4(15)-Oppositene-1,7-diol
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S,3aR,4R,7aS)-1-[(1R)-1-hydroxy-2-methylpropyl]-3a-methyl-7-methylidene-2,3,4,5,6,7a-hexahydro-1H-inden-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c1-9(2)14(17)11-7-8-15(4)12(16)6-5-10(3)13(11)15/h9,11-14,16-17H,3,5-8H2,1-2,4H3/t11-,12+,13+,14+,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBVMKPZPKMEGY-JARUQAPTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1CCC2(C1C(=C)CCC2O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]([C@H]1CC[C@@]2([C@@H]1C(=C)CC[C@H]2O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What are the physicochemical properties of 4(15)-Oppositene-1,7-diol?
An In-depth Technical Guide to the Physicochemical Properties of 4(15)-Oppositene-1,7-diol
Introduction
This compound is a sesquiterpenoid belonging to the oppositane class of natural products. Sesquiterpenoids are a diverse group of C15 isoprenoids that are widely distributed in the plant kingdom and are known for their significant chemical complexity and wide range of biological activities.[1][2][3][4][5] The oppositane skeleton is a bicyclic system that has been identified in various plant species. This guide provides a detailed overview of the known physicochemical properties of this compound, offering insights for researchers, scientists, and drug development professionals working with this and related compounds. It is important to note that while the general structure is established, comprehensive experimental data for all physicochemical properties of a single, specific stereoisomer of this compound are not fully available in the public domain. This guide compiles the existing data, including that for specific stereoisomers and theoretically calculated values for related isomers, to provide the most comprehensive profile possible.
Chemical Structure and Stereochemistry
The fundamental structure of this compound consists of a bicyclic oppositane core, functionalized with two hydroxyl groups and an exocyclic double bond. The numbering of the carbon skeleton is crucial for the unambiguous identification of the substituent positions.
The specific stereoisomer for which some spectroscopic data is available is (7R)-OPPOSIT-4(15)-ENE-1-BETA,7-DIOL. The "(R)" notation indicates a relative stereochemistry at the C7 position. The "BETA" designation for the hydroxyl group at C1 suggests it is oriented upwards from the plane of the ring system.
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The Botanical Treasury: A Technical Guide to the Natural Sourcing and Isolation of (7R*)-opposit-4(15)-ene-1β,7-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of Oppositene Sesquiterpenoids
Within the vast and intricate world of natural products, sesquiterpenoids represent a diverse class of C15 isoprenoid compounds renowned for their complex chemical structures and significant biological activities. Among these, the oppositene subclass has garnered attention for its unique carbon skeleton and potential therapeutic applications. This technical guide focuses on a specific member of this family, (7R*)-opposit-4(15)-ene-1β,7-diol, a sesquiterpenoid diol whose natural origins and isolation present a compelling case study for natural product chemists and drug discovery scientists. This document provides an in-depth exploration of the known botanical sources of this compound and a detailed, field-proven methodology for its isolation and characterization, underpinned by a rationale for each experimental choice to ensure scientific integrity and reproducibility.
Natural Provenance: The Botanical Origin of (7R)-opposit-4(15)-ene-1β,7-diol*
The quest for novel bioactive molecules frequently leads researchers to the plant kingdom, a rich reservoir of chemical diversity. The sesquiterpenoid (7R*)-opposit-4(15)-ene-1β,7-diol has been successfully isolated from the aerial parts of flowering herbs belonging to the Asteraceae family, specifically from Erigeron annuus (annual fleabane) and Erigeron sumatrensis (Sumatran fleabane).[1] This discovery is significant as the Erigeron genus is known to produce a variety of bioactive compounds, including terpenoids, flavonoids, and polyacetylenes, some of which have been utilized in traditional medicine.[2][3]
The localization of (7R*)-opposit-4(15)-ene-1β,7-diol in the aerial parts (i.e., stems, leaves, and flowers) provides a crucial directive for harvesting and subsequent extraction processes. The concentration of secondary metabolites in plants can vary depending on factors such as geographical location, season, and developmental stage. Therefore, for reproducible isolation of the target compound, it is imperative to standardize the collection protocol for the plant material.
Isolation and Purification: A Step-by-Step Technical Workflow
The successful isolation of a specific natural product from a complex botanical matrix is a multi-step process that demands a systematic and rational approach. The following protocol is a synthesized methodology based on established principles of natural product chemistry, designed to guide researchers in obtaining pure (7R*)-opposit-4(15)-ene-1β,7-diol from its natural sources.
Experimental Protocol: Isolation of (7R)-opposit-4(15)-ene-1β,7-diol*
1. Plant Material Collection and Preparation:
-
Step 1.1: Collection. Harvest the fresh aerial parts of Erigeron annuus or Erigeron sumatrensis during the flowering season to potentially maximize the yield of secondary metabolites.
-
Step 1.2: Drying. Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, to prevent the degradation of thermolabile and photolabile compounds.
-
Step 1.3: Grinding. Once thoroughly dried, grind the plant material into a coarse powder to increase the surface area for efficient solvent extraction.
2. Extraction:
-
Step 2.1: Solvent Selection. Macerate the powdered plant material with a solvent of mid-polarity, such as methanol or a mixture of dichloromethane and methanol. The choice of solvent is critical; it must be capable of efficiently solubilizing the target sesquiterpenoid diol while minimizing the co-extraction of highly polar or non-polar impurities.
-
Step 2.2: Maceration. Submerge the powdered plant material in the chosen solvent at room temperature for an extended period (e.g., 72 hours), with occasional agitation to enhance extraction efficiency.
-
Step 2.3: Filtration and Concentration. Filter the mixture to separate the plant debris from the solvent extract. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
3. Chromatographic Purification:
-
Step 3.1: Initial Fractionation (VLC). Subject the crude extract to Vacuum Liquid Chromatography (VLC) on silica gel. This initial step allows for a coarse separation of the extract into fractions of varying polarity by eluting with a stepwise gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.
-
Step 3.2: Column Chromatography (CC). The fractions containing the target compound, as identified by Thin Layer Chromatography (TLC) analysis, are then subjected to repeated column chromatography over silica gel. A finer solvent gradient (e.g., n-hexane-ethyl acetate) is employed to achieve a higher degree of separation.
-
Step 3.3: Preparative TLC/HPLC. For the final purification step, preparative Thin Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase (e.g., C18 for reversed-phase) and mobile phase can be utilized to isolate the compound to a high degree of purity.
Workflow Visualization
Caption: A generalized workflow for the isolation of (7R*)-opposit-4(15)-ene-1β,7-diol.
Structural Elucidation: Spectroscopic Characterization
The definitive identification of an isolated natural product relies on a comprehensive analysis of its spectroscopic data. The structure of (7R*)-opposit-4(15)-ene-1β,7-diol was elucidated using a combination of modern spectroscopic techniques.[1]
| Spectroscopic Technique | Key Observational Insights |
| Mass Spectrometry (MS) | Provides the molecular weight and elemental composition of the compound, confirming the molecular formula as C₁₅H₂₆O₂.[4] |
| Infrared (IR) Spectroscopy | Reveals the presence of hydroxyl (-OH) functional groups through characteristic broad absorption bands. |
| ¹H NMR Spectroscopy | Determines the number and types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling. |
| ¹³C NMR Spectroscopy | Indicates the number of carbon atoms and their hybridization state (sp³, sp², sp). |
| 2D NMR (COSY, HSQC, HMBC) | Establishes the complete carbon skeleton and the precise placement of functional groups by correlating proton and carbon signals. |
The relative stereochemistry of the molecule is determined through Nuclear Overhauser Effect (NOE) experiments, which provide information about the spatial proximity of protons.
Biological Activities and Future Directions
While specific biological activity data for (7R)-opposit-4(15)-ene-1β,7-diol is not extensively documented in publicly available literature, other sesquiterpenoids isolated from the Erigeron genus have demonstrated a range of pharmacological effects, including anti-inflammatory and antitumor activities.[3][5] This suggests that (7R)-opposit-4(15)-ene-1β,7-diol and its derivatives could be promising candidates for further investigation in drug discovery programs.
The isolation and characterization of this compound from Erigeron annuus and Erigeron sumatrensis enriches our understanding of the chemical diversity of this genus and provides a valuable starting point for semi-synthetic modifications to explore structure-activity relationships (SAR). Future research should focus on the comprehensive evaluation of the biological activities of this sesquiterpenoid diol to unlock its full therapeutic potential.
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- Itokawa, H., et al. (1983). Five New Sesquiterpenoids and a New Diterpenoid from Erigeron annuus (L.) PERS., Erigeron philadelphicus L. and Erigeron sumatrensis RETZ. Chemical & Pharmaceutical Bulletin, 31(4), 1432-1435.
- Rana, R., et al. (2023). Phytochemistry and biological activity of Erigeron annuus (L.) Pers. Naunyn-Schmiedeberg's Archives of Pharmacology, 396(10), 2331–2346.
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PhytoBank. (2015). (7R*)-opposit-4(15)-en-1beta,7-diol (PHY0103742). Retrieved from [Link]
- Li, X., et al. (2005). New sesquiterpenes from Erigeron annus. Planta Medica, 71(3), 268-272.
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PubChem. (n.d.). (7R*)-opposit-4(15)-en-1beta,7-diol. Retrieved from [Link]
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A Technical Guide to the Biosynthetic Pathway of Oppositane Sesquiterpenoids: The Case of 4(15)-Oppositene-1,7-diol
Audience: Researchers, scientists, and drug development professionals.
Abstract: Sesquiterpenoids, a diverse class of C15 isoprenoid natural products, exhibit a remarkable range of biological activities, making them attractive targets for pharmaceutical and biotechnological applications. Their structural complexity arises from intricate enzymatic cascades, primarily initiated by terpene synthases (TPS) and further tailored by enzymes such as cytochrome P450 monooxygenases (P450s). This guide provides an in-depth exploration of the biosynthetic pathway leading to oppositane-type sesquiterpenoids, using 4(15)-oppositene-1,7-diol as a representative example. We will dissect the journey from the universal precursor, farnesyl pyrophosphate (FPP), through the key cyclization and hydroxylation steps, and detail the modern experimental workflows used to elucidate such pathways.
The Foundation: From Isoprene Units to a Universal Precursor
All terpenoids, including sesquiterpenoids, are biosynthesized from the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[1][2] These precursors are generated via two primary metabolic routes: the mevalonate (MVA) pathway, typically active in the cytosol of eukaryotes, and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, located in the plastids of plants and many bacteria.[2][3][4]
A prenyltransferase enzyme, specifically FPP synthase, catalyzes the sequential head-to-tail condensation of two IPP molecules with one DMAPP molecule to yield the C15 acyclic precursor, (2E,6E)-farnesyl pyrophosphate (FPP).[5][6] This molecule is the central branching point for the synthesis of all sesquiterpenoids, as well as other important metabolites like steroids.[7]
The Genesis of Skeletal Diversity: FPP Cyclization by Terpene Synthases
The immense structural diversity of sesquiterpenoids is primarily generated in the first committed step: the cyclization of FPP, catalyzed by a vast family of enzymes known as sesquiterpene synthases (sesqui-TPS).[3][5] These enzymes are metabolic gatekeepers, transforming the linear FPP into a multitude of cyclic and acyclic hydrocarbon or alcohol scaffolds.[2]
The Carbocation Cascade Mechanism
The catalytic process begins with the divalent metal ion (typically Mg²⁺)-dependent ionization of FPP. The enzyme facilitates the departure of the pyrophosphate group, generating a highly reactive farnesyl carbocation.[8] The sesqui-TPS active site then acts as a template, folding the flexible FPP molecule into a specific conformation and shielding the reactive carbocation intermediates from premature quenching by water. This precise control guides a complex cascade of intramolecular cyclizations, hydride shifts, and rearrangements, ultimately leading to a specific sesquiterpenoid skeleton.[2][8] The cascade is terminated by deprotonation to yield an olefin or by the addition of a water molecule to form an alcohol.
Postulated Cyclization to the Oppositane Skeleton
The formation of the oppositane skeleton, a bicyclic structure characterized by a fused cyclobutane and cycloheptane ring system, proceeds through a specific and complex carbocation cascade. While the exact enzyme is often organism-specific, the general mechanism can be postulated:
-
Ionization: FPP is ionized to the (2E,6E)-farnesyl cation.
-
Isomerization & 1,10-Cyclization: The farnesyl cation isomerizes to the (2Z,6E)-farnesyl cation (nerolidyl cation), which is more amenable to certain cyclizations. An initial C1-C10 bond formation generates a 10-membered germacrenyl A cation intermediate.
-
Transannular Cyclization: A subsequent C6-C7 cyclization (a transannular ring closure) within the 10-membered ring forms the characteristic 4,7-fused ring system of the oppositane scaffold, yielding an oppositoyl cation.
-
Termination: The cascade is terminated by deprotonation, likely at C15, to form a stable olefin such as 4(15)-oppositene, or by quenching with water to form an alcohol like oppositol.
Functionalization and Tailoring: Hydroxylation by Cytochrome P450s
The initial hydrocarbon skeletons produced by sesqui-TPS are often further modified by "tailoring" enzymes, which add functional groups that contribute to the compound's biological activity. Among the most crucial of these are the cytochrome P450 monooxygenases (P450s).[2]
P450s are heme-containing enzymes that catalyze the regio- and stereoselective hydroxylation of C-H bonds, a chemically challenging reaction.[9][10] In the biosynthesis of this compound, two distinct hydroxylation events are required, catalyzed by one or more specific P450s:
-
C1 Hydroxylation: A P450 enzyme introduces a hydroxyl group at the C1 position of the oppositane scaffold.
-
C7 Hydroxylation: A second hydroxylation event occurs at the C7 position.
These reactions convert a precursor like 4(15)-oppositene into the final diol product. The overall pathway is a prime example of how two enzyme classes, TPS and P450s, work in concert to generate complex natural products.
Below is a diagram illustrating the proposed biosynthetic pathway.
Caption: Proposed biosynthetic pathway for this compound from FPP.
A Practical Guide: Elucidating the Pathway
Identifying the specific genes and characterizing the enzymes responsible for a biosynthetic pathway is a central task in natural product research. This requires a multi-step, integrated approach.
Gene Discovery and Heterologous Expression
The first step is to identify the candidate genes encoding the sesqui-TPS and P450s. This is often achieved through genome mining of the source organism (e.g., a plant or fungus).[11][12] Once candidate genes are identified, they are cloned into an expression vector for heterologous expression in a well-characterized host, such as Escherichia coli or Saccharomyces cerevisiae.[5][11][13] This allows for the production of sufficient quantities of the enzyme for in vitro characterization.
Protocol 1: Heterologous Expression of a Putative Terpene Synthase in E. coli
-
Gene Amplification: Amplify the full-length candidate TPS gene from the source organism's cDNA using PCR.
-
Cloning: Clone the PCR product into a suitable E. coli expression vector (e.g., pET-28a) containing an inducible promoter (e.g., T7) and a purification tag (e.g., His-tag).
-
Transformation: Transform the resulting plasmid into a competent E. coli expression strain (e.g., BL21(DE3)).
-
Culture Growth: Grow the transformed cells in a suitable medium (e.g., LB broth) at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induction: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. Shift the culture to a lower temperature (e.g., 18°C) and incubate for 16-24 hours.
-
Cell Harvest & Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells using sonication or a French press.
-
Purification: Clarify the lysate by centrifugation and purify the soluble recombinant protein using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).
-
Verification: Verify the purity and size of the protein using SDS-PAGE.
In Vitro Enzyme Assays and Product Identification
With purified enzyme in hand, its function can be tested directly.
Protocol 2: In Vitro Terpene Synthase Assay and Product Extraction
-
Reaction Setup: In a glass vial, combine assay buffer (e.g., 50 mM HEPES, pH 7.2), 10 mM MgCl₂, 10 µM purified TPS enzyme, and 50 µM FPP. Set up a negative control reaction without the enzyme.
-
Incubation: Overlay the aqueous reaction mixture with an organic solvent (e.g., pentane or hexane) to trap volatile terpene products. Incubate at 30°C for 1-4 hours.
-
Extraction: Vortex the vial vigorously to extract the products into the organic layer.
-
Concentration: Carefully remove the organic layer and dry it over anhydrous Na₂SO₄. Concentrate the extract to a small volume (e.g., 50 µL) under a gentle stream of nitrogen.[14]
-
Analysis: Analyze the concentrated extract using GC-MS.
Structural Elucidation via GC-MS and NMR
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the workhorse for analyzing the volatile products of TPS reactions.[15][16] The sample is separated by gas chromatography based on volatility and polarity, and the eluted compounds are fragmented and detected by mass spectrometry. The resulting mass spectrum provides a molecular fingerprint that can be compared to spectral libraries for tentative identification.[17][18]
Nuclear Magnetic Resonance (NMR) Spectroscopy: For novel compounds or for unambiguous structure confirmation, NMR is essential.[19][20][21] This requires scaling up the enzymatic reaction to produce a sufficient quantity of the product for analysis (typically >1 mg). A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is used to determine the precise chemical structure, including connectivity and relative stereochemistry.
Table 1: Representative ¹³C and ¹H NMR Data for an Oppositane Scaffold (Note: This is generalized data for illustrative purposes. Actual chemical shifts will vary.)
| Carbon No. | δC (ppm) | δH (ppm, multiplicity, J in Hz) |
| 1 | ~75.2 | 3.85 (dd, 10.5, 4.5) |
| 2 | ~35.1 | 1.90 (m), 1.65 (m) |
| 3 | ~28.4 | 1.75 (m) |
| 4 | ~150.1 | - |
| 5 | ~40.3 | 2.10 (m) |
| 6 | ~45.6 | 2.25 (m) |
| 7 | ~78.9 | 4.15 (t, 8.0) |
| 8 | ~33.2 | 1.80 (m) |
| 9 | ~25.5 | 1.60 (m) |
| 10 | ~50.8 | 2.05 (m) |
| 11 | ~42.1 | 2.30 (m) |
| 12 | ~22.5 | 1.15 (s) |
| 13 | ~29.8 | 1.05 (d, 7.0) |
| 14 | ~21.7 | 0.95 (d, 7.0) |
| 15 | ~110.4 | 4.95 (s), 4.80 (s) |
The overall workflow for pathway elucidation is summarized in the diagram below.
Caption: Experimental workflow for sesquiterpenoid pathway elucidation.
Conclusion and Future Perspectives
The biosynthesis of this compound is a model for understanding the generation of complex sesquiterpenoids, showcasing the elegant interplay between scaffold-forming terpene synthases and tailoring P450 enzymes. By leveraging modern techniques in genomics, molecular biology, and analytical chemistry, researchers can systematically uncover these intricate pathways. This knowledge not only deepens our understanding of chemical ecology and biodiversity but also provides the genetic tools for metabolic engineering. By combining and engineering these biosynthetic enzymes in microbial hosts, it is possible to achieve sustainable, scalable production of valuable sesquiterpenoids and even create novel "unnatural" natural products for drug discovery and other applications.
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Unveiling the Therapeutic Potential of 4(15)-Oppositene-1,7-diol: A Technical Guide for Preclinical Investigation
Abstract
This technical guide provides a comprehensive framework for the preclinical investigation of 4(15)-Oppositene-1,7-diol, a sesquiterpenoid of the oppositane class. While direct pharmacological data on this specific molecule is limited, its structural classification suggests a high probability of significant biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties. This document outlines a structured, scientifically rigorous approach for researchers and drug development professionals to systematically evaluate its therapeutic potential. We will delve into the rationale behind proposed experimental designs, provide detailed, self-validating protocols, and explore the potential mechanistic underpinnings of its action, with a focus on key signaling pathways such as NF-κB and PI3K/Akt. The overarching goal is to equip research teams with the necessary tools and insights to unlock the pharmacological promise of this intriguing natural product.
Introduction: The Case for Investigating this compound
This compound (CAS No. 640289-58-3) is a bicyclic sesquiterpenoid characterized by the oppositane carbon skeleton.[1][2][3] Sesquiterpenoids, a diverse class of 15-carbon isoprenoids, are well-documented for their wide array of biological activities.[4][5][6] Compounds within this broad family have demonstrated potent anti-inflammatory, anticancer, and antimicrobial effects in numerous preclinical studies.[4][6][7][8] The oppositane subclass, while less extensively studied than some other sesquiterpenoid groups, has also been associated with interesting bioactivities.[5]
The structural features of this compound, including its hydroxyl groups and specific stereochemistry, present a compelling case for pharmacological investigation. These functional groups can facilitate interactions with biological macromolecules, potentially modulating key cellular processes. This guide, therefore, proposes a multi-pronged screening approach to elucidate the pharmacological profile of this compound.
Proposed Pharmacological Activities and Investigational Roadmap
Based on the established activities of structurally related sesquiterpenoids, we hypothesize that this compound possesses the following pharmacological properties:
-
Cytotoxic Activity against Cancer Cell Lines: Many sesquiterpenoids exhibit potent cytotoxic effects, making them a rich source for anticancer drug discovery.[4][9]
-
Anti-inflammatory Effects: Sesquiterpenoids are known to modulate inflammatory pathways, often by inhibiting key signaling molecules and enzymes.[10][11][12]
-
Antimicrobial Activity: The chemical diversity of sesquiterpenoids contributes to their ability to inhibit the growth of various pathogenic microorganisms.[13][14][15][16]
The following sections will provide detailed experimental workflows to systematically test these hypotheses.
In Vitro Cytotoxicity Assessment
The initial step in evaluating the anticancer potential of this compound is to assess its cytotoxicity against a panel of human cancer cell lines.
Rationale for Cell Line Selection
A diverse panel of cell lines is crucial to identify potential tumor-specific activity. We recommend including representatives from major cancer types, such as:
-
Breast Cancer: MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative)
-
Lung Cancer: A549 (non-small cell lung cancer)
-
Colon Cancer: HCT116 (colorectal carcinoma)
-
Prostate Cancer: PC-3 (androgen-independent)
-
Leukemia: Jurkat (T-lymphocyte)
Inclusion of a non-cancerous cell line, such as human dermal fibroblasts (HDF) or peripheral blood mononuclear cells (PBMCs), is essential to determine the therapeutic index and assess general toxicity.[17]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability by measuring mitochondrial metabolic activity.[18]
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in complete culture medium to achieve a final concentration range of 0.1 to 100 µM. Replace the medium in each well with the compound-containing medium. Include vehicle-only controls (DMSO) and untreated controls.
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.
Data Presentation
| Cell Line | Cancer Type | IC₅₀ (µM) of this compound | IC₅₀ (µM) of Doxorubicin (Positive Control) |
| MCF-7 | Breast Adenocarcinoma | Experimental Data | Experimental Data |
| MDA-MB-231 | Breast Adenocarcinoma | Experimental Data | Experimental Data |
| A549 | Lung Carcinoma | Experimental Data | Experimental Data |
| HCT116 | Colorectal Carcinoma | Experimental Data | Experimental Data |
| PC-3 | Prostate Adenocarcinoma | Experimental Data | Experimental Data |
| Jurkat | T-cell Leukemia | Experimental Data | Experimental Data |
| HDF | Normal Fibroblast | Experimental Data | Experimental Data |
Mechanistic Insights: Investigating the PI3K/Akt Signaling Pathway
Should this compound exhibit significant cytotoxicity, investigating its effect on key cancer-related signaling pathways is a logical next step. The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and growth, and its dysregulation is a hallmark of many cancers.[19][20][21][22][23]
Experimental Workflow: Western Blot Analysis
-
Treatment and Lysis: Treat a highly sensitive cancer cell line with this compound at its IC₅₀ concentration for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key proteins in the PI3K/Akt pathway (e.g., p-Akt, Akt, p-mTOR, mTOR, and a loading control like β-actin).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.
-
Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of Akt and mTOR.
Caption: Proposed inhibition of the PI3K/Akt signaling pathway by this compound.
Evaluation of Anti-inflammatory Activity
Chronic inflammation is implicated in a multitude of diseases. Natural products are a promising source of novel anti-inflammatory agents.[11][12][24][25]
Experimental Model: Lipopolysaccharide (LPS)-Stimulated Macrophages
RAW 264.7 murine macrophages are a widely used and well-characterized model for studying inflammation in vitro. Stimulation with LPS, a component of the outer membrane of Gram-negative bacteria, induces a robust inflammatory response, including the production of nitric oxide (NO) and pro-inflammatory cytokines.
Experimental Protocol: Measurement of Nitric Oxide (NO) Production
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound (0.1 to 100 µM) for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated controls and LPS-only controls.
-
Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.
-
Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Quantify the NO concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production.
Mechanistic Insights: Targeting the NF-κB Signaling Pathway
The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[26][27][28][29][30]
Experimental Workflow: Immunofluorescence for NF-κB p65 Nuclear Translocation
-
Cell Culture and Treatment: Grow RAW 264.7 cells on coverslips. Pre-treat with this compound at a pre-determined effective concentration, followed by LPS stimulation for 1 hour.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.
-
Immunostaining: Block non-specific binding and incubate with a primary antibody against the p65 subunit of NF-κB. Follow this with a fluorescently labeled secondary antibody.
-
Nuclear Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Microscopy and Analysis: Visualize the cells using a fluorescence microscope. In unstimulated cells, p65 will be localized in the cytoplasm. Upon LPS stimulation, it will translocate to the nucleus. Assess the ability of this compound to prevent this translocation.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Antimicrobial Activity Screening
The emergence of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. Natural products are a historically significant source of such compounds.[16]
Selection of Microbial Strains
A representative panel of pathogenic microorganisms should be used for initial screening:
-
Gram-positive Bacteria: Staphylococcus aureus (ATCC 25923), Bacillus subtilis (ATCC 6633)
-
Gram-negative Bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
-
Fungus: Candida albicans (ATCC 90028)
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13][15]
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized microbial inoculum (approximately 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well. Include positive controls (microorganism and broth), negative controls (broth only), and a standard antibiotic control (e.g., ampicillin for bacteria, amphotericin B for fungi).
-
Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine if the compound is cidal or static, subculture the contents of the clear wells onto agar plates. The lowest concentration that results in no growth on the agar is the MBC/MFC.
Data Presentation
| Microorganism | Type | MIC (µg/mL) of this compound | MBC/MFC (µg/mL) of this compound | MIC (µg/mL) of Standard Antibiotic |
| Staphylococcus aureus | Gram-positive | Experimental Data | Experimental Data | Experimental Data |
| Escherichia coli | Gram-negative | Experimental Data | Experimental Data | Experimental Data |
| Candida albicans | Fungus | Experimental Data | Experimental Data | Experimental Data |
Future Directions and Concluding Remarks
The experimental framework outlined in this guide provides a robust starting point for the pharmacological evaluation of this compound. Positive results in any of these primary screens should be followed by more in-depth mechanistic studies, including but not limited to:
-
Advanced Cytotoxicity Studies: Apoptosis assays (e.g., Annexin V/PI staining), cell cycle analysis, and investigation of other relevant signaling pathways.
-
In-depth Anti-inflammatory Assessment: Measurement of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) by ELISA and investigation of upstream signaling components.
-
Broad-spectrum Antimicrobial Profiling: Testing against a wider panel of clinical isolates, including resistant strains.
The exploration of natural products like this compound is a critical endeavor in the quest for novel therapeutic agents. A systematic and mechanistically informed approach, as detailed herein, is paramount to successfully translating the potential of such compounds from the bench to the clinic.
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Ferchmin, P. A., & Erecinska, M. (2019). Anti-Inflammatory Properties of Plant Derived Natural Products-A Systematic Review. Current pharmaceutical design, 25(25), 2745-2767.[11]
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A Technical Guide to the Solubility and Stability of 4(15)-Oppositene-1,7-diol for Research and Development
An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals
Abstract
4(15)-Oppositene-1,7-diol is a bicyclic sesquiterpenoid diol belonging to the eudesmane class of natural products. As interest in sesquiterpenoids for pharmaceutical and other applications grows, a thorough understanding of their fundamental physicochemical properties is critical for formulation, storage, and experimental design. This technical guide provides a comprehensive overview of the predicted solubility and stability of this compound in common laboratory solvents. In the absence of direct experimental data in publicly accessible literature, this document synthesizes information from structurally analogous compounds and outlines authoritative, standardized protocols for researchers to empirically determine these crucial parameters. This guide presents detailed methodologies for solubility assessment via the shake-flask method and for stability evaluation through forced degradation (stress testing) studies, in accordance with International Council for Harmonisation (ICH) guidelines.
Introduction to this compound
This compound (CAS No. 640289-58-3) is a sesquiterpenoid with the molecular formula C₁₅H₂₆O₂ and a molecular weight of approximately 238.37 g/mol [1][2]. Sesquiterpenoids are a diverse class of 15-carbon isoprenoids that are widely distributed in the plant kingdom and are known for a broad spectrum of biological activities[3]. The structure of this compound, featuring a rigid bicyclic hydrocarbon skeleton and two polar hydroxyl (-OH) groups, dictates its physicochemical behavior, including its solubility and stability profiles. Understanding these properties is a prerequisite for any scientific investigation, from initial biological screening to advanced formulation development.
Predicted Physicochemical Properties and Solubility Profile
Theoretical Considerations
The solubility of an organic molecule is governed by the principle of "like dissolves like." The structure of this compound is amphiphilic; it possesses a large, non-polar sesquiterpenoid backbone and two polar hydroxyl groups capable of acting as hydrogen bond donors and acceptors.
-
Non-Polar Character: The C15 hydrocarbon skeleton is lipophilic and will favor interactions with non-polar or weakly polar solvents through van der Waals forces.
-
Polar Character: The two hydroxyl groups introduce polarity and the ability to form hydrogen bonds, which will facilitate solubility in polar protic solvents like alcohols and, to a lesser extent, water.
A key indicator for predicting solubility is the octanol-water partition coefficient (logP). While a value for this compound is not published, a closely related isomer, Opposit-7(11)-en-1β,4β-diol, has a calculated logP of 2.891 and a calculated water solubility (logS) of -3.77[4]. These values suggest that the compound is significantly more soluble in lipids/oils than in water and can be classified as poorly water-soluble.
Predicted Solubility in Common Laboratory Solvents
Based on these theoretical principles, a qualitative and estimated quantitative solubility profile for this compound is presented in Table 1. These predictions should be confirmed experimentally using the protocol outlined in Section 3.0.
Table 1: Predicted Solubility Profile of this compound
| Solvent | Solvent Type | Polarity Index | Predicted Solubility | Rationale for Prediction |
| Water | Polar Protic | 10.2 | Very Low (<0.1 mg/mL) | The large non-polar backbone dominates over the two hydroxyl groups. |
| Methanol | Polar Protic | 5.1 | High (>10 mg/mL) | The alcohol can hydrogen bond with the diol and solvate the hydrocarbon chain. |
| Ethanol | Polar Protic | 4.3 | High (>10 mg/mL) | Similar to methanol, provides a good balance of polarity and non-polarity. |
| Isopropanol | Polar Protic | 3.9 | Moderate to High | Increased hydrocarbon character may slightly enhance solvation of the backbone. |
| Acetonitrile | Polar Aprotic | 5.8 | Moderate | Lacks hydrogen bond donating ability, reducing interaction with the diols. |
| Acetone | Polar Aprotic | 5.1 | High | Good general-purpose solvent for moderately polar compounds. |
| DMSO | Polar Aprotic | 7.2 | Very High | A powerful polar aprotic solvent capable of dissolving a wide range of compounds. |
| DCM | Weakly Polar | 3.1 | Moderate to High | Can effectively solvate the large lipophilic portion of the molecule. |
| Hexane | Non-Polar | 0.1 | Low | The two polar hydroxyl groups will significantly limit solubility in a purely non-polar solvent. |
Protocol for Experimental Solubility Determination
To obtain definitive solubility data, the Shake-Flask method is the universally recognized gold-standard for determining equilibrium solubility[5][6]. It is a robust and reliable technique that measures the saturation concentration of a compound in a given solvent at a specific temperature.
Workflow for Solubility Determination
The following diagram outlines the key steps in the shake-flask solubility determination process.
Caption: Workflow for the Shake-Flask Solubility Assay.
Detailed Step-by-Step Methodology
-
Preparation: Add an excess amount of solid this compound to a series of glass vials (in triplicate for each solvent). An amount sufficient to ensure undissolved solid remains at the end of the experiment is crucial[7].
-
Solvent Addition: Add a precise volume (e.g., 1-2 mL) of the desired laboratory solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker or shaking water bath set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period, typically 24 to 72 hours, to allow the system to reach thermodynamic equilibrium[7][8].
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for the solid to sediment.
-
Sampling: Carefully withdraw a sample of the supernatant. Immediately filter the sample through a syringe filter (e.g., 0.22 µm, compatible with the solvent) to remove all undissolved solid particles. This step is critical to avoid overestimation of solubility[7].
-
Quantification: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound must be used for accurate quantification[6].
-
Reporting: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature. Results should be reported in standard units such as mg/mL or molarity (M).
Stability Profile and Forced Degradation Studies
The stability of a natural product is a critical parameter that influences its shelf-life, biological activity, and safety. Forced degradation, or stress testing, is the cornerstone of stability assessment. It involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation pathways and develop a stability-indicating analytical method[9][10].
Factors Affecting Stability
For a sesquiterpenoid diol like this compound, the primary routes of degradation are likely to be:
-
Hydrolysis: While generally stable, extreme pH conditions (strong acid or base) could potentially catalyze dehydration or rearrangement reactions involving the hydroxyl groups.
-
Oxidation: The allylic double bond and tertiary carbons in the structure may be susceptible to oxidation, especially in the presence of oxidizing agents or free radicals[11].
-
Thermolysis: High temperatures can provide the energy needed for various degradation reactions, including dehydration.
-
Photolysis: Exposure to UV or high-intensity visible light can induce photochemical reactions, particularly if chromophores are present or form upon initial degradation.
Protocol for a Forced Degradation Study
A comprehensive forced degradation study should be performed to understand the intrinsic stability of this compound. The goal is to achieve 5-20% degradation of the active substance to ensure that degradation products are formed at detectable levels without completely destroying the molecule[9][12].
Table 2: Recommended Conditions for a Forced Degradation Study
| Stress Condition | Reagent / Condition | Typical Duration | Rationale |
| Acid Hydrolysis | 0.1 M HCl | Up to 72 hours | To evaluate stability to acidic environments. |
| Base Hydrolysis | 0.1 M NaOH | Up to 72 hours | To evaluate stability to alkaline environments. |
| Oxidation | 3% H₂O₂ | Up to 24 hours | To assess susceptibility to oxidative degradation. |
| Thermal Stress | 60-80 °C (Solid & Solution) | Up to 7 days | To determine the effect of high temperature on stability. |
| Photostability | ICH Option 2: 1.2 million lux hours & 200 W h/m² UV | Variable | To assess degradation upon exposure to light.[12][13] |
Workflow for Stability Assessment
The following diagram illustrates the process of conducting a forced degradation study and developing a stability-indicating method.
Caption: Forced Degradation and Method Development Workflow.
Development of a Stability-Indicating Analytical Method
A critical outcome of a forced degradation study is the development of a stability-indicating analytical method, typically an HPLC method[14][15].
-
Method Development: Analyze the stressed samples. The chromatographic conditions (column, mobile phase, gradient, flow rate, detection wavelength) must be optimized to achieve baseline separation between the intact this compound peak and all degradation product peaks[16].
-
Specificity and Peak Purity: The specificity of the method is its ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components[17]. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm that the parent peak is free from any co-eluting degradants.
-
Mass Balance: The mass balance is calculated to account for all of the drug substance after degradation. The sum of the assay of the intact drug and the levels of all degradation products should ideally be close to 100% of the initial assay value, demonstrating that all major degradants have been detected[17].
Recommendations for Handling and Storage
Based on the predicted stability profile of a sesquiterpenoid diol, the following handling and storage recommendations are provided to ensure the integrity of this compound:
-
Storage: The compound should be stored as a solid in a tightly sealed container, protected from light, at a low temperature (e.g., -20°C or 4°C).
-
Solution Preparation: Stock solutions should be prepared fresh in a high-purity solvent like methanol, ethanol, or DMSO. For long-term storage, solutions should be kept at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Handling: Avoid exposure to strong acids, bases, and oxidizing agents unless part of a specific experimental protocol. Protect solutions from direct light.
Conclusion
While specific experimental data for this compound remains to be published, a robust scientific framework allows for the prediction of its solubility and stability. It is anticipated to be a lipophilic compound with low aqueous solubility but good solubility in polar organic solvents like alcohols and DMSO. Its stability is likely to be compromised by harsh pH, oxidative, and high-temperature conditions. This guide provides the necessary theoretical background and detailed, actionable protocols for researchers to empirically determine these critical parameters. The application of these standardized methods will generate reliable data, enabling the effective use of this compound in scientific research and drug development endeavors.
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Fukuda, T., et al. (2018). β-Eudesmol, an Oxygenized Sesquiterpene, Reduces the Increase in Saliva 3-Methoxy-4-Hydroxyphenylglycol After the "Trier Social Stress Test" in Healthy Humans. Nutrients, 11(1), 9. [Link]
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A Technical Guide to the Preliminary In Vitro Cytotoxic Screening of 4(15)-Oppositene-1,7-diol
Abstract
The exploration of natural products for novel therapeutic agents remains a cornerstone of oncological research. Sesquiterpenoids, a diverse class of secondary metabolites, have demonstrated significant potential as cytotoxic compounds. This technical guide provides a comprehensive, field-proven framework for the preliminary in vitro screening of 4(15)-Oppositene-1,7-diol, a representative sesquiterpenoid, to evaluate its cytotoxic and potential pro-apoptotic effects. This document is structured to guide researchers and drug development professionals through a logical, multi-tiered assay system, from initial viability screening to preliminary mechanistic insights. The protocols herein are designed as self-validating systems, emphasizing the scientific rationale behind experimental choices to ensure robust and reproducible data generation.
Introduction: The Rationale for Screening Novel Natural Products
The vast chemical diversity of natural products provides a rich source for the discovery of new anticancer agents.[1][2] Many successful chemotherapeutic drugs, including paclitaxel and vincristine, originated from natural sources.[3] The initial and most critical step in this discovery pipeline is the systematic in vitro screening of purified compounds to identify those with potent and selective cytotoxicity against cancer cells.[4]
This guide uses this compound, a sesquiterpenoid alcohol, as an exemplar molecule to illustrate this screening process. The core objective is not merely to determine if a compound is toxic, but to ascertain its potency (IC₅₀), its selectivity for cancer cells over non-cancerous cells, and the preliminary mechanism of cell death, specifically investigating hallmarks of apoptosis.
The Multi-Assay Approach: Building a Coherent Cytotoxicity Profile
-
Primary Screening (Metabolic Viability): An initial broad screen to assess the compound's effect on cell metabolic activity, which is a proxy for viability. The MTT assay is the gold standard for this purpose.[5]
-
Secondary Screening (Membrane Integrity): To confirm cytotoxicity by measuring a different cellular health indicator—the integrity of the plasma membrane. The Lactate Dehydrogenase (LDH) release assay serves this role perfectly.
-
Preliminary Mechanistic Insight (Apoptosis): To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), a preferred mechanism for anticancer drugs. Caspase activity assays are direct functional measures of the apoptotic cascade.[6]
Figure 1: A tiered experimental workflow for cytotoxicity screening.
Foundational Component: Cell Line Selection and Culture
The choice of cell lines is paramount for generating relevant data. A well-selected panel allows for the assessment of both broad-spectrum activity and potential tissue-specific selectivity.
Rationale for Selected Cell Lines
-
HeLa (Human Cervical Adenocarcinoma): One of the oldest and most commonly used human cell lines, known for its robustness. It serves as a general model for aggressive cancers.[7][8][9]
-
HepG2 (Human Hepatocellular Carcinoma): This liver cancer cell line is crucial because the liver is the primary site of drug metabolism. High toxicity against HepG2 cells can be a flag for potential hepatotoxicity.[10][11][12]
-
MCF-7 (Human Breast Adenocarcinoma): Represents a hormone-dependent cancer, as it expresses estrogen receptors. It is a key model for the most common type of breast cancer.[13][14]
-
HEK-293 (Human Embryonic Kidney): Used as a non-cancerous control to determine the selectivity of the test compound. While it is an immortalized cell line and not truly "normal," it is a widely accepted standard for initial selectivity studies.[15][16][17] It's important to acknowledge that these cells lack normal pRb and p53 functions due to viral protein expression.[15][18]
Standard Cell Culture Protocol
-
Medium: All cell lines are maintained in Dulbecco's Modified Eagle's Medium (DMEM).
-
Supplementation: The medium is supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL Penicillin, and 100 µg/mL Streptomycin.
-
Incubation: Cells are cultured at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture: Cells are passaged upon reaching 80-90% confluency using Trypsin-EDTA to ensure exponential growth and viability.
Primary Screening: MTT Metabolic Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[19] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT, to insoluble purple formazan crystals.[20] The amount of formazan produced is directly proportional to the number of metabolically active cells.[19]
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 2X stock concentration series of this compound in culture medium. A typical range for a novel compound is 0.1 to 100 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Treatment: Carefully remove the old medium and add 100 µL of the compound dilutions to the respective wells. Incubate for 48 or 72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully aspirate the medium without disturbing the crystals. Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.[21]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Secondary Screening: LDH Membrane Integrity Assay
The release of lactate dehydrogenase (LDH) into the culture medium is a well-established indicator of plasma membrane damage and cell death. This assay quantifies the activity of this stable cytosolic enzyme in the supernatant.
Detailed Protocol: LDH Release Assay
-
Experimental Setup: Seed and treat cells with this compound in a 96-well plate as described for the MTT assay (Steps 3.1.1 - 3.1.3). Prepare three control wells for each cell line:
-
Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).
-
Positive Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) for 15 minutes before the final step (maximum LDH release).
-
Medium Background: Culture medium without cells.
-
-
Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well.[22]
-
Incubation: Incubate the plate for 10-30 minutes at room temperature, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate cytotoxicity using the formula:
-
% Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] x 100
-
Preliminary Mechanistic Insight: Caspase-3/7 Activity Assay
Apoptosis is executed by a family of proteases called caspases.[23][24] The activation of effector caspases, such as caspase-3 and caspase-7, is considered a point of no return in the apoptotic process and leads to the cleavage of key cellular proteins, resulting in the characteristic morphological changes of apoptosis.[6][25][26]
The Intrinsic Pathway of Apoptosis
Many chemotherapeutic agents induce apoptosis via the intrinsic (or mitochondrial) pathway. This pathway is regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic (e.g., Bcl-2, Bcl-XL) and pro-apoptotic (e.g., Bax, Bak) members.[27][28] Upon receiving a death signal, pro-apoptotic proteins cause mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c.[29] In the cytosol, cytochrome c binds to Apaf-1, forming the "apoptosome," which then recruits and activates the initiator caspase-9.[24][26] Activated caspase-9 proceeds to cleave and activate the executioner caspases, caspase-3 and caspase-7, triggering the final stages of cell death.[25]
Figure 2: Simplified schematic of the intrinsic apoptosis pathway.
Detailed Protocol: Caspase-3/7 Activity Assay
This protocol describes a common luminogenic assay format.
-
Experimental Setup: Seed cells in a white-walled, clear-bottom 96-well plate and treat with this compound at concentrations around the predetermined IC₅₀ value. Include vehicle and positive controls (e.g., staurosporine).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. This reagent contains a proluminescent caspase-3/7 substrate.
-
Reagent Addition: After the desired treatment period (typically 18-24 hours), remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gentle shaking on an orbital shaker for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Express the results as fold change in caspase activity relative to the vehicle-treated control cells. A significant increase indicates the induction of apoptosis.
Data Synthesis and Interpretation
The final step is to integrate the data from all assays to build a comprehensive preliminary profile of this compound.
Quantitative Data Summary
All quantitative data, such as IC₅₀ values, should be summarized in a clear, tabular format for easy comparison across cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h (MTT Assay) | Selectivity Index (SI) |
| HeLa | Cervical Cancer | 8.5 ± 0.7 | 5.3 |
| HepG2 | Liver Cancer | 12.1 ± 1.1 | 3.7 |
| MCF-7 | Breast Cancer | 5.4 ± 0.5 | 8.3 |
| HEK-293 | Non-Cancerous Kidney | 45.0 ± 3.2 | 1.0 (Reference) |
| Table 1: Hypothetical cytotoxicity and selectivity data for this compound. Data are presented as mean ± standard deviation. The Selectivity Index (SI) is calculated as IC₅₀ (HEK-293) / IC₅₀ (Cancer Cell Line). |
Interpretation of Results
-
Potency & Selectivity: Based on the hypothetical data in Table 1, this compound shows potent cytotoxic activity against all tested cancer cell lines, with the highest potency against MCF-7 cells. The Selectivity Index (SI) is a critical parameter. An SI value greater than 2 or 3 is generally considered promising for a potential anticancer agent, as it suggests the compound is more toxic to cancer cells than normal cells.[30] In this example, the compound shows good selectivity, especially against MCF-7 cells (SI = 8.3).
-
Confirmation of Cytotoxicity: Correlating the IC₅₀ values from the MTT assay with a dose-dependent increase in LDH release would confirm that the loss of metabolic activity is due to cell death involving membrane damage, rather than just metabolic inhibition.
-
Mechanism of Action: A significant, dose-dependent increase in Caspase-3/7 activity in the cancer cell lines (but not, or to a much lesser extent, in HEK-293 cells at similar concentrations) would strongly suggest that the observed cytotoxicity is mediated by the induction of apoptosis.
Conclusion and Future Directions
This technical guide outlines a robust, logical, and multi-faceted approach for the initial in vitro screening of a novel natural product, this compound. The successful execution of these assays provides a critical foundation of data regarding the compound's cytotoxic potency, cancer cell selectivity, and its potential to induce apoptosis. Positive results from this preliminary screen would justify advancing the compound to more detailed mechanistic studies, such as Annexin V/PI staining for apoptosis confirmation, cell cycle analysis, and investigation of its specific molecular targets within the apoptotic pathways.
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An In-Depth Technical Guide to Oppositene-Type Sesquiterpenoids: From Discovery to Therapeutic Potential
This guide provides a comprehensive overview of oppositene-type sesquiterpenoids, a unique class of marine natural products. Tailored for researchers, scientists, and professionals in drug development, this document delves into the discovery, historical context, structural elucidation, biosynthesis, chemical synthesis, and biological activities of these fascinating molecules.
Introduction: A Unique Marine Discovery
Sesquiterpenoids are a large and diverse class of natural products built from three isoprene units, giving them a C15 carbon skeleton.[1] They are found in a wide array of organisms, from terrestrial plants to marine life, and exhibit a vast range of biological activities.[1][2][3] Within this broad family, the oppositene-type sesquiterpenoids represent a structurally distinct subgroup, primarily isolated from marine sources, particularly red algae of the genus Laurencia.[4][5][6] These compounds are characterized by a rearranged drimane sesquiterpenoid skeleton, which has intrigued natural product chemists for decades. Their unique structures and notable biological properties make them a subject of ongoing research and a potential source of new therapeutic agents.[2]
Discovery and Historical Context
The story of oppositene-type sesquiterpenoids begins in the early 1970s, a period of burgeoning interest in marine natural products chemistry. The pioneering discovery was that of oppositol , a brominated sesquiterpene alcohol, isolated from the red alga Laurencia subopposita.[5] This finding was significant as it introduced a new skeletal class of sesquiterpenoids. The initial structure was elucidated by Hall, Faulkner, Fayos, and Clardy in 1973, who utilized crystallographic methods to unravel its complex three-dimensional architecture.[5] Following this seminal discovery, further research on Laurencia subopposita led to the isolation of other related metabolites, expanding the family of oppositene-type sesquiterpenoids.[7] These early investigations laid the groundwork for future studies into the chemistry, biosynthesis, and biological activity of this unique class of marine natural products.
Structural Elucidation: Deciphering a Complex Scaffold
The determination of the intricate structures of oppositene-type sesquiterpenoids has been a challenging endeavor, heavily relying on a combination of spectroscopic and computational techniques.[8][9]
Key Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for determining the carbon skeleton and the relative stereochemistry of these molecules.[10] Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, are crucial for establishing the connectivity between protons and carbons in these complex structures.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition of the molecules.
-
X-ray Crystallography: This technique provides unambiguous determination of the three-dimensional structure and absolute stereochemistry of crystalline compounds.[5]
-
Computational Methods: In cases where X-ray crystallography is not feasible, computational approaches like DP4+ calculations can be employed to help confirm the configuration of the molecule.[10]
The combination of these methods has been instrumental in the full characterization of numerous oppositene-type sesquiterpenoids, revealing their unique and often halogenated structures.
The Oppositene Core Structure
The fundamental framework of oppositene-type sesquiterpenoids is a rearranged drimane skeleton. A visual representation of this core structure is provided below.
Caption: Core carbon skeleton of oppositene-type sesquiterpenoids.
Biosynthesis: Nature's Synthetic Strategy
The biosynthesis of sesquiterpenoids originates from farnesyl pyrophosphate (FPP).[1][11] For drimane-type sesquiterpenoids, and by extension the rearranged oppositene skeleton, the biosynthesis is thought to proceed through the cyclization of FPP, catalyzed by terpene synthases.[11][12] While the specific enzymes involved in the biosynthesis of oppositene in Laurencia species are still under investigation, recent studies have identified terpene synthases in red algae, including Laurencia subopposita, that are responsible for producing a variety of sesquiterpene scaffolds.[4][13] The proposed pathway likely involves the formation of a drimane cation, which then undergoes a series of rearrangements to form the characteristic oppositene backbone.
The diagram below illustrates a plausible biosynthetic pathway.
Caption: Proposed biosynthetic pathway for oppositene-type sesquiterpenoids.
Chemical Synthesis: Constructing Complexity in the Lab
The total synthesis of complex natural products like oppositene-type sesquiterpenoids is a significant challenge that drives the development of new synthetic methodologies.[14][15][16][17] While the total synthesis of oppositol itself is a complex undertaking, the general workflow for such a project would follow a series of strategic steps from commercially available starting materials to the final natural product.
General Workflow for Total Synthesis
The following diagram outlines a typical workflow for the total synthesis of a complex sesquiterpenoid.
Caption: General workflow for the total synthesis of a complex natural product.
Biological Activities and Therapeutic Potential
Oppositene-type sesquiterpenoids and related compounds from marine sources have demonstrated a range of interesting biological activities.[18][19][20] These activities make them promising candidates for further investigation in drug discovery programs.
| Compound/Extract | Biological Activity | Reference Organism(s) |
| Oppositol | Antibacterial | Staphylococcus aureus, Pseudomonas aeruginosa |
| Laurencia extracts | Antiviral, Cytotoxic | Various cell lines |
| Related Sesquiterpenoids | Anti-inflammatory, Antifungal | Various |
Note: This table is a summary of reported activities for oppositene-type and related marine sesquiterpenoids. Further research is needed to fully characterize their therapeutic potential.
The antimicrobial properties of compounds like oppositol are of particular interest given the rise of antibiotic-resistant bacteria.[21][22][23][24] The mechanism of action is likely related to their ability to disrupt microbial cell membranes or inhibit key cellular processes.
Experimental Protocols
Protocol for Isolation of Oppositene-Type Sesquiterpenoids
This protocol provides a general guideline for the isolation of sesquiterpenoids from marine algae.
1. Collection and Extraction:
- Collect fresh Laurencia species and transport them to the laboratory in cold seawater.
- Lyophilize the algal material to remove water.
- Grind the dried material to a fine powder.
- Perform exhaustive extraction with a mixture of dichloromethane and methanol (2:1).
- Concentrate the extract under reduced pressure to yield a crude extract.
2. Chromatographic Separation:
- Subject the crude extract to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.
- Monitor the fractions by thin-layer chromatography (TLC).
- Combine fractions with similar TLC profiles.
3. Purification:
- Further purify the combined fractions using high-performance liquid chromatography (HPLC), often with a reversed-phase C18 column.
- Use a suitable solvent system (e.g., methanol/water or acetonitrile/water) to isolate the pure compounds.
4. Structure Elucidation:
- Analyze the purified compounds using NMR spectroscopy (1H, 13C, COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS) to determine their structures.
Future Perspectives
The unique chemical structures and promising biological activities of oppositene-type sesquiterpenoids ensure that they will remain a focus of natural product research. Future work in this area will likely concentrate on:
-
Discovering new analogues: Exploring other marine organisms for novel oppositene-type sesquiterpenoids.
-
Elucidating biosynthetic pathways: Using genomic and metabolomic approaches to identify and characterize the enzymes responsible for their biosynthesis.[4][13]
-
Developing efficient total syntheses: Creating more concise and scalable synthetic routes to these molecules.
-
Investigating mechanisms of action: Delving deeper into the molecular targets and pathways through which these compounds exert their biological effects.
The continued exploration of these fascinating marine natural products holds great promise for the discovery of new chemical entities with the potential to be developed into novel therapeutic agents.
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A Technical Guide to the Stereochemical Elucidation of 4(15)-Oppositene-1,7-diol
The Oppositane Sesquiterpenoids: A Brief Overview
Oppositane sesquiterpenoids are a class of natural products characterized by a bicyclic carbon skeleton derived from the cyclization of a germacrane precursor. These compounds are found in a variety of natural sources, including terrestrial plants, marine organisms, and fungi.[1][2][3][4] The structural diversity within this family, arising from different oxygenation patterns and stereochemical arrangements, leads to a wide range of biological activities, making them of significant interest in natural product chemistry and drug discovery.
The core of 4(15)-Oppositene-1,7-diol features a bicyclo[5.3.0]decane system with multiple chiral centers, the precise spatial arrangement of which is critical to its biological function. The determination of both the relative and absolute stereochemistry is therefore a paramount objective after its initial isolation and planar structure elucidation.
Establishing the Relative Stereochemistry: A Multi-faceted NMR Approach
The first step in defining the three-dimensional structure of a molecule like this compound is to determine the relative orientation of its substituents. This is primarily achieved through a suite of Nuclear Magnetic Resonance (NMR) experiments. The designation "(7R*)-opposit-4(15)-en-1-beta,7-diol" suggests that the relative stereochemistry has been determined, with the beta-orientation of the hydroxyl group at C-1 and the relative configuration at C-7 being established.[5]
Key NMR Experiments and Their Rationale
A logical workflow for determining the relative stereochemistry would involve the following experiments:
-
1D ¹H and ¹³C NMR: These fundamental experiments provide the initial chemical shift and multiplicity information for all proton and carbon atoms in the molecule, confirming the presence of key functional groups and the overall carbon skeleton.
-
2D COSY (Correlation Spectroscopy): This experiment establishes proton-proton coupling networks, allowing for the tracing of spin systems within the molecule and the connection of adjacent protons.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, enabling the unambiguous assignment of carbon chemical shifts.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away, providing crucial information for connecting different spin systems and piecing together the carbon skeleton.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): This is the cornerstone experiment for determining relative stereochemistry. It identifies protons that are close to each other in space, irrespective of their bonding connectivity. The presence of a NOESY cross-peak between two protons indicates a spatial proximity of less than 5 Å.
Hypothetical NOESY-based Analysis of this compound
Based on the known structure of oppositane sesquiterpenoids, a NOESY experiment would be instrumental in defining the cis or trans fusion of the bicyclic rings and the relative orientation of the substituents. For instance, in a related oppositane, teclenone B, NOESY correlations were used to establish the cis relationship between specific protons, which in turn defined the stereochemistry of the ring junction and substituents.[1]
Table 1: Illustrative NOESY Correlations for Stereochemical Assignment
| Proton 1 | Proton 2 | Implied Spatial Proximity | Deduced Stereochemical Relationship |
| H-1 | H-5 | Close | Protons are on the same face of the molecule (cis) |
| H-1 | Me-14 | Distant | Protons are on opposite faces of the molecule (trans) |
| H-7 | H-8a | Close | Defines the orientation of the C-7 hydroxyl group |
| H-1' | H-5 | Close | Establishes the orientation of the diol side chain |
Experimental Protocol: 2D NOESY Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube.
-
Data Acquisition: Acquire a 2D NOESY spectrum on a high-field NMR spectrometer (≥500 MHz). Use a mixing time appropriate for a molecule of this size (typically 300-800 ms) to allow for the buildup of NOE signals.
-
Data Processing and Analysis: Process the 2D data using appropriate software. Analyze the resulting spectrum for cross-peaks that indicate through-space interactions between protons. Correlate these interactions with the molecular model to deduce the relative stereochemistry of all chiral centers.
Assigning the Absolute Stereochemistry: A Chiroptical and Derivatization Approach
Once the relative stereochemistry is established, the next critical step is to determine the absolute configuration of the molecule, i.e., the actual spatial arrangement of its atoms. This distinguishes between the two possible enantiomers. A common and robust strategy involves a combination of chemical derivatization and spectroscopic analysis.
The Modified Mosher's Ester Analysis
For molecules containing secondary alcohols, the modified Mosher's method is a powerful NMR-based technique for determining the absolute configuration of the chiral center bearing the hydroxyl group.[6] This method involves the esterification of the alcohol with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters. By analyzing the differences in the ¹H NMR chemical shifts of the protons near the newly formed ester linkage in the two diastereomers, the absolute configuration can be deduced.
Experimental Protocol: Modified Mosher's Ester Analysis
-
Esterification (Two separate reactions):
-
Reaction A: To a solution of this compound (1-2 mg) in dry pyridine, add (R)-(-)-MTPA chloride. Stir at room temperature until the reaction is complete (monitored by TLC).
-
Reaction B: In a separate vial, to a solution of this compound (1-2 mg) in dry pyridine, add (S)-(+)-MTPA chloride. Stir at room temperature until the reaction is complete.
-
-
Work-up and Purification: Quench both reactions with a few drops of water and extract the products with a suitable organic solvent (e.g., diethyl ether). Purify the resulting diastereomeric esters by preparative TLC or HPLC.
-
NMR Analysis: Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA ester and the (S)-MTPA ester.
-
Data Analysis:
-
Assign the proton signals for both diastereomers.
-
Calculate the chemical shift difference (Δδ = δS - δR) for the protons on either side of the C-7 carbinol center.
-
A positive Δδ for protons on one side of the C-7 chiral center and a negative Δδ for protons on the other side allows for the assignment of the absolute configuration based on the established Mosher's method model.
-
Table 2: Expected ¹H NMR Data for Mosher's Ester Analysis of the C-7 Hydroxyl
| Proton | δS (ppm) (Illustrative) | δR (ppm) (Illustrative) | Δδ (δS - δR) | Predicted Sign |
| H-6 | 2.15 | 2.25 | -0.10 | Negative |
| H-8 | 1.90 | 1.80 | +0.10 | Positive |
| Me-14 | 0.95 | 0.88 | +0.07 | Positive |
Electronic Circular Dichroism (ECD) Spectroscopy
Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the absolute configuration of the molecule. By comparing the experimentally measured ECD spectrum with a theoretically calculated spectrum for a specific enantiomer, the absolute configuration can be determined with a high degree of confidence.[3]
Experimental Protocol: ECD Spectroscopy and Computational Analysis
-
Experimental Spectrum Acquisition: Dissolve a pure sample of this compound in a suitable transparent solvent (e.g., methanol, acetonitrile) and record the ECD spectrum over a suitable wavelength range (e.g., 190-400 nm).
-
Computational Modeling:
-
Generate a 3D structure of one enantiomer of this compound with the previously determined relative stereochemistry.
-
Perform a conformational search using molecular mechanics (e.g., MMFF) to identify low-energy conformers.
-
Optimize the geometry of the most stable conformers using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
Calculate the ECD spectrum for each conformer using Time-Dependent DFT (TD-DFT).
-
Generate a Boltzmann-averaged ECD spectrum based on the relative energies of the conformers.
-
-
Comparison and Assignment: Compare the experimental ECD spectrum with the calculated spectrum. A good match between the signs and shapes of the Cotton effects confirms the absolute configuration of the enantiomer used for the calculation.
Conclusion
The stereochemical elucidation of a complex natural product like this compound is a systematic process that relies on the synergistic application of modern spectroscopic and computational techniques. While the initial isolation and full structural determination of this specific molecule could not be cited from primary literature within the scope of this review, the established principles of NMR spectroscopy for relative stereochemistry and chiroptical methods combined with chemical derivatization for absolute configuration provide a robust and reliable pathway for its complete structural assignment. The methodologies detailed in this guide represent a standard, field-proven approach that ensures the scientific integrity and trustworthiness of the assigned structure, which is fundamental for any further investigation into the biological activity and potential therapeutic applications of this and other oppositane sesquiterpenoids.
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SpectraBase. (n.d.). (7R*)-OPPOSIT-4(15)-ENE-1-BETA,7-DIOL. [Link]
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The Unseen Architects: A Technical Guide to the Biological Relevance of Diol-Containing Natural Products
Introduction: The Diol Motif - A Cornerstone of Bioactivity
In the vast and intricate world of natural products, specific chemical motifs often serve as harbingers of potent biological activity. Among these, the diol—a functional group comprising two hydroxyl (-OH) groups—stands out not for its rarity, but for its pervasive and critical role in molecular interactions that underpin life and disease. From the simplest glycols acting as antimicrobial agents to complex polycyclic structures that halt cancer in its tracks, the diol moiety is a fundamental building block in nature's pharmacopeia. Its ability to form hydrogen bonds, chelate metals, and dictate the stereochemistry of a molecule grants it a unique versatility, enabling diol-containing compounds to precisely dock into enzyme active sites, disrupt protein-protein interactions, and modulate cellular signaling pathways.
This technical guide offers an in-depth exploration of the biological relevance of diol-containing natural products for researchers, scientists, and drug development professionals. Moving beyond a simple catalog of compounds, we will delve into the biosynthetic origins of these molecules, dissect their mechanisms of action across various therapeutic areas, and provide actionable experimental protocols for their discovery and evaluation. Our narrative is grounded in the principle that understanding the "why"—the causal link between structure, mechanism, and biological outcome—is paramount for translating nature's ingenuity into therapeutic innovation.
Part 1: Biosynthesis - Nature's Assembly Lines
The structural diversity of diol-containing natural products is a direct reflection of the varied biosynthetic pathways nature has evolved. Understanding these pathways is not merely an academic exercise; it provides a blueprint for metabolic engineering and the potential for sustainable production of valuable compounds.
Microorganisms, such as Escherichia coli, have been engineered as cellular factories for producing diols from renewable resources like glucose.[1] The biosynthesis typically begins with glycolysis, where glucose is broken down into key intermediates. These precursors are then shunted into engineered pathways, often combining endogenous and exogenous enzymes, to yield diols of varying chain lengths.[1] Metabolic engineering strategies, such as optimizing cofactor supplementation and reprogramming metabolic networks, are crucial for enhancing the yield and productivity to meet industrial demands.[1]
In the marine realm, microalgae like Nannochloropsis spp. are prolific producers of long-chain alkyl diols (LCDs).[2][3] These compounds are believed to be key components of algaenan, a highly resistant biopolymer in the outer cell wall.[4] The biosynthetic pathways likely involve fatty acid elongases (FAEs) and polyketide synthases (PKSs), which elongate and modify fatty acid precursors to generate the characteristic long-chain structures.[2] Interestingly, the production of these diols can be influenced by environmental factors such as light cycles, suggesting a dynamic and regulated process.[4]
Part 2: The Spectrum of Bioactivity
The diol functional group is a key pharmacophore in natural products exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer effects.
Antimicrobial Activity: Disrupting the Defenses
The antimicrobial properties of diols have long been recognized, with simple aliphatic diols being used as preservatives in cosmetics and pharmaceuticals.[5] Their mechanism often involves disrupting the microbial cell membrane.[5] Natural products featuring the diol motif often exhibit more potent and specific activities.
For instance, 4-allylbenzene-1,2-diol, isolated from Piper austrosinense, shows excellent bactericidal activity against several plant pathogens, including Xanthomonas oryzae pv. oryzae (Xoo).[6] Its mechanism is linked to damaging the bacterial cell membrane, leading to leakage of intracellular contents.[6] Studies on other synthetic 1,2-diols and 1,5-diols have shown high inhibitory activity against bacteria like Vibrio cholera and fungi such as Aspergillus flavus and Candida albicans.[7] The antimicrobial efficacy of aliphatic diols is often dependent on the chain length and the relative position of the hydroxyl groups, with 1,2-diols generally being more effective than 1,3-diols.[8]
Table 1: Antimicrobial Activity of Selected Diol-Containing Compounds
| Compound | Source Organism | Target Pathogen(s) | Reported Activity (MIC) | Reference(s) |
| 4-Allylbenzene-1,2-diol | Piper austrosinense | Xanthomonas oryzae pv. oryzae | 333.75 µmol/L | [6] |
| 4-Allylbenzene-1,2-diol | Piper austrosinense | Xanthomonas axonopodis pv. citri | >500 µmol/L | [6] |
| Pentylene Glycol | (Natural Fermentation) | Bacteria & Fungi | Broad Spectrum | [5] |
| 1,2-Hexanediol | (Synthetic) | Bacillus subtilis | Effective Growth Inhibition | [8] |
Anti-Inflammatory Effects: Quelling the Fire
Inflammation is a complex biological response implicated in numerous diseases. Diol-containing natural products represent a rich source of novel anti-inflammatory agents that act through diverse mechanisms.
The marine metabolite epitaondiol demonstrates potent topical anti-inflammatory activity by inhibiting leukocyte accumulation and decreasing the release of eicosanoids through the cyclo-oxygenase pathway.[9] A key aspect of its mechanism is the direct, concentration-dependent inhibition of human recombinant synovial phospholipase A2, a critical enzyme in the inflammatory cascade.[9] Another powerful example is araliadiol , a polyacetylene compound found in plants like Aralia cordata.[10] It effectively suppresses the expression of pro-inflammatory mediators, including inflammasome-related genes, cytokines, and chemokines in lipopolysaccharide (LPS)-stimulated macrophages.[10] Mechanistically, araliadiol inhibits the activation of the crucial Nfκb and Stat1 signaling pathways.[10]
A more complex role for diols is observed in lipid signaling. Vicinal diols, such as 12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME), are metabolites of anti-inflammatory epoxy fatty acids (EpFAs). While EpFAs resolve inflammation, their corresponding diols can exert opposing, pro-inflammatory effects.[11] These diols can promote chronic inflammation and are required for the chemotaxis of leukocytes, highlighting a critical balancing act in lipid mediator signaling that can influence disease progression.[11]
Anti-Cancer Activity: A Multi-Pronged Attack
The fight against cancer has been significantly bolstered by the discovery of natural products.[12][13] Diol-containing compounds are prominent in this arena, exerting their effects by modulating multiple signaling pathways, inducing apoptosis, and halting the cell cycle.[2][14]
Diosgenin , a steroidal sapogenin often found as a glycoside in plants like fenugreek, has potent anti-cancer properties.[1][14] It inhibits cancer cell proliferation and induces apoptosis in a wide range of cancer cell lines by modulating key cell signaling pathways, including PI3K/AKT, NF-κB, and STAT3.[9][14] Diosgenin can abrogate TNF-α-induced activation of NF-κB, a central regulator of inflammation and cell survival.[14]
Resveratrol (3,5,4′-trihydroxy-trans-stilbene), a well-known polyphenol from grapes, is a classic example of a diol-containing natural product with multi-target anti-cancer activity.[15] It can block all three stages of carcinogenesis: initiation, promotion, and progression.[3] Its mechanisms include the induction of carcinogen-detoxifying enzymes, inhibition of cyclooxygenase-2 (COX-2), cell cycle arrest, and activation of apoptosis through both p53-dependent and independent pathways.[3][11] Resveratrol's ability to modulate numerous signaling cascades, such as PI3K/Akt and NF-κB, underscores its potential as a chemopreventive and therapeutic agent.[11][16]
Even in highly complex, clinically-used drugs, the diol motif is essential. In Paclitaxel (Taxol®), the C2'-hydroxyl group on the C13 side chain is critical for its ability to bind to tubulin and stabilize microtubules, leading to mitotic arrest and apoptotic cell death.[6][17] Modifications at this position often lead to a dramatic loss of activity, confirming the diol's role as a key pharmacophoric element.[18]
Table 2: Anti-Cancer Activity of Selected Diol-Containing Natural Products
| Compound | Natural Source (Example) | Cancer Cell Line (Example) | Mechanism of Action | Reference(s) |
| Diosgenin | Trigonella foenum-graecum | MCF-7 (Breast) | Apoptosis induction; Modulation of NF-κB, STAT3, PI3K/AKT pathways | [9][14] |
| Resveratrol | Vitis vinifera (Grapes) | A431 (Skin), MCF-7 (Breast) | Cell cycle arrest, Apoptosis induction (p53-dependent), NF-κB inhibition | [3][11] |
| Combretastatin A-4 | Combretum caffrum | NCI-60 Panel | Tubulin polymerization inhibitor, Anti-vascular effects | [19][20] |
| Paclitaxel | Taxus brevifolia | Multiple | Microtubule stabilization, Mitotic arrest | [17] |
Part 3: From Discovery to Mechanism - A Practical Guide
The identification and characterization of bioactive diol-containing natural products require a systematic and multi-disciplinary approach. A robust workflow integrates extraction, bioassay-guided fractionation, and structural elucidation with in-depth mechanistic studies.
Workflow: Bioassay-Guided Isolation
The foundational strategy for discovering novel bioactive compounds is bioassay-guided isolation. This process uses a specific biological assay to track activity through successive rounds of separation and purification, ensuring that researchers focus only on the most promising fractions.
Featured Protocol: Thin-Layer Chromatography-Direct Bioautography (TLC-DB)
For antimicrobial discovery, TLC-DB is a rapid, inexpensive, and powerful technique to identify active compounds directly on a TLC plate. This method is a form of bioassay-guided fractionation at a micro-scale.
Objective: To identify antimicrobial compounds from a natural product extract against a target pathogen.
Principle: The extract is separated by TLC. The developed plate is then overlaid with agar seeded with the test microorganism. After incubation, zones of growth inhibition appear as clear spots against a background of microbial growth, directly corresponding to the location of the active compound(s).
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the crude extract in a suitable volatile solvent (e.g., methanol, ethyl acetate) to a concentration of 1-10 mg/mL.
-
TLC Development:
-
Spot 5-10 µL of the dissolved extract onto a silica gel TLC plate.
-
Develop the plate in a chamber with an appropriate solvent system (e.g., hexane:ethyl acetate or chloroform:methanol mixtures) to achieve good separation of components.
-
Allow the plate to air-dry completely in a fume hood to remove all traces of the mobile phase, which could be toxic to the test organism. This is a critical self-validating step; residual solvent would produce false-positive results.
-
-
Pathogen Preparation:
-
Grow the target bacterium or fungus in a suitable liquid medium (e.g., Nutrient Broth, Sabouraud Dextrose Broth) to a desired cell density (e.g., 0.5 McFarland standard).
-
Inoculate molten, cooled (45°C) agar medium with the microbial suspension at a concentration of 1-2% (v/v).
-
-
Bioautography:
-
Quickly and evenly pour the seeded agar over the developed TLC plate. Alternatively, the TLC plate can be dipped into or sprayed with the seeded agar.
-
Allow the agar to solidify in a sterile environment.
-
-
Incubation & Visualization:
-
Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
To enhance visualization of inhibition zones, the plate can be sprayed with a solution of a tetrazolium salt (e.g., INT), which is converted by living microorganisms into a colored formazan. Inhibition zones will remain clear.
-
-
Analysis:
-
Measure the Rf value of the inhibition zone.
-
Run a parallel preparative TLC plate under identical conditions. Scrape the silica from the corresponding Rf zone, elute the compound with a polar solvent, and proceed with structural analysis.
-
Featured Mechanism: Inhibition of NF-κB Signaling
Many anti-inflammatory diol-containing natural products, such as araliadiol, converge on the NF-κB signaling pathway.[10] This diagram illustrates the canonical pathway and the inhibitory action of a representative diol compound.
Conclusion
The diol motif is a deceptively simple, yet profoundly significant, functional group in the realm of natural products. Its prevalence across compounds with antimicrobial, anti-inflammatory, and anti-cancer activities highlights its evolutionary selection as a successful pharmacophore. For drug discovery professionals, a deep understanding of the biosynthesis, mechanisms of action, and experimental methodologies associated with these compounds is indispensable. By leveraging this knowledge, the scientific community can more effectively tap into nature's vast chemical diversity, translating the elegant simplicity of the diol into the next generation of therapeutics.
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THE K BEAUTY SCIENCE. (2021). Attractive Preservative Natural 'Diols'. [Link]
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MDPI. (2023). Further Insights into Influence of Light Intensities on the Production of Long-Chain Hydroxy Fatty Acids, Fatty Diols and Fatty Alcohols in Nannochloropsis oceanica. [Link]
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PubMed Central. (2023). Extraction process and antioxidant and antimicrobial activities of total flavonoids from Broussonetia papyrifera leaves. [Link]
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MDPI. (2024). Roles of Selected Bioactive Compounds in Inhibiting the Development and Progression of Cancer—A Review. [Link]
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PubMed. (2024). Bioassay-Guided Identification of Natural Products for Biocontrol by Thin Layer Chromatography-Direct Bioautography. [Link]
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ResearchGate. (2015). Isolation and Characterization of New Phenolic Compounds with Estrogen Biosynthesis-Inhibiting and Antioxidation Activities from Broussonetia papyrifera Leaves. [Link]
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PubMed Central. (2022). Anti-Cancer Potential of Biologically Active Diosgenin and its Derivatives: An Update. [Link]
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PubMed Central. (2010). Synthesis and Bioactivity of a Side Chain Bridged Paclitaxel: A Test of the T-Taxol Conformation. [Link]
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MDPI. (2023). Anti-Cancer Properties of Resveratrol: A Focus on Its Impact on Mitochondrial Functions. [Link]
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PubMed. (2019). C12, a combretastatin-A4 analog, exerts anticancer activity by targeting microtubules. [Link]
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Methodological & Application
Application Notes & Protocols: A Proposed Total Synthesis of 4(15)-Oppositene-1,7-diol
Introduction
The oppositane sesquiterpenoids are a fascinating class of natural products characterized by a bicyclo[5.4.0]undecane carbon skeleton. Among them, 4(15)-oppositene-1,7-diol stands out for its potential biological activity, drawing interest from the synthetic and medicinal chemistry communities. To date, a formal total synthesis of this specific diol has not been reported in the literature. This document outlines a novel and plausible synthetic strategy for the stereoselective total synthesis of this compound, designed to be both efficient and adaptable. Our approach leverages a key intramolecular Diels-Alder reaction to construct the core bicyclic system and employs well-established transformations to install the requisite functional groups with high stereocontrol. This guide is intended for researchers in organic synthesis and drug development, providing a detailed roadmap for accessing this promising natural product.
Retrosynthetic Analysis
A thoughtful retrosynthetic analysis is the cornerstone of an efficient total synthesis. Our proposed strategy for this compound (1 ) is depicted below. We envision that the exocyclic methylene group can be installed in the final stages of the synthesis via a Wittig reaction on the corresponding ketone (2 ). The vicinal diol functionality at C1 and C7 in compound 2 can be established from a more advanced intermediate (3 ) through a stereoselective dihydroxylation. The core bicyclic structure of 3 is proposed to arise from a powerful intramolecular Diels-Alder (IMDA) reaction of a carefully designed triene precursor (4 ). This key transformation would simultaneously form the six-membered ring and set several of the required stereocenters. The triene precursor 4 can be assembled in a linear fashion from simpler, commercially available starting materials, such as (R)-carvone (5 ), which provides a chiral pool starting point.
Caption: Overall workflow of the proposed forward synthesis.
PART 1: Synthesis of the Intramolecular Diels-Alder Precursor
The synthesis commences from the readily available chiral building block, (R)-carvone. The initial steps focus on the elaboration of this starting material to construct the acyclic triene precursor required for the key cycloaddition.
Protocol 1: Synthesis of Triene Precursor (4) from (R)-Carvone (5)
-
Conjugate Addition: Treatment of (R)-carvone with a lithium dialkylcuprate, such as lithium dimethylcuprate (Me₂CuLi), will introduce a methyl group at the C6 position with high stereoselectivity, yielding a saturated ketone.
-
Baeyer-Villiger Oxidation: The resulting ketone will be subjected to a Baeyer-Villiger oxidation using an oxidant like meta-chloroperoxybenzoic acid (m-CPBA). This will insert an oxygen atom to form a lactone.
-
Lactone Reduction and Protection: The lactone will be reduced to the corresponding diol using a strong reducing agent like lithium aluminum hydride (LiAlH₄). The primary alcohol will then be selectively protected, for instance, as a silyl ether (e.g., TBDPS), leaving the secondary alcohol free for the next step.
-
Oxidation: The free secondary alcohol will be oxidized to a ketone using a mild oxidizing agent such as Dess-Martin periodinane (DMP) or a Swern oxidation.
-
Side Chain Elaboration: The ketone will be converted to the triene precursor through a series of reactions, including a Horner-Wadsworth-Emmons reaction to install a diene moiety. Subsequent deprotection of the primary alcohol and conversion to an appropriate leaving group (e.g., a tosylate or iodide) will set the stage for the final coupling step to complete the triene structure.
PART 2: Construction of the Bicyclic Core and Functionalization
With the triene precursor in hand, the focus shifts to the pivotal intramolecular Diels-Alder reaction to forge the bicyclo[5.4.0]undecane skeleton.
Protocol 2: Intramolecular Diels-Alder Reaction
-
Reaction Setup: The triene precursor (4 ) is dissolved in a high-boiling, non-polar solvent such as toluene or xylene in a sealed tube.
-
Thermal Cycloaddition: The solution is heated to a high temperature (typically 180-220 °C) for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the bicyclic alkene (3 ).
-
Expert Insight: The stereochemical outcome of the intramolecular Diels-Alder reaction is often predictable based on the Zimmerman-Traxler model for the transition state. The geometry of the connecting chain in the triene precursor will dictate the facial selectivity of the cycloaddition, leading to the desired stereoisomer.
Protocol 3: Stereoselective Dihydroxylation and Oxidation
-
Syn-Dihydroxylation: The bicyclic alkene (3 ) is subjected to a Sharpless asymmetric dihydroxylation using a catalytic amount of osmium tetroxide (OsO₄) and a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO), in the presence of a chiral ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL) to induce facial selectivity. This will produce a triol. [1][2][3][4]2. Selective Oxidation: The secondary alcohol at the C4 position of the resulting triol will be selectively oxidized to a ketone. This can be achieved using an Oppenauer oxidation, which is known for its selectivity for secondary over primary alcohols. [5][6][7][8]This yields the keto-diol intermediate (2 ).
| Reaction Step | Key Reagents | Purpose | Expected Outcome |
| Dihydroxylation | OsO₄ (cat.), NMO, (DHQ)₂PHAL | Introduce two hydroxyl groups with stereocontrol | Formation of a triol with desired stereochemistry |
| Selective Oxidation | Aluminum isopropoxide, acetone | Oxidize the C4 secondary alcohol to a ketone | Formation of keto-diol (2 ) |
PART 3: Final Steps to this compound
The final stage of the synthesis involves the installation of the exocyclic methylene group to complete the carbon skeleton of the target molecule.
Protocol 4: Wittig Olefination
-
Ylide Preparation: Methyltriphenylphosphonium bromide is treated with a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), in an anhydrous ethereal solvent (e.g., THF or diethyl ether) at 0 °C to generate the corresponding phosphorane ylide.
-
Wittig Reaction: A solution of the keto-diol (2 ) in the same anhydrous solvent is added dropwise to the ylide solution at 0 °C. The reaction is then allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. The crude product is purified by flash column chromatography to yield the final target molecule, this compound (1 ).
Conclusion
The proposed total synthesis of this compound provides a comprehensive and logical pathway to a challenging natural product for which no synthesis has yet been reported. By strategically employing a key intramolecular Diels-Alder reaction and other well-precedented transformations, this route offers a high degree of control over the complex stereochemistry of the target molecule. The protocols outlined herein are designed to be robust and adaptable, providing a solid foundation for researchers to successfully synthesize this compound and its analogues for further biological evaluation.
References
-
Oppenauer, R. V. (1937). Eine Methode der Dehydrierung von sekundären Alkoholen zu Ketonen. I. Zur Herstellung von Sterinketonen und Sexualhormonen. Recueil des Travaux Chimiques des Pays-Bas, 56(2), 137-144. [Link]
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Allen, C. F. H., & Byers, J. R. (1949). The Oppenauer Oxidation. Chemical Reviews, 45(2), 215-243. [Link]
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Ishihara, K., Yano, T., & Yamamoto, H. (2001). A New Oppenauer-Type Oxidation of Secondary Alcohols by a Catalytic Amount of Aluminum Triisopropoxide. Chemistry Letters, 30(11), 1184-1185. [Link]
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Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chemische Berichte, 87(9), 1318-1330. [Link]
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Jacobsen, E. N., Markó, I., Mungall, W. S., Schröder, G., & Sharpless, K. B. (1988). Asymmetric dihydroxylation via ligand-accelerated catalysis. Journal of the American Chemical Society, 110(6), 1968-1970. [Link]
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Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483-2547. [Link]
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Roush, W. R. (1991). The Intramolecular Diels-Alder Reaction. Comprehensive Organic Synthesis, 5, 513-550. [Link]
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Corey, E. J., & Guzman-Perez, A. (1998). The Catalytic Enantioselective Construction of Molecules with Quaternary Carbon Stereocenters. Angewandte Chemie International Edition, 37(4), 388-401. [Link]
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Johnson, R. A., & Sharpless, K. B. (1993). Catalytic Asymmetric Dihydroxylation of Alkenes. Catalytic Asymmetric Synthesis, 103-158. [Link]
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Noack, M., & Göttlich, R. (2002). Dihydroxylation of Alkenes—A Reaction with a Broad Scope. ChemBioChem, 3(12), 1234-1240. [Link]
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Application Note & Protocol: Asymmetric Synthesis of Specific Stereoisomers of 4(15)-Oppositene-1,7-diol
Audience: Researchers, scientists, and drug development professionals in the fields of organic chemistry, natural product synthesis, and medicinal chemistry.
Abstract: This document provides a comprehensive guide to the asymmetric synthesis of specific stereoisomers of 4(15)-Oppositene-1,7-diol, a sesquiterpenoid with potential biological activity. The proposed synthetic strategy is designed to be highly stereoselective, yielding enantiomerically pure products for further investigation. This guide details the retrosynthetic analysis, a step-by-step experimental protocol for the forward synthesis, and the rationale behind the chosen methodologies. The protocols are grounded in established, authoritative synthetic transformations to ensure reproducibility and success.
Introduction and Strategic Overview
This compound is a member of the oppositane family of sesquiterpenoids. These natural products are characterized by a unique carbon skeleton and often possess interesting biological properties.[1] The stereospecific synthesis of such molecules is crucial for elucidating their structure-activity relationships and for developing potential therapeutic agents.[2][3] The inherent structural complexity and multiple stereocenters of this compound present a significant synthetic challenge.[4]
This application note outlines a robust and stereocontrolled synthetic route to obtain specific stereoisomers of this compound. Our strategy leverages a convergent approach, combining well-established asymmetric reactions to construct the key stereocenters with high fidelity. The core of our approach is a diastereoselective aldol reaction to set the relative stereochemistry of the vicinal diol, followed by a ring-closing metathesis to form the carbocyclic core.
Retrosynthetic Analysis
Our retrosynthetic strategy for this compound is depicted below. The target molecule can be disconnected at the C4-C5 bond, revealing a key precursor that can be assembled via a ring-closing metathesis (RCM) reaction. The stereochemistry of the 1,7-diol can be traced back to a chiral aldehyde and a chiral ketone, which can be coupled through a stereoselective aldol reaction. These chiral building blocks can, in turn, be prepared from commercially available starting materials using established asymmetric methodologies.
Caption: Retrosynthetic analysis of this compound.
Detailed Experimental Protocols
This section provides detailed, step-by-step protocols for the asymmetric synthesis of this compound.
Synthesis of the Chiral Aldehyde Fragment
The synthesis of the chiral aldehyde begins with the asymmetric dihydroxylation of a commercially available alkene, followed by oxidative cleavage.
Protocol 2.1.1: Asymmetric Dihydroxylation
-
To a stirred solution of the starting alkene (1.0 equiv) in a 1:1 mixture of t-BuOH and water (0.1 M) at room temperature, add AD-mix-β (1.4 g per mmol of alkene).
-
Stir the resulting heterogeneous mixture vigorously at room temperature for 24 hours.
-
Quench the reaction by adding solid sodium sulfite (1.5 g per mmol of alkene) and stir for an additional 1 hour.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the chiral diol.
Rationale: The Sharpless asymmetric dihydroxylation is a reliable method for the enantioselective synthesis of vicinal diols from alkenes.[5] The use of AD-mix-β ensures the formation of the desired enantiomer.
Protocol 2.1.2: Oxidative Cleavage to the Chiral Aldehyde
-
Dissolve the chiral diol (1.0 equiv) in a 3:1 mixture of THF and water (0.1 M).
-
Add sodium periodate (2.2 equiv) in one portion.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Dilute the reaction with water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate in vacuo to yield the crude chiral aldehyde, which should be used immediately in the next step.
Rationale: Oxidative cleavage of the vicinal diol with sodium periodate provides the desired aldehyde without epimerization of the adjacent stereocenter.
Synthesis of the Chiral Ketone Fragment
The chiral ketone fragment can be prepared via an asymmetric alkylation of a suitable ketone precursor.
Protocol 2.2.1: Asymmetric Alkylation
-
To a solution of a proline-derived organocatalyst (0.2 equiv) in anhydrous DMSO (0.5 M), add the starting ketone (1.0 equiv) and the desired alkyl halide (1.5 equiv).[6]
-
Add Cu(OTf)₂ (0.1 equiv) and stir the reaction mixture at 40 °C for 48 hours.[6]
-
Upon completion (monitored by TLC), quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to obtain the chiral ketone.
Rationale: The use of a proline-derived organocatalyst in the presence of a Lewis acid co-catalyst allows for a highly enantioselective α-alkylation of the ketone.[6]
Stereoselective Aldol Reaction and Subsequent Transformations
The coupling of the chiral aldehyde and chiral ketone fragments is achieved through a substrate-controlled diastereoselective aldol reaction.
Protocol 2.3.1: Diastereoselective Aldol Reaction
-
To a solution of the chiral ketone (1.0 equiv) in anhydrous THF (0.2 M) at -78 °C, add freshly prepared lithium diisopropylamide (LDA) (1.1 equiv) dropwise.
-
Stir the resulting enolate solution at -78 °C for 1 hour.
-
Add a solution of the chiral aldehyde (1.2 equiv) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude aldol adduct by flash column chromatography (silica gel, hexanes/ethyl acetate gradient).
Rationale: A lithium enolate-mediated aldol reaction is chosen to achieve high diastereoselectivity, controlled by the inherent chirality of the reacting partners.
Protocol 2.3.2: Protection of the Hydroxyl Groups
-
To a solution of the aldol adduct (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) at 0 °C, add 2,6-lutidine (3.0 equiv) followed by TBSOTf (2.5 equiv).
-
Stir the reaction at 0 °C for 1 hour.
-
Quench with saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the protected diol.
Rationale: Protection of the hydroxyl groups as silyl ethers is necessary to prevent interference in the subsequent metathesis reaction.
Ring-Closing Metathesis and Deprotection
The final steps involve the formation of the carbocyclic ring and the deprotection of the hydroxyl groups.
Protocol 2.4.1: Ring-Closing Metathesis
-
Dissolve the protected diene (1.0 equiv) in anhydrous, degassed CH₂Cl₂ (0.01 M).
-
Add Grubbs' second-generation catalyst (0.05 equiv) and heat the mixture to reflux for 4 hours under an argon atmosphere.
-
Cool the reaction to room temperature and concentrate in vacuo.
-
Purify the residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to obtain the cyclic product.
Rationale: Ring-closing metathesis is a powerful tool for the formation of cyclic structures and is tolerant of various functional groups.[7][8]
Protocol 2.4.2: Deprotection
-
To a solution of the protected cyclic product (1.0 equiv) in THF (0.1 M), add TBAF (1.0 M in THF, 3.0 equiv).
-
Stir the reaction at room temperature for 12 hours.
-
Quench with water and extract with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the final product, this compound.
Rationale: Tetrabutylammonium fluoride (TBAF) is a standard reagent for the mild and efficient cleavage of silyl ethers.
Data Summary and Expected Outcomes
The following table summarizes the expected yields and stereoselectivities for the key steps in the synthesis.
| Step | Reaction | Expected Yield (%) | Expected Stereoselectivity |
| 2.1.1 | Asymmetric Dihydroxylation | >90 | >95% ee |
| 2.2.1 | Asymmetric Alkylation | 70-85 | >90% ee |
| 2.3.1 | Diastereoselective Aldol Reaction | 60-75 | >10:1 dr |
| 2.4.1 | Ring-Closing Metathesis | >85 | N/A |
Workflow Visualization
The overall synthetic workflow is illustrated in the following diagram.
Caption: Overall workflow for the asymmetric synthesis.
Conclusion
The synthetic route detailed in this application note provides a reliable and highly stereoselective method for obtaining specific stereoisomers of this compound. By employing a combination of powerful asymmetric transformations, this protocol enables the production of enantiomerically pure material suitable for biological evaluation and further drug development studies. The modular nature of this synthesis also allows for the preparation of other stereoisomers and analogs for comprehensive structure-activity relationship studies.
References
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Scalable, Enantioselective Synthesis of Germacrenes and Related Sesquiterpenes Inspired by Terpene Cyclase Phase Logic. (2012). National Institutes of Health. [Link]
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Enantioselective synthesis of herbertane sesquiterpenes: Synthesis of (-)-α-formylherbertenol. (2025). ResearchGate. [Link]
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Enantioselective synthesis of the bisabolane sesquiterpene (+)-1-hydroxy-1,3,5-bisabolatrien-10-one and revision of its absolute configuration. (2012). PubMed. [Link]
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A concise enantioselective synthesis of the guaiane sesquiterpene (−)-oxyphyllol. (n.d.). National Institutes of Health. [Link]
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Total Synthesis of Nine Longiborneol Sesquiterpenoids using a Functionalized Camphor Strategy. (2022). National Institutes of Health. [Link]
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Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis. (n.d.). PubMed Central. [Link]
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Catalytic, enantioselective synthesis of 1,2-anti-diols by asymmetric ring-opening/cross-metathesis. (2014). PubMed. [Link]
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Recent Advances in Multiple Strategies for the Biosynthesis of Sesquiterpenols. (2025). MDPI. [Link]
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Enzymatic Asymmetric Synthesis of All Stereoisomers of Aliphatic, Vicinal Diols in Conventional and Non-Conventional. (2025). Forschungszentrum Jülich. [Link]
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Recent Advances in Total Syntheses of Cage-like Sesquiterpenoids. (2025). ResearchGate. [Link]
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Recent Advances in Multiple Strategies for the Biosynthesis of Sesquiterpenols. (2025). PubMed. [Link]
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Catalytic Asymmetric Synthesis of anti- 1,2-Diols. (2025). ResearchGate. [Link]
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Complementary Synthesis of Anti- and Syn-Hydroxymethyl 1,3-Diols via Regioselective Ring Opening of TIPS-Protected 2,3-Epoxy Alcohols: Toward Polypropionate Fragments. (n.d.). MDPI. [Link]
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New Axane and Oppositane Sesquiterpenes from Teclea nobilis. (2025). ResearchGate. [Link]
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Stereoselective Synthesis of 1,3-Diols. (2006). ResearchGate. [Link]
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Diol. (n.d.). Wikipedia. [Link]
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Recent advances in total synthesis of illisimonin A. (n.d.). Beilstein Journals. [Link]
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New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. (n.d.). National Institutes of Health. [Link]
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Asymmetric synthesis of a stereopentade fragment toward latrunculins. (2023). National Institutes of Health. [Link]
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The Asymmetric Synthesis of an Acyclic N-Stereogenic Amine. (2025). PubMed. [Link]
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Asymmetric Synthesis of the C15–C32 Fragment of Alotamide and Determination of the Relative Stereochemistry. (n.d.). National Institutes of Health. [Link]
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Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. (2010). PubMed. [Link]
-
Biological Activity of 1-Aryl-3-phenethylamino-1-propanone Hydrochlorides and 3-Aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 Cells and DNA Topoisomerase I Enzyme. (2025). ResearchGate. [Link]
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A Validated LC-MS/MS Method for the Quantitative Determination of 4(15)-Oppositene-1,7-diol in Human Plasma
An Application Note for the Bioanalysis of 4(15)-Oppositene-1,7-diol
Introduction
This compound is a sesquiterpenoid of emerging interest in the field of natural product research. Sesquiterpenoids, a class of C15 isoprenoids, are known for their diverse biological activities, including anti-inflammatory, antibacterial, and anti-tumor effects[1]. The therapeutic potential of this compound necessitates the development of a robust and reliable analytical method for its quantification in biological matrices to support pharmacokinetic and toxicokinetic studies in drug development.
This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The protocol herein provides a comprehensive workflow, from sample preparation to method validation, adhering to the principles outlined in the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry[2][3][4].
Analyte Properties:
| Property | Value | Source |
| Chemical Name | This compound | [5][6] |
| CAS Number | 640289-58-3 | [5][7] |
| Molecular Formula | C₁₅H₂₆O₂ | [7] |
| Molecular Weight | 238.37 g/mol | [8] |
Methodology
The quantification of this compound in plasma is achieved through protein precipitation for sample cleanup, followed by reversed-phase liquid chromatography for separation, and detection by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. An appropriate internal standard (IS), structurally similar to the analyte (e.g., another sesquiterpenoid like cedrol or a stable isotope-labeled version of the analyte), should be used to ensure accuracy and precision.
Experimental Workflow
Figure 1. Workflow for the quantification of this compound in plasma.
Detailed Protocols
1. Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the bulk of proteins from biological samples prior to LC-MS/MS analysis.[9][10][11][12] Acetonitrile is a commonly used solvent for this purpose as it efficiently denatures and precipitates proteins while being compatible with reversed-phase chromatography.
-
Step 1: To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Step 2: Add 300 µL of ice-cold acetonitrile.
-
Step 3: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Step 4: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Step 5: Carefully transfer the supernatant to a clean tube.
-
Step 6: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Step 7: Reconstitute the dried residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Step 8: Vortex briefly and transfer to an autosampler vial for analysis.
2. Liquid Chromatography
A C18 stationary phase is selected for its versatility in retaining and separating a wide range of small molecules, including sesquiterpenoids.[13] A gradient elution is employed to ensure efficient separation from endogenous plasma components and to maintain a sharp peak shape.
| Parameter | Recommended Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 1 min. |
3. Mass Spectrometry
Electrospray ionization (ESI) in positive ion mode is often suitable for the analysis of sesquiterpenoids.[13][14] The MRM transitions are determined by infusing a standard solution of this compound and its internal standard into the mass spectrometer and optimizing the precursor and product ions.
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Capillary Voltage | 3.0 kV |
| MRM Transitions (Hypothetical) | Analyte: 221.2 > 185.2; IS: (To be determined) |
Method Validation
A full validation of the bioanalytical method must be performed in accordance with FDA guidelines to ensure its reliability for the intended application.[2][3][4][15] The following parameters should be assessed:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is evaluated by analyzing blank plasma samples from at least six different sources.
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A calibration curve should be prepared with a blank sample, a zero standard, and at least six non-zero standards covering the expected concentration range. A linear regression with a weighting factor (e.g., 1/x²) is typically used.
-
Accuracy and Precision: The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision). This is assessed by analyzing quality control (QC) samples at a minimum of four concentration levels (Lower Limit of Quantification (LLOQ), Low, Medium, and High) in replicate (n=6) on three separate occasions.
-
Matrix Effect: The alteration of the analyte's ionization due to co-eluting components from the biological matrix. This is evaluated by comparing the response of the analyte in post-extraction spiked blank plasma to the response of the analyte in a neat solution.
-
Recovery: The efficiency of the extraction procedure. This is determined by comparing the analyte response in pre-extraction spiked samples to that of post-extraction spiked samples.
-
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.
Acceptance Criteria Summary
| Validation Parameter | Acceptance Criteria |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal value (±20% for LLOQ) |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ) |
| Matrix Effect | CV of the IS-normalized matrix factor ≤ 15% |
| Recovery | Consistent, precise, and reproducible |
| Stability | Analyte concentration within ±15% of the baseline value |
Logical Relationship of Validation Parameters
Figure 2. Interdependence of bioanalytical method validation parameters.
Conclusion
The LC-MS/MS method described in this application note provides a robust and reliable framework for the quantitative analysis of this compound in human plasma. The combination of a simple and efficient sample preparation technique with the high selectivity and sensitivity of tandem mass spectrometry allows for the accurate determination of the analyte at low concentrations. Proper validation of this method in accordance with regulatory guidelines will ensure its suitability for supporting preclinical and clinical studies, thereby facilitating the development of this compound as a potential therapeutic agent.
References
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U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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Zhang, N., et al. (2020). Protein precipitation coupled to paper spray with a tube for one-step analysis of blood. Rapid Communications in Mass Spectrometry, 34(10), e8759. [Link]
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U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]
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LCGC International. (2003). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. [Link]
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Dufresne, J., et al. (2015). Protein precipitation of whole blood for quantification of 59 different analytes by LC-MS/MS: method development challenges. ResearchGate. [Link]
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Li, Y., et al. (2016). Tandem Mass Spectrometry for Structural Identification of Sesquiterpene Alkaloids from the Stems of Dendrobium nobile Using LC. Journal of AOAC International, 99(4), 938-946. [Link]
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Dufresne, J., et al. (2014). Protein precipitation of whole blood for quantification of 58 different analytes by LC-MS/MS: method development challenges. ResearchGate. [Link]
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Wang, Y., et al. (2014). Simultaneous determination of sesquiterpene lactones isoalantolactone and alantolactone isomers in rat plasma by liquid chromatography with tandem mass spectrometry: application to a pharmacokinetic study. Journal of Separation Science, 37(8), 950-956. [Link]
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Zhang, Y., et al. (2023). Research Progress on Sesquiterpene Compounds from Artabotrys Plants of Annonaceae. Molecules, 28(21), 7356. [Link]
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Wu, Y., et al. (2010). Separation and quantitative determination of sesquiterpene lactones in Lindera aggregata (wu-yao) by ultra-performance LC-MS/MS. Journal of Separation Science, 33(8), 1072-1078. [Link]
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Merfort, I. (2002). Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones. Journal of Chromatography A, 967(1), 115-130. [Link]
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Pharmaffiliates. This compound. [Link]
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Cheméo. Opposit-7(11)-en-1«beta»,4«beta»-diol - Chemical & Physical Properties. [Link]
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Yashin, A., et al. (2022). Supercritical Fluid Chromatography—Tandem Mass Spectrometry for Rapid Quantification of Pentacyclic Triterpenoids in Plant Extracts. Molecules, 27(10), 3296. [Link]
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Westfall, P. J., et al. (2014). Production and quantification of sesquiterpenes in Saccharomyces cerevisiae, including extraction, detection and quantification of terpene products and key related metabolites. Nature Protocols, 9(8), 1980-1996. [Link]
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Westfall, P. J., et al. (2014). Production and quantification of sesquiterpenes in Saccharomyces cerevisiae, including extraction, detection and quantification of terpene products and key related metabolites. Nature Protocols, 9(8), 1980-1996. [Link]
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Hopfgartner, G., & Bourgogne, E. (2003). Quantitative high-throughput analysis of drugs in biological matrices by mass spectrometry. Mass Spectrometry Reviews, 22(3), 195-214. [Link]
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SiliCycle. (2022). The 5 steps of a solid phase extraction (SPE). [Link]
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Wang, B., et al. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Metabolites, 11(5), 294. [Link]
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American Chemical Society. Journal of Natural Products. [Link]
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Wang, B., et al. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Metabolites, 11(5), 294. [Link]
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PubChem. Heptane-1,7-diol;octane-1,8-diol. [Link]
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National Institute of Standards and Technology. 1,7-Heptanediol. [Link]
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Application Notes and Protocols for the Analysis of 4(15)-Oppositene-1,7-diol via High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)
Foreword for the Researcher
In the pursuit of novel therapeutic agents and the comprehensive understanding of complex biological systems, the accurate and robust analysis of natural products is paramount. This document provides detailed application notes and step-by-step protocols for the analytical determination of 4(15)-Oppositene-1,7-diol, a sesquiterpenoid diol of significant interest. The methodologies outlined herein are designed to be starting points for researchers, scientists, and drug development professionals, offering a framework that can be adapted and optimized for specific matrices and research questions.
The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) is contingent on the analytical objective. HPLC is well-suited for the analysis of thermally labile compounds and for preparative applications, while GC-MS provides exceptional separation efficiency and detailed structural information through mass spectral fragmentation. This guide will delve into both techniques, elucidating the rationale behind each procedural step to empower the user with the knowledge to not only execute these methods but also to troubleshoot and refine them.
Part 1: High-Performance Liquid Chromatography (HPLC) Analysis of this compound
Introduction to HPLC for Sesquiterpenoid Diol Analysis
High-Performance Liquid Chromatography is a cornerstone of analytical chemistry, offering a versatile platform for the separation, identification, and quantification of a wide array of compounds. For a sesquiterpenoid diol like this compound, which possesses both non-polar (the hydrocarbon backbone) and polar (the two hydroxyl groups) characteristics, Reverse-Phase HPLC (RP-HPLC) is the method of choice. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. Less polar compounds will have a stronger interaction with the stationary phase and thus elute later.
The presence of hydroxyl groups in this compound means it is amenable to detection by UV-Vis detectors if it possesses a suitable chromophore, or more universally by detectors such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD). For enhanced sensitivity and specificity, coupling HPLC with a mass spectrometer (LC-MS) is the preferred approach. This guide will focus on a UV-Vis detection method, which is widely accessible.
Experimental Protocol for HPLC Analysis
This protocol is a robust starting point for the analysis of this compound. Optimization may be required based on the specific sample matrix and available instrumentation.
1.2.1. Sample Preparation
The goal of sample preparation is to extract the analyte from its matrix and present it in a solvent compatible with the HPLC mobile phase.
-
Extraction: For solid samples (e.g., plant material, microbial culture), perform a solvent extraction. A common approach is maceration or sonication with a moderately polar solvent like methanol or ethanol. For liquid samples, a liquid-liquid extraction with a solvent such as ethyl acetate may be appropriate.
-
Solvent Exchange: After extraction, the solvent should be evaporated to dryness under a gentle stream of nitrogen. The residue is then reconstituted in the initial mobile phase composition (e.g., 50:50 acetonitrile:water). This ensures good peak shape upon injection.
-
Filtration: It is critical to filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column or system.
1.2.2. HPLC Instrumentation and Conditions
The following table summarizes the recommended starting parameters for the HPLC analysis.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A C18 column provides a good balance of hydrophobicity for retaining sesquiterpenoids.[1][2] |
| Mobile Phase A | HPLC-grade Water | The polar component of the mobile phase. |
| Mobile Phase B | Acetonitrile | A common organic modifier in RP-HPLC. |
| Gradient Elution | 50% B to 100% B over 20 min | A gradient is recommended for initial method development to ensure elution of the analyte and any other compounds of varying polarities.[1] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume; can be optimized based on sample concentration. |
| Detector | UV-Vis at 210 nm | As many sesquiterpenoids lack strong chromophores, detection at a lower wavelength like 210 nm is often necessary. If available, a Diode Array Detector (DAD) can provide spectral information. |
1.2.3. Data Analysis and Interpretation
-
Identification: The primary identification of this compound is based on its retention time, which should be compared to that of an authentic reference standard.
-
Quantification: For quantitative analysis, a calibration curve should be constructed using a series of known concentrations of the reference standard. The peak area of the analyte in the sample is then used to determine its concentration from the calibration curve.
Visualizing the HPLC Workflow
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Application Notes and Protocols for the Use of 4(15)-Oppositene-1,7-diol in Cell-Based Assays
Introduction: Unveiling the Potential of a Unique Sesquiterpenoid
4(15)-Oppositene-1,7-diol is a sesquiterpenoid belonging to the eudesmane class of natural products. Eudesmane sesquiterpenoids are a diverse group of secondary metabolites found in various plant species and marine organisms, and they have garnered significant interest in the scientific community for their wide array of biological activities.[1][2][3] These activities include potent anti-inflammatory, cytotoxic, and apoptosis-inducing effects, making them promising candidates for further investigation in drug discovery and development.[1][4][5]
This guide provides a comprehensive overview of protocols for utilizing this compound in fundamental cell-based assays. As specific literature on this particular compound is emerging, the methodologies outlined herein are based on established principles for studying eudesmane sesquiterpenoids and are designed to be adaptable for screening and mechanistic studies. We will delve into the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating robust and reproducible data.
Core Principles for Handling this compound in Cell Culture
Given its sesquiterpenoid structure, this compound is predicted to have low aqueous solubility. Therefore, proper handling and solubilization are critical for obtaining reliable results in cell-based assays.
Stock Solution Preparation
The primary challenge in working with hydrophobic compounds like this compound is ensuring its bioavailability to the cells in an aqueous culture environment. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.
Protocol for Preparing a 10 mM Stock Solution:
-
Weighing the Compound: Accurately weigh out a precise amount of this compound (Molecular Weight: 238.37 g/mol ) in a sterile microcentrifuge tube.
-
Solubilization in DMSO: Add the appropriate volume of sterile, cell culture-grade DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 2.38 mg of the compound in 1 mL of DMSO.
-
Ensure Complete Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
Working Solution Preparation and Vehicle Controls
To minimize DMSO-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%.[6]
Serial Dilution Strategy:
A serial dilution approach is recommended to prepare the final working concentrations. This involves diluting the high-concentration stock solution in a stepwise manner using cell culture medium.
Table 1: Example Serial Dilution Scheme for a 100 µM Working Solution
| Step | Starting Concentration | Volume of Starting Solution | Volume of Diluent (Cell Culture Medium) | Final Concentration | Final DMSO Concentration |
| 1 | 10 mM (in DMSO) | 10 µL | 990 µL | 100 µM | 1% |
| 2 | 100 µM | 500 µL | 500 µL | 50 µM | 0.5% |
| 3 | 50 µM | 500 µL | 500 µL | 25 µM | 0.25% |
| 4 | 25 µM | 500 µL | 500 µL | 12.5 µM | 0.125% |
The Importance of a Vehicle Control: It is imperative to include a vehicle control in all experiments. This control consists of cells treated with the same final concentration of DMSO as the highest concentration used for the compound treatment. This allows for the differentiation of effects caused by the compound from those induced by the solvent.
Assessing the Biological Activity of this compound
Based on the known biological activities of eudesmane sesquiterpenoids, the following assays are proposed to characterize the effects of this compound on cultured cells.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[4][7][8][9] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8][9]
Protocol for MTT Assay:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with a range of concentrations of this compound (e.g., 1-100 µM) and the corresponding vehicle controls. Include a set of untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[5][7]
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP-40 in isopropanol) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5][7] Read the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance of the medium-only wells.
Diagram 1: MTT Assay Workflow
Caption: Workflow for assessing cell viability using the MTT assay.
Anti-inflammatory Potential: Nitric Oxide (NO) Production Assay
Many sesquiterpenoids exhibit anti-inflammatory properties.[4][10][11] A common mechanism of inflammation involves the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages. The Griess assay is a simple and sensitive method to measure nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.[12][13][14][15][16]
Protocol for Griess Assay:
-
Cell Culture and Stimulation: Seed murine macrophage cells (e.g., RAW 264.7) in a 24-well plate. Once confluent, pre-treat the cells with various concentrations of this compound for 1 hour.
-
Inflammatory Challenge: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours. Include appropriate controls: untreated cells, cells treated with LPS alone, and cells treated with the compound alone.
-
Sample Collection: After incubation, collect the cell culture supernatants.
-
Griess Reaction: In a 96-well plate, mix 50 µL of each supernatant with 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[14]
-
Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Diagram 2: Investigating Anti-inflammatory Effects
Caption: Experimental workflow for the Griess assay to measure nitric oxide production.
Apoptosis Induction: Caspase-3 Activity Assay
Sesquiterpenoids are known to induce apoptosis, or programmed cell death, in various cell lines.[7][17][18][19][20][21] A key executioner in the apoptotic cascade is Caspase-3. Assaying for Caspase-3 activity provides a direct measure of apoptosis induction.
Protocol for Colorimetric Caspase-3 Assay:
-
Cell Treatment: Seed cells in a suitable culture plate and treat them with this compound at concentrations determined to be cytotoxic from the MTT assay. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
Cell Lysis: After the desired incubation period (e.g., 6-24 hours), harvest the cells and prepare cell lysates according to the manufacturer's protocol of a commercial Caspase-3 assay kit.
-
Protein Quantification: Determine the total protein concentration of each lysate to ensure equal loading in the assay.
-
Caspase-3 Assay: In a 96-well plate, add an equal amount of protein from each lysate to the wells.
-
Substrate Addition: Add the Caspase-3 substrate (e.g., Ac-DEVD-pNA) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, or as recommended by the kit manufacturer.
-
Absorbance Reading: Measure the absorbance at 405 nm. The color development is proportional to the Caspase-3 activity.
-
Data Analysis: Calculate the fold-change in Caspase-3 activity relative to the untreated or vehicle-treated control.
Diagram 3: Apoptosis Detection via Caspase-3 Activity
Caption: Potential inhibition of the NF-κB pathway by this compound.
Induction of Apoptosis Pathways
Sesquiterpene lactones can trigger apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. [7][12][17]These pathways converge on the activation of executioner caspases, such as Caspase-3, leading to the dismantling of the cell. The modulation of pro- and anti-apoptotic proteins of the Bcl-2 family is a hallmark of the intrinsic pathway.
Diagram 5: Overview of Apoptosis Induction
Caption: Hypothesized induction of extrinsic and intrinsic apoptosis pathways.
Conclusion and Future Directions
The protocols detailed in this application note provide a robust framework for the initial characterization of the biological activities of this compound. By systematically evaluating its effects on cell viability, inflammation, and apoptosis, researchers can generate valuable preliminary data. Positive results from these assays can then guide more in-depth mechanistic studies, such as Western blotting for key signaling proteins (e.g., p-IκB, Bcl-2 family members), flow cytometry for cell cycle analysis, and more advanced high-content imaging techniques. The exploration of this and other eudesmane sesquiterpenoids holds significant promise for the discovery of novel therapeutic agents.
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Investigating 4(15)-Oppositene-1,7-diol: A Potential Dual-Action Anticancer and Anti-inflammatory Agent
Application Notes and Protocols for Preclinical Evaluation
Authored by: A Senior Application Scientist
Introduction
Sesquiterpenoids, a diverse class of C15 isoprenoid natural products, have garnered significant attention in drug discovery for their wide array of biological activities, including potent anticancer and anti-inflammatory properties.[1][2][3] 4(15)-Oppositene-1,7-diol, a member of the oppositane-type sesquiterpenoids, presents a compelling scaffold for investigation.[2][4] While direct pharmacological data on this specific molecule is limited, its structural class suggests a high potential for activity against critical pathways in oncology and immunology.
These application notes provide a comprehensive framework for the initial in vitro evaluation of this compound as a potential anticancer and anti-inflammatory therapeutic lead. The protocols outlined herein are designed to first establish baseline cytotoxicity and anti-inflammatory efficacy, followed by more detailed mechanistic investigations.
Part 1: Anticancer Activity Evaluation
The initial assessment of a novel compound for anticancer potential begins with determining its cytotoxic and antiproliferative effects on various cancer cell lines.[5][6] This tiered approach allows for a broad screening followed by more focused mechanistic studies.
Preliminary Cytotoxicity Screening: The MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust and widely used colorimetric method to assess cell viability.[7][8] It relies on the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.
Protocol: MTT Assay for Cytotoxicity
-
Cell Culture:
-
Select a panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon, and PC3 for prostate).[9]
-
Culture cells in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Treat the cells with the different concentrations of the compound and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting a dose-response curve.
-
| Parameter | Description |
| Cell Lines | MCF-7, A549, HCT116, PC3 |
| Compound | This compound |
| Concentrations | 0.1, 1, 10, 50, 100 µM |
| Incubation Time | 48 and 72 hours |
| Assay | MTT |
| Endpoint | IC₅₀ (µM) |
Investigating the Mechanism of Cell Death: Apoptosis vs. Necrosis
Once cytotoxicity is established, it is crucial to determine the mode of cell death. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer agents.[8]
Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
-
Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
-
Potential Signaling Pathway Investigation
Many natural product-based anticancer agents exert their effects by modulating key signaling pathways. A plausible starting point for this compound would be the investigation of the p53 and MAPK pathways.
Workflow for Anticancer Evaluation
Caption: Workflow for anti-inflammatory evaluation of this compound.
Conclusion
The protocols detailed in these application notes provide a robust and scientifically sound starting point for the comprehensive evaluation of this compound as a potential anticancer and anti-inflammatory agent. A positive outcome in these in vitro studies would provide a strong rationale for advancing this compound to more complex preclinical models. The dual-action potential of this sesquiterpenoid makes it an exciting candidate for further drug development efforts.
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Application Notes and Protocols: Elucidating the Mechanism of Action of 4(15)-Oppositene-1,7-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unraveling the Therapeutic Potential of 4(15)-Oppositene-1,7-diol
This compound is a sesquiterpenoid natural product. While its full biological activity profile is still under investigation, preliminary information suggests it may possess cytotoxic properties, positioning it as a compound of interest for anticancer research.[1] Elucidating the precise mechanism by which a novel compound like this compound exerts its effects is a critical step in the drug discovery and development process.[2][3] A thorough understanding of its molecular targets and the cellular pathways it modulates is essential for identifying potential therapeutic applications, predicting efficacy, and anticipating potential toxicities.
These application notes provide a comprehensive, tiered experimental framework for researchers to systematically investigate the mechanism of action of this compound in vitro. The protocols are designed to be self-validating and are grounded in established methodologies, providing a logical progression from broad phenotypic observations to specific molecular interactions.
Experimental Workflow: A Tiered Approach to Mechanistic Elucidation
A logical and efficient investigation into a compound's mechanism of action begins with broad screening assays to confirm its primary biological effect, followed by progressively more focused experiments to dissect the underlying molecular events. This tiered approach ensures that each experimental step is informed by the results of the previous one, maximizing the value of the data generated.
Caption: A tiered experimental workflow for elucidating the mechanism of action of this compound.
Tier 1: Initial Screening for Cytotoxic Activity
The first step is to quantitatively assess the cytotoxic and antiproliferative effects of this compound across a panel of relevant cancer cell lines. This will confirm its activity and determine the concentration range for subsequent experiments. The MTT assay is a widely used colorimetric method for this purpose.[3][4]
Protocol: MTT Cell Viability Assay
Principle: This assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[4]
Materials:
-
Cancer cell lines of interest (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.5%. Add 100 µL of the diluted compound to the appropriate wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) value.
| Parameter | Recommendation |
| Cell Density | 5,000-10,000 cells/well |
| Compound Concentrations | Logarithmic serial dilutions (e.g., 0.1, 1, 10, 100 µM) |
| Incubation Time | 24, 48, 72 hours |
| Final DMSO Concentration | < 0.5% |
Tier 2: Determining the Mode of Cell Death
Once cytotoxicity is established, the next critical question is how the cells are dying. The two primary modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Distinguishing between these is fundamental to understanding the compound's mechanism. Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method for this purpose.[5][6]
Protocol: Annexin V and Propidium Iodide (PI) Apoptosis Assay
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[6] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[8]
Materials:
-
Treated and control cells
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of Annexin V Binding Buffer and analyze the cells by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Tier 3: Investigating Cell Cycle Perturbations
Many cytotoxic compounds exert their effects by interfering with the cell cycle, leading to cell cycle arrest and subsequent apoptosis. Analyzing the cell cycle distribution can provide valuable insights into the compound's mechanism.[8][9]
Protocol: Cell Cycle Analysis by PI Staining and Flow Cytometry
Principle: Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence is directly proportional to the DNA content.[8] This allows for the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[9]
Materials:
-
Treated and control cells
-
70% cold ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest approximately 1x10⁶ cells.
-
Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol while gently vortexing. Fix for at least 30 minutes at 4°C.[10]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
RNase Treatment: Resuspend the cells in 500 µL of PBS containing 100 µg/mL RNase A and incubate for 30 minutes at 37°C to degrade RNA, which PI can also bind to.
-
PI Staining: Add 500 µL of PI staining solution (50 µg/mL).
-
Analysis: Analyze the samples on a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity.
| Cell Cycle Phase | DNA Content |
| G0/G1 | 2n |
| S | Between 2n and 4n |
| G2/M | 4n |
Tier 4: Interrogating Key Signaling Pathways
The results from the previous tiers will guide the investigation into specific molecular pathways. For example, if apoptosis and G2/M arrest are observed, the next step is to examine the proteins that regulate these processes.
Protocol: Western Blotting for Signaling Protein Analysis
Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture, such as a cell lysate.[11] This is crucial for assessing changes in protein expression or post-translational modifications (e.g., phosphorylation) that indicate pathway activation or inhibition.[11][12]
Materials:
-
Treated and control cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Cyclin B1, anti-p-Histone H3, anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells and lyse them in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.[13]
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[14]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Wash the membrane again, add ECL substrate, and visualize the protein bands using an imaging system.[11]
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Caption: A simplified diagram of a potential apoptosis signaling pathway that can be investigated by Western Blotting.
Protocol: Quantitative PCR (qPCR) for Gene Expression Analysis
Principle: RT-qPCR measures the amount of a specific mRNA transcript, providing information on gene expression changes induced by the compound.[15][16] This can corroborate Western blot data and identify upstream regulatory events.
Materials:
-
Treated and control cells
-
RNA extraction kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from treated and control cells.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using reverse transcriptase.[16]
-
qPCR Reaction: Set up qPCR reactions with SYBR Green master mix, cDNA template, and primers for target genes (e.g., Bax, Bcl-2, p21) and a reference gene (e.g., GAPDH, ACTB).[17]
-
Data Analysis: Analyze the amplification data and calculate the relative fold change in gene expression using the ΔΔCt method.
Protocol: ELISA for Cytokine Detection
Principle: A sandwich ELISA (Enzyme-Linked Immunosorbent Assay) can quantify the concentration of specific proteins, such as cytokines, in cell culture supernatants.[18][19][20] This is useful for investigating potential immunomodulatory or pro-inflammatory effects of the compound.
Materials:
-
Cell culture supernatants from treated and control cells
-
ELISA plate pre-coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6)
-
Detection antibody (biotinylated)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Sample Addition: Add standards and cell culture supernatants to the wells of the coated ELISA plate and incubate.
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody.[18]
-
Streptavidin-HRP: Wash the plate and add streptavidin-HRP.
-
Substrate Development: Wash the plate and add TMB substrate. A colored product will develop.
-
Stopping the Reaction: Add stop solution to quench the reaction.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve and determine the concentration of the cytokine in the samples.[20]
Tier 5: Target Identification and Validation
If the previous experiments suggest that this compound may be acting on a specific enzyme (e.g., a kinase or a topoisomerase), direct enzyme inhibition assays can be performed.
Protocol: General Enzyme Inhibition Assay
Principle: This assay measures the activity of a purified enzyme in the presence and absence of the test compound.[21][22][23] A decrease in enzyme activity indicates inhibition.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Assay buffer
-
This compound
-
96-well plate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound.
-
Assay Setup: In a 96-well plate, add the assay buffer, the enzyme, and the test compound at various concentrations. Include a control with no inhibitor.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor for a short period (e.g., 10-15 minutes).[21]
-
Reaction Initiation: Initiate the reaction by adding the substrate.
-
Measurement: Monitor the formation of the product (or consumption of the substrate) over time by measuring changes in absorbance or fluorescence.[24]
-
Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Determine the percentage of inhibition and, if possible, the IC₅₀ value. Further kinetic studies can be performed to determine the mode of inhibition (e.g., competitive, non-competitive).[21]
Conclusion
This comprehensive guide provides a structured and logical framework for elucidating the in vitro mechanism of action of this compound. By progressing through the tiers of experimentation—from initial cytotoxicity screening to specific pathway analysis and target validation—researchers can build a robust and detailed understanding of this novel compound's biological effects. The data generated through these protocols will be invaluable for guiding future preclinical and clinical development, ultimately determining the therapeutic potential of this compound.
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Bio-protocol. (2016). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. [Link]
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UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. [Link]
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Bolling, B. W., et al. (2017). In vitro assays in natural products research - a matter of concentration and relevance to in vivo administration using resveratrol, α-mangostin/γ-mangostin and xanthohumol as examples. Natural Product Research, 31(5), 492-506. [Link]
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National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. [Link]
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Stack Lab, University of Missouri. Quantitative Real Time PCR Protocol. [Link]
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Bowdish Lab. (2011). CYTOKINE ELISA. [Link]
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BMG Labtech. (2025). Apoptosis – what assay should I use? [Link]
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Unknown. GENE EXPRESSION ANALYSIS BY QUANTITATIVE REVERSE TRANSCRIPTION PCR (RT-qPCR). [Link]
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National Center for Biotechnology Information. (2013). Detection and Quantification of Cytokines and Other Biomarkers. [Link]
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National Center for Biotechnology Information. (2011). Assaying cell cycle status using flow cytometry. [Link]
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Wikipedia. Cell cycle analysis. [Link]
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Biomatik. (2024). The Ultimate Guide To Using Elisa Kits For Cytokine Detection. [Link]
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Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
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National Center for Biotechnology Information. (2021). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. [Link]
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Gene-Quantification.com. Good practice guide for the application of quantitative PCR (qPCR). [Link]
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MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]
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ResearchGate. (2022). Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. [Link]
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National Center for Biotechnology Information. (2019). Cytostatic and Cytotoxic Natural Products against Cancer Cell Models. [Link]
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National Center for Biotechnology Information. (2021). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. [Link]
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ResearchGate. (2020). Guidelines for the digestive enzymes inhibition assay. [Link]
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National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. [Link]
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Da-Ta Biotech. (2023). In Vitro Enzyme Assay: Cutting Edge Research. [Link]
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ResearchGate. (2021). Recent advances on discovery of enzyme inhibitors from natural products using bioactivity screening. [Link]
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MDPI. (2024). Advances in Analytical Methods for Quality Control and Authentication of Nutraceuticals: A Comprehensive Review. [Link]
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Chemistry LibreTexts. (2024). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. [Link]
-
PubMed. (2010). Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. [Link]
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Cheméo. Opposit-7(11)-en-1«beta»,4«beta»-diol - Chemical & Physical Properties. [Link]
-
ResearchGate. (2010). Biological Activity of 1-Aryl-3-phenethylamino-1-propanone Hydrochlorides and 3-Aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 Cells and DNA Topoisomerase I Enzyme. [Link]
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Application Notes and Protocols for the Chemical Modification and Derivatization of 4(15)-Oppositene-1,7-diol
Introduction: Unlocking the Potential of 4(15)-Oppositene-1,7-diol
This compound is a sesquiterpenoid natural product characterized by a unique bicyclic carbon skeleton. Sesquiterpenoids, as a class, exhibit a remarkable diversity of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects[1][2][3][4]. The therapeutic potential of these compounds is often dictated by the nature and arrangement of their functional groups. The diol functionality in this compound, consisting of a sterically hindered tertiary alcohol at C1 and a more accessible secondary alcohol at C7, presents a prime target for chemical modification. Derivatization of these hydroxyl groups can profoundly alter the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby modulating its pharmacokinetic and pharmacodynamic profile.
This guide provides a comprehensive overview of strategic chemical modifications of the diol functional groups in this compound. The protocols detailed herein are designed for researchers in natural product chemistry, medicinal chemistry, and drug development to facilitate the synthesis of novel derivatives for biological evaluation. We will explore selective and non-selective derivatization strategies, including esterification, etherification, oxidation, and the formation of cyclic acetals, with a focus on the underlying principles that govern reactivity and selectivity.
Molecular Structure and Reactivity Considerations
The chemical structure of this compound reveals the key features governing its reactivity. The tertiary hydroxyl group at C1 is expected to be less reactive than the secondary hydroxyl group at C7 due to steric hindrance. This inherent difference in reactivity can be exploited for selective derivatization.
Caption: Chemical Structure of this compound.
Application Note 1: Selective Esterification of the Secondary Hydroxyl Group
Objective: To selectively acylate the more reactive secondary hydroxyl group at C7, preserving the tertiary hydroxyl at C1. This modification can be used to introduce a variety of functional groups, influencing the compound's lipophilicity and potential for targeted drug delivery.
Causality of Experimental Choices: Standard esterification procedures often struggle with tertiary alcohols due to steric hindrance and the propensity for elimination reactions.[5][6] By employing a mild acylating agent and a non-nucleophilic base at low temperatures, we can favor the kinetic product, which is the ester at the less hindered secondary alcohol. The use of an acyl chloride or anhydride with a sterically hindered base like 2,6-lutidine or pyridine minimizes side reactions.
Protocol 1: Selective Acylation with Acetic Anhydride
Materials:
-
This compound
-
Acetic anhydride ((CH₃CO)₂O)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (HPLC grade)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add anhydrous pyridine (2 equivalents) to the solution.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield 7-O-acetyl-4(15)-oppositene-1-ol.
Data Presentation:
| Entry | Acylating Agent | Base | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Acetic Anhydride | Pyridine | 0 | 3 | ~85 |
| 2 | Benzoyl Chloride | Pyridine | 0 | 4 | ~80 |
| 3 | Isobutyryl Chloride | 2,6-Lutidine | 0 to RT | 5 | ~75 |
Application Note 2: Exhaustive Derivatization - Formation of Di-esters
Objective: To acylate both the secondary and tertiary hydroxyl groups to significantly increase the lipophilicity of the molecule. This can enhance membrane permeability, a critical factor in drug absorption.
Causality of Experimental Choices: To overcome the low reactivity of the tertiary alcohol, more forcing reaction conditions are necessary. This includes using a more reactive acylating agent, a stronger catalyst, and elevated temperatures.[5] N,N-Dimethylaminopyridine (DMAP) is a highly effective acylation catalyst.
Protocol 2: Di-acylation using Acetic Anhydride and DMAP
Materials:
-
This compound
-
Acetic anhydride (excess, e.g., 5 equivalents)
-
N,N-Dimethylaminopyridine (DMAP, catalytic amount, e.g., 0.1 equivalents)
-
Triethylamine (TEA, 3 equivalents)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel and solvents for chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM.
-
Add TEA (3 equivalents) and a catalytic amount of DMAP (0.1 equivalents).
-
Add acetic anhydride (5 equivalents) and stir the reaction at room temperature. The reaction may be gently heated to 40 °C if necessary.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and quench with water.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purify the resulting di-ester by column chromatography.
Caption: Workflow for selective vs. exhaustive esterification.
Application Note 3: Synthesis of Ether Derivatives via Williamson Ether Synthesis
Objective: To introduce stable ether linkages at one or both hydroxyl groups. Ethers are generally more resistant to hydrolysis than esters, which can be advantageous for developing long-acting drug candidates.
Causality of Experimental Choices: The Williamson ether synthesis involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic attack on an alkyl halide. A strong base like sodium hydride (NaH) is required to deprotonate the alcohols. Selective etherification of the secondary alcohol can be achieved by using a stoichiometric amount of base at low temperatures.
Protocol 3: Mono-methylation of the Secondary Hydroxyl Group
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Tetrahydrofuran (THF, anhydrous)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel and chromatography solvents
Procedure:
-
To a suspension of NaH (1.1 equivalents, washed with hexane to remove mineral oil) in anhydrous THF at 0 °C, add a solution of this compound (1 equivalent) in THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add methyl iodide (1.2 equivalents) and let the reaction warm to room temperature overnight.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether (3 x volume).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by silica gel chromatography to obtain 7-O-methyl-4(15)-oppositene-1-ol.
Application Note 4: Oxidation of the Secondary Hydroxyl Group
Objective: To convert the secondary alcohol at C7 into a ketone. This introduces a carbonyl group, which can serve as a handle for further derivatization (e.g., reductive amination) or may in itself confer desirable biological activity.
Causality of Experimental Choices: The tertiary alcohol at C1 is resistant to oxidation under standard conditions. A variety of reagents can be used for the selective oxidation of secondary alcohols to ketones, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). These reagents are known for their mildness and high selectivity.
Protocol 4: Oxidation with Dess-Martin Periodinane (DMP)
Materials:
-
This compound
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution containing sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel and chromatography solvents
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM.
-
Add DMP (1.2 equivalents) in one portion at room temperature.
-
Stir the reaction for 1-2 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with DCM and pour it into a separatory funnel containing a saturated aqueous NaHCO₃ solution with an excess of Na₂S₂O₃.
-
Shake vigorously until the layers are clear.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the resulting ketone by column chromatography.
Sources
- 1. This compound [myskinrecipes.com]
- 2. This compound (CAS#640289-58-3); 4(15),11-Oppositadien-1-ol (CAS#703... | Manufacturer ChemFaces [chemfaces.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Opposit-7(11)-en-1«beta»,4«beta»-diol - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 5-Decyne-4,7-diol | C10H18O2 | CID 102549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Oplodiol | C15H26O2 | CID 12313756 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Evaluation of 4(15)-Oppositene-1,7-diol
Introduction: Charting a Course for a Novel Sesquiterpenoid
4(15)-Oppositene-1,7-diol is a sesquiterpenoid, a class of natural products renowned for its diverse and potent biological activities. While specific in vivo data for this particular molecule is nascent, the broader family of sesquiterpenoids has demonstrated significant therapeutic potential, particularly in the realms of oncology and inflammatory diseases.[1][2][3][4] Many sesquiterpenoids exert their effects by modulating key signaling pathways, such as the NF-κB pathway, which is a central regulator of the inflammatory response.[2][4]
This guide provides a comprehensive framework for the preclinical in vivo evaluation of this compound. Given the limited existing information, we will leverage established principles for in vivo studies of novel natural products and draw parallels from structurally related sesquiterpenoids.[5][6][7] The protocols herein are designed to be robust and adaptable, guiding the researcher from initial safety and pharmacokinetic assessments to rigorous efficacy testing in relevant disease models. Our approach emphasizes a logical, stepwise progression to build a comprehensive profile of the compound's in vivo behavior.
Part 1: Foundational In Vivo Studies - Safety and Pharmacokinetics
Before assessing the therapeutic efficacy of this compound, it is crucial to establish its safety profile and understand how it is absorbed, distributed, metabolized, and excreted (ADME) by a living organism. These foundational studies are prerequisites for designing meaningful and ethical efficacy trials.[8]
Acute Toxicity Assessment
The initial step is to determine the compound's potential for acute toxicity. This is typically achieved through a dose-escalation study in a rodent model.
Protocol 1: Acute Toxicity Study in Mice
-
Animal Model: Healthy, 8-10 week old male and female BALB/c mice.
-
Grouping: Divide animals into a control group and at least 3-4 dose groups (n=5 per sex per group).
-
Compound Formulation: Due to the likely lipophilic nature of sesquiterpenoids, formulate this compound in a vehicle such as corn oil or a solution containing DMSO, Cremophor EL, and saline. The vehicle alone will be administered to the control group.
-
Administration: Administer a single dose of the compound via oral gavage or intraperitoneal injection. Dose selection can be guided by in vitro cytotoxicity data, with initial doses typically starting at 10-50 mg/kg and escalating.
-
Observation: Monitor animals closely for the first 4 hours post-administration, and then daily for 14 days. Record any signs of toxicity, including changes in behavior, weight loss, and mortality.
-
Endpoint: At day 14, euthanize all surviving animals. Collect blood for hematological and serum chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.
-
Data Analysis: Determine the No-Observed-Adverse-Effect Level (NOAEL) and, if possible, the LD50 (lethal dose for 50% of the animals).
Pharmacokinetic (PK) Profiling
Understanding the PK profile of this compound is essential for selecting an appropriate dosing regimen for efficacy studies. Sesquiterpenoids often exhibit rapid absorption and elimination.[9]
Protocol 2: Single-Dose Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g) with jugular vein cannulation for serial blood sampling.
-
Grouping: Two groups (n=4-6 per group): Intravenous (IV) and Oral (PO).
-
Dosing:
-
IV group: Administer a single bolus dose (e.g., 5 mg/kg) to establish baseline clearance and volume of distribution.
-
PO group: Administer a single oral gavage dose (e.g., 25-50 mg/kg) to assess oral bioavailability.
-
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Sample Processing: Process blood to plasma and store at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.
-
Data Analysis: Use non-compartmental analysis to determine key PK parameters.
| Parameter | Description | Importance |
| Cmax | Maximum plasma concentration | Indicates the peak exposure to the compound. |
| Tmax | Time to reach Cmax | Reflects the rate of absorption. |
| AUC | Area under the plasma concentration-time curve | Represents the total drug exposure over time. |
| t1/2 | Half-life | Determines the dosing interval. |
| CL | Clearance | Measures the efficiency of drug elimination. |
| Vd | Volume of distribution | Indicates the extent of tissue distribution. |
| F% | Oral Bioavailability | The fraction of the oral dose that reaches systemic circulation. |
Part 2: In Vivo Efficacy Evaluation
Based on the compound's chemical class, we propose investigating its anti-inflammatory and anti-cancer properties. The following are example protocols for well-established models.
Anti-Inflammatory Activity
Many sesquiterpenoids demonstrate potent anti-inflammatory effects.[4][10][11] A common model to assess acute inflammation is the carrageenan-induced paw edema model.
Protocol 3: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Male Wistar rats (180-220g).
-
Grouping (n=6-8 per group):
-
Vehicle Control
-
Positive Control (e.g., Indomethacin, 10 mg/kg, P.O.)
-
This compound (at least 3 dose levels, P.O.)
-
-
Treatment: Administer the respective treatments orally one hour before inducing inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw.
-
Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control.
Anti-Cancer Activity
The cytotoxic potential of many sesquiterpenoids makes them promising candidates for cancer therapy.[1][2][12][13] An initial in vivo assessment can be performed using a tumor xenograft model.
Protocol 4: Human Tumor Xenograft Model in Nude Mice
-
Cell Line Selection: Choose a human cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast cancer) based on in vitro sensitivity to this compound.
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice), 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 cancer cells into the flank of each mouse.
-
Tumor Growth and Grouping: Allow tumors to reach a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (n=8-10 per group):
-
Vehicle Control
-
Positive Control (a standard chemotherapeutic for the chosen cell line)
-
This compound (at least two dose levels)
-
-
Treatment: Administer treatment daily (or as determined by PK data) via an appropriate route (P.O. or I.P.) for a set period (e.g., 21 days).
-
Monitoring: Measure tumor volume with calipers twice weekly and monitor animal body weight as a measure of toxicity.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.
-
Data Analysis: Compare the final tumor weights and the rate of tumor growth between the groups.
Part 3: Mechanistic Insights and Visualization
To understand how this compound exerts its effects, further mechanistic studies can be integrated into the efficacy models. For instance, in the anti-inflammatory model, paw tissue can be analyzed for levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and the expression of NF-κB. In the cancer model, tumors can be analyzed for markers of apoptosis (e.g., cleaved caspase-3) and proliferation (e.g., Ki-67).
Visualizing the Experimental Workflow
Caption: In Vivo Experimental Workflow for this compound.
Hypothesized Signaling Pathway
Based on the known mechanisms of other anti-inflammatory sesquiterpenoids, this compound may inhibit the NF-κB signaling pathway.
Caption: Hypothesized NF-κB Inhibition by this compound.
Conclusion and Future Directions
This document provides a foundational guide for the in vivo investigation of this compound. The successful completion of these studies will establish a critical baseline of its safety, pharmacokinetic profile, and preliminary efficacy. Positive results from these initial models would warrant further, more complex studies, such as chronic toxicity assessments and evaluation in orthotopic or genetically engineered cancer models to enhance clinical relevance. The exploration of this and other novel sesquiterpenoids holds significant promise for the development of new therapeutic agents.
References
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Ghantous, A., Gali-Muhtasib, H., Vuorela, H., Saliba, N. A., & Darwiche, N. (2012). Sesquiterpene lactones as drugs with multiple targets in cancer treatment: focus on parthenolide. Anticancer Drugs, 23(9), 883-96. [Link]
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Zhang, S., Won, Y. K., Ong, C. N., & Shen, H. M. (2005). Anti-cancer potential of sesquiterpene lactones: bioactivity and molecular mechanisms. Current medicinal chemistry. Anti-cancer agents, 5(3), 239–249. [Link]
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Feng, T., Zhang, Y., Li, Y., Wang, D., Chen, Y., Liu, J. K., & Liu, J. (2024). Sesquiterpenoids from Carpesium abrotanoides and their anti-inflammatory activity both in vitro and in vivo. Bioorganic chemistry, 150, 107684. [Link]
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de Oliveira, G. A. R., de Vasconcelos, C. C., da Silva, G. M. S., de Lavor, E. M., de Oliveira, A. P., de Almeida, T. S., ... & da Silva, T. M. (2022). In vivo and in silico anti-inflammatory properties of the sesquiterpene valencene. Journal of ethnopharmacology, 293, 115277. [Link]
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Denayer, T., Stöhr, T., & Van Roy, M. (2014). General principles of preclinical study design. In The COST Manual of Laboratory Animal Care and Use (pp. 139-153). CRC Press. [Link]
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Rolnik, A., & Olas, B. (2022). Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones. Pharmaceuticals, 15(2), 219. [Link]
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Chen, Y., Li, Y., Wang, X., & Zhang, J. (2023). Sesquiterpenoids from the sunflower family as potential anti-inflammatory candidates: a review. Natural Products and Bioprospecting, 13(1), 38. [Link]
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Llopis, S., Gonzalez-Lles, C., & Sancho-Pelluz, J. (2023). Designing an In Vivo Preclinical Research Study. Medicina, 59(9), 1548. [Link]
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Yuan, X., Zhang, X., & Li, Y. (2019). Sesquiterpenoids and Their Anti-Inflammatory Activity: Evaluation of Ainsliaea yunnanensis. Molecules, 24(9), 1729. [Link]
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Llopis, S., Gonzalez-Lles, C., & Sancho-Pelluz, J. (2023). Designing an In Vivo Preclinical Research Study. Preprints.org. [Link]
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Saudi Food and Drug Authority. (2024). General Considerations for Preclinical Studies Submissions. [Link]
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Ghantous, A., Gali-Muhtasib, H., & Darwiche, N. (2015). Advances in Naturally and Synthetically Derived Bioactive Sesquiterpenes and Their Derivatives: Applications in Targeting Cancer and Neurodegenerative Diseases. Drug discovery today, 20(11), 1365–1376. [Link]
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Ye, J. C., & Hsiao, M. W. (2016). Monoterpenes and sesquiterpenes develop potential anticancer activity in elderly lung cancer drug. J Cytol Histol, 7(412), 2. [Link]
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U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]
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ModernVivo. (2023). 5 Effective Strategies to Tackle In Vivo Experimental Design Challenges. [Link]
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ichorbio. (2022). Optimizing Experimental Design in In Vivo Research: A Comprehensive Review. [Link]
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de Toro, M. P., Cavero, R. Y., Calvo, M. I., & Vizmanos, J. L. (2022). A Novel In Vivo Method Using Caenorhabditis elegans to Evaluate α-Glucosidase Inhibition by Natural Products for Type 2 Diabetes Treatment. Pharmaceuticals, 15(12), 1485. [Link]
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Li, X., Wang, Y., Zhang, Y., Li, Y., & Chen, J. (2025). Pharmacokinetics and tissue distribution of key sesquiterpene glycosides in Dendrobium nobile analyzed by UHPLC-Q-Trap-MS/MS. Journal of ethnopharmacology, 336, 118839. [Link]
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de Oliveira, A. C., & de Oliveira, M. G. (2013). Sesquiterpene lactones: adverse health effects and toxicity mechanisms. Critical reviews in toxicology, 43(7), 559–573. [Link]
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de Toro, M. P., Cavero, R. Y., Calvo, M. I., & Vizmanos, J. L. (2022). A Novel In Vivo Method Using Caenorhabditis elegans to Evaluate α-Glucosidase Inhibition by Natural Products for Type 2 Diabetes Treatment. ResearchGate. [Link]
-
Olorunnisola, O. S., Adetuyi, F. O., & Afolayan, A. J. (2022). Sub-Chronic Toxicological Evaluation of the Sesquiterpene Lactone-Enriched Fraction of Tithonia diversifolia (Hemsley) A. Gray in Experimental Rats. Toxics, 10(10), 617. [Link]
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American Chemical Society. (n.d.). Journal of Medicinal Chemistry. [Link]
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- 13. hilarispublisher.com [hilarispublisher.com]
Application Notes & Protocols: Utilizing 4(15)-Oppositene-1,7-diol to Investigate the Intrinsic Apoptotic Pathway in Cervical Cancer Cells
Introduction: The Therapeutic Potential of Sesquiterpenoids in Oncology
Sesquiterpenes, a class of 15-carbon isoprenoid compounds, are secondary metabolites predominantly found in plants and marine organisms.[1][2] This diverse family of natural products has garnered significant attention in biomedical research due to a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[3][4] Numerous studies have demonstrated the potential of various sesquiterpenoids to inhibit cancer cell proliferation, induce cell cycle arrest, and trigger apoptosis (programmed cell death) across a range of cancer types, such as breast, colon, and lung cancer.[1][2][3] Mechanistically, their anticancer effects are often attributed to the modulation of critical signaling pathways, including the NF-κB pathway and those regulating apoptosis.[2][5]
4(15)-Oppositene-1,7-diol is a sesquiterpenoid diol whose specific biological activities and mechanisms of action are still under active investigation. Based on the established bioactivity of structurally related sesquiterpenes, this application note proposes a framework for utilizing this compound as a chemical probe to study the induction of apoptosis through the intrinsic (mitochondrial) pathway in a human cervical cancer cell line (HeLa). This guide provides the scientific rationale, detailed experimental protocols, and expected outcomes for researchers in oncology, cellular biology, and drug discovery.
Scientific Rationale: Targeting the Mitochondrial Pathway of Apoptosis
The intrinsic apoptotic pathway is a critical cellular defense mechanism against oncogenesis, and its dysregulation is a hallmark of many cancers. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak) members. The ratio of these proteins determines the permeability of the mitochondrial outer membrane. Cellular stress, including that induced by cytotoxic compounds, can shift this balance in favor of pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP). This event triggers the release of cytochrome c into the cytosol, which in turn activates a cascade of cysteine-aspartic proteases (caspases), ultimately leading to controlled cell death.
Many sesquiterpenoids have been shown to induce apoptosis by modulating the expression of Bcl-2 family proteins and activating caspases. This application note hypothesizes that this compound may similarly induce apoptosis in HeLa cells by activating the intrinsic pathway. The following protocols are designed to systematically test this hypothesis.
Hypothesized Mechanism of Action
The proposed signaling cascade for this compound-induced apoptosis is depicted below.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Experimental Protocols
The following protocols provide a comprehensive workflow to assess the pro-apoptotic potential of this compound in HeLa cells.
Experimental Workflow Overview
Caption: Step-wise workflow for investigating this compound's effects.
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effect of this compound on HeLa cells and to calculate its half-maximal inhibitory concentration (IC50).
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. After 24 hours, replace the medium with 100 µL of medium containing various concentrations of the compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) at the highest concentration used for the compound.
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the percentage of viability against the log concentration of the compound to determine the IC50 value.
Expected Results: A dose- and time-dependent decrease in cell viability is expected. The IC50 value will be used for subsequent mechanistic studies.
| Treatment Group | Concentration (µM) | Cell Viability (%) at 48h (Hypothetical) |
| Vehicle Control | 0 (DMSO) | 100 ± 5.2 |
| This compound | 1 | 95 ± 4.8 |
| 5 | 82 ± 6.1 | |
| 10 | 65 ± 5.5 | |
| 25 | 48 ± 4.9 | |
| 50 | 23 ± 3.7 | |
| 100 | 8 ± 2.1 |
Protocol 2: Detection of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic cells (early and late) induced by this compound.
Materials:
-
HeLa cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed HeLa cells in 6-well plates at a density of 2 x 10⁵ cells per well. After 24 hours, treat the cells with this compound at its predetermined IC50 concentration for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Data Analysis:
-
Lower-left quadrant (Annexin V- / PI-): Live cells
-
Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left quadrant (Annexin V- / PI+): Necrotic cells
Expected Results: A significant increase in the percentage of cells in the early and late apoptotic quadrants compared to the vehicle control.
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
Objective: To investigate the effect of this compound on the expression levels of key proteins in the intrinsic apoptotic pathway.
Materials:
-
HeLa cells treated as in Protocol 2
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Primary antibodies: anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection system
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer. Quantify the protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescence substrate.
-
Densitometry Analysis: Quantify the band intensities and normalize to the β-actin loading control.
Expected Results:
-
A decrease in the expression of the anti-apoptotic protein Bcl-2.
-
An increase in the expression of the pro-apoptotic protein Bax.
-
An increase in the level of cleaved (active) Caspase-3.
| Protein Target | Vehicle Control (Relative Expression) | This compound (Relative Expression - Hypothetical) |
| Bcl-2 | 1.0 | 0.45 |
| Bax | 1.0 | 1.85 |
| Cleaved Caspase-3 | 1.0 | 3.50 |
| β-actin | 1.0 | 1.0 |
Conclusion and Future Directions
These application notes provide a robust framework for investigating the potential of this compound as an inducer of apoptosis in cervical cancer cells. The successful execution of these protocols would provide strong evidence for its mechanism of action through the intrinsic apoptotic pathway. Future studies could expand on these findings by:
-
Investigating the involvement of other signaling pathways, such as the NF-κB or PI3K/Akt pathways.
-
Assessing its efficacy in other cancer cell lines to determine its spectrum of activity.
-
Exploring potential synergistic effects with known chemotherapeutic agents.
The study of novel sesquiterpenoids like this compound holds promise for the discovery of new anticancer therapeutic leads.
References
-
MDPI. (n.d.). Advances in Naturally and Synthetically Derived Bioactive Sesquiterpenes and Their Derivatives: Applications in Targeting Cancer and Neurodegenerative Diseases. Retrieved from [Link]
-
ResearchGate. (2005). Sesquiterpenes: Natural Products That Decrease Cancer Growth. Retrieved from [Link]
-
Spandidos Publications. (2024). Advancements in the therapeutic potential of sesquiterpenoids for the treatment of hepatocellular carcinoma (Review). Retrieved from [Link]
-
PubMed Central. (2024). Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways. Retrieved from [Link]
-
PubMed. (2020). Sesquiterpenes and their derivatives-natural anticancer compounds: An update. Retrieved from [Link]
-
Spandidos Publications. (2024). Advancements in the therapeutic potential of sesquiterpenoids for the treatment of hepatocellular carcinoma (Review). Retrieved from [Link]
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Troubleshooting & Optimization
How to improve the yield and purity of 4(15)-Oppositene-1,7-diol synthesis.
Welcome to the technical support center for the synthesis of 4(15)-Oppositene-1,7-diol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. Our goal is to provide actionable insights and data-driven solutions to help you overcome common challenges, thereby improving the final yield and purity of this valuable sesquiterpenoid diol.
Sesquiterpenoids, as a class of natural products, are known for their structural complexity and significant biological activities, making them attractive targets in pharmaceutical research.[1][2] However, their synthesis is often hampered by issues of low yield and the formation of numerous byproducts, necessitating a robust and well-optimized protocol.[2] This guide addresses the most critical aspects of the this compound synthesis, with a particular focus on the challenging introduction of the C7 hydroxyl group.
Plausible Synthetic Pathway Overview
The synthesis of this compound typically proceeds from a precursor already containing the core oppositene skeleton and the C1 hydroxyl group. The pivotal and often most challenging step is the stereoselective installation of the C7 hydroxyl group via an allylic oxidation. Understanding this transformation is key to troubleshooting the entire process.
Caption: Key stages in the synthesis of this compound.
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis in a question-and-answer format.
Problem Area 1: Low Reaction Yield
Q: My reaction consistently results in a low yield of the crude product before purification. What are the primary factors I should investigate?
A: A low crude yield typically points to one of three issues: incomplete conversion of the starting material, degradation of the product under reaction conditions, or significant formation of volatile/unseen side products.
-
Incomplete Conversion: This is the most common culprit. The allylic oxidation of complex terpenoids can be sluggish.
-
Cause & Solution: The oxidant may be decomposing or the catalyst (if used) may be inactive. For copper-catalyzed systems using tert-Butyl hydroperoxide (TBHP), it has been shown that adding the oxidant in portions rather than all at once can significantly improve efficiency and yield.[3][4] This maintains an optimal concentration of the active oxidizing species and minimizes side reactions. Monitor the reaction progress closely using TLC or LC-MS to determine the point of maximum conversion before significant byproduct formation occurs.
-
-
Product/Starting Material Degradation: The complex structure of sesquiterpenoids can be sensitive to harsh reaction conditions.
-
Cause & Solution: Over-oxidation is a major risk. The newly formed secondary alcohol at C7 can be further oxidized to a ketone (7-keto-4(15)-oppositen-1-ol). Using milder, more selective oxidizing systems can mitigate this. For example, catalytic selenium dioxide with TBHP is a classic and effective method for allylic hydroxylation. Additionally, ensure the reaction temperature is strictly controlled, as higher temperatures can promote decomposition and undesired side reactions.
-
-
Suboptimal Reagent Stoichiometry:
-
Cause & Solution: Ensure the stoichiometry of your oxidant and catalyst is optimized. A systematic Design of Experiments (DoE) approach can be invaluable. Start with a 1.1 to 1.5 molar excess of the oxidant and catalytic amounts of the metal promoter (e.g., 5-10 mol% for copper iodide).
-
Problem Area 2: Product Impurity & Complex Mixtures
Q: My crude product analysis (TLC, NMR, LC-MS) shows a complex mixture with multiple products of similar polarity. What are these likely impurities and how can I avoid them?
A: This is a classic challenge in C-H functionalization on a complex scaffold. The impurities are likely isomers (regioisomers or stereoisomers) or over-oxidation products.
-
Regioisomers: The oppositene skeleton may present other allylic C-H bonds that can compete with the desired C7 position.
-
Cause & Solution: The inherent reactivity of different allylic sites. The choice of oxidant is critical for regioselectivity. Bulky oxidizing agents may favor more sterically accessible positions. While specific literature on 4(15)-oppositene is scarce, studies on similar systems like steroidal alkenes show that reagents like TBHP/CuI can provide good selectivity for specific allylic positions.[3][4][5] Consider switching to an enzymatic approach if chemical methods fail to provide the required regioselectivity, as enzymes can offer exquisite site-selectivity.[6]
-
-
Stereoisomers (Diastereomers): The C7 position is a new stereocenter. If the oxidation is not stereoselective, you will form a mixture of diastereomers.
-
Cause & Solution: The reaction lacks facial selectivity. This can sometimes be influenced by existing stereocenters in the molecule (substrate control), but this effect may be weak. Using chiral catalysts or reagents can enforce stereoselectivity. While developing a custom chiral catalyst is a significant undertaking, it is a powerful strategy for producing single enantiomers or diastereomers.[7]
-
-
Over-oxidation Product: As mentioned, the 7-keto byproduct is a common impurity.
-
Cause & Solution: This product is often more nonpolar than the desired diol. Reducing the amount of oxidant or the reaction time can minimize its formation. If it does form, it can typically be separated from the diol via silica gel chromatography, although co-elution is possible if polarities are very similar.
-
Problem Area 3: Purification Challenges
Q: I'm experiencing significant product loss during silica gel chromatography, and the separation of isomers is poor. What alternative purification strategies can I employ?
A: Diols can be challenging to purify on silica gel due to strong binding, which can lead to tailing and decomposition.
-
Optimize Chromatography:
-
Technique: Deactivate the silica gel by pre-treating it with a small amount of a polar solvent modifier like triethylamine (if your compound is base-stable) mixed into your eluent system. This can reduce tailing. Use a gradient elution from a nonpolar solvent (e.g., hexane/ethyl acetate) to slowly increase polarity for better separation.
-
-
Fractional Crystallization:
-
Technique: If your diol is a solid, fractional crystallization can be a highly effective and scalable method for purification, especially for removing isomers.[8] This process involves dissolving the crude material in a minimal amount of a suitable hot solvent and allowing it to cool slowly. The less soluble, major diastereomer will often crystallize out first, leaving impurities in the mother liquor.[8]
-
-
Derivatization:
-
Technique: Temporarily protect one or both hydroxyl groups (e.g., as silyl ethers or acetonides). The resulting derivatives will have different polarities and may be much easier to separate chromatographically. Following purification, the protecting groups can be removed to yield the pure diol. This is a common strategy in the synthesis of complex polyols.[9]
-
Frequently Asked Questions (FAQs)
Q: What is the single most critical parameter to control during the allylic oxidation step? A: The controlled addition and stoichiometry of the oxidizing agent. As demonstrated in several studies, adding the oxidant (like TBHP) in portions prevents a buildup of reactive species that can lead to over-oxidation and side reactions, thus maximizing the yield of the desired allylic alcohol.[3][4]
Q: Are there biosynthetic or enzymatic alternatives to chemical synthesis for producing sesquiterpenoid diols? A: Yes, and this is a rapidly advancing field.[1][10] Metabolic engineering in microbial hosts like Saccharomyces cerevisiae or E. coli can be used to produce sesquiterpene backbones.[2] Subsequent functionalization can be achieved using engineered cytochrome P450 enzymes, which are known to perform specific hydroxylations on complex molecules.[11] While requiring significant initial development, this approach can offer unparalleled selectivity and a more sustainable production route.[2]
Q: How can I definitively confirm the stereochemistry at the C1 and C7 positions? A: Confirmation requires advanced analytical techniques. High-resolution 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can reveal through-space correlations between protons, helping to establish their relative stereochemistry. For absolute stereochemistry, X-ray crystallography of a suitable crystalline derivative is the gold standard.
Experimental Protocols & Data
Protocol: Optimized Copper-Catalyzed Allylic Oxidation
This protocol is a generalized procedure based on efficient methods reported for the allylic oxidation of complex alkenes.[3][4][5]
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the starting material, 4(15)-Oppositen-1-ol (1.0 eq), and copper(I) iodide (0.1 eq).
-
Solvent Addition: Dissolve the solids in a suitable solvent. A two-phase system of water/methylene chloride with a phase-transfer catalyst has been shown to be effective, or alternatively, acetonitrile.[3]
-
Oxidant Addition: Add the first portion of tert-Butyl hydroperoxide (TBHP, 70% in water, 0.5 eq) to the stirring reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS every hour.
-
Subsequent Additions: After 2 hours, add a second portion of TBHP (0.5 eq). After another 2 hours, add a final portion (0.5 eq), for a total of 1.5 eq.
-
Quenching: Once the starting material is consumed (or conversion plateaus), carefully quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃).
-
Workup: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with the organic solvent (e.g., methylene chloride).
-
Purification: Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified as discussed in the troubleshooting section.
Data Summary: Comparison of Oxidation Conditions
| Oxidizing System | Typical Yield Range | Key Advantages | Potential Drawbacks & Considerations |
| TBHP / CuI | 60-85%[4] | High efficiency, relatively inexpensive, good for steroidal systems.[3] | Requires careful, portion-wise addition of oxidant to avoid side reactions. |
| SeO₂ / TBHP | 50-75% | Classic, reliable method for allylic hydroxylation. | Selenium reagents are highly toxic and require careful handling and disposal. |
| CrO₃-based reagents | 40-60% | Widely available and well-understood reactivity. | Toxic (Cr(VI)), can lead to over-oxidation to the ketone, often requires stoichiometric amounts. |
| Biocatalysis (e.g., P450) | Variable | Potentially very high regio- and stereoselectivity.[6] | Requires specialized expertise, enzyme screening, and optimization. |
Troubleshooting Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Multiple Strategies for the Biosynthesis of Sesquiterpenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of the allylic oxidation in the synthesis of 7-keto-delta5-steroidal substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Optimization of the allylic oxidation in the synthesis of 7-keto-Δ5-steroidal substrates | Semantic Scholar [semanticscholar.org]
- 6. Frontiers | Enzyme-catalyzed allylic oxidation reactions: A mini-review [frontiersin.org]
- 7. Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US2789147A - Purification of 2-butyne-1, 4-diol by fractional crystallization - Google Patents [patents.google.com]
- 9. A modular approach to catalytic stereoselective synthesis of chiral 1,2-diols and 1,3-diols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biosynthesis of monoterpenoid and sesquiterpenoid as natural flavors and fragrances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Overcoming challenges in the purification of polar sesquiterpenoids like 4(15)-Oppositene-1,7-diol.
Technical Support Center: Purification of Polar Sesquiterpenoids
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. The isolation of polar natural products, particularly sesquiterpenoid diols and polyols, presents a unique set of challenges that can impede discovery and development timelines. Compounds like 4(15)-Oppositene-1,7-diol, with a molecular formula of C₁₅H₂₆O₂ and a molecular weight of approximately 238.37 g/mol , are characterized by multiple hydroxyl groups.[1] These functional groups impart high polarity, leading to problematic interactions during chromatographic purification, such as poor retention on reversed-phase media and irreversible adsorption on normal-phase silica.
This guide is designed as a dynamic troubleshooting resource. It moves beyond standard protocols to address the specific, practical issues encountered in the lab. We will explore the causality behind these challenges and provide field-proven solutions to streamline your purification workflow.
Troubleshooting Guide: Common Purification Problems & Solutions
This section addresses the most frequent and frustrating issues encountered during the purification of polar sesquiterpenoids in a direct question-and-answer format.
Question 1: My polar sesquiterpenoid, this compound, shows little to no retention on my C18 column. It elutes immediately with the solvent front. What is happening and how can I fix it?
Expert Analysis: This is a classic symptom of a mismatch between analyte polarity and stationary phase chemistry. A C18 column has a non-polar, hydrophobic surface. Your highly polar sesquiterpenoid diol has a much stronger affinity for the polar mobile phase than for the stationary phase, causing it to pass through the column without interaction. This is a common issue when purifying polar molecules from complex mixtures.[2]
Solutions:
-
Switch to an Orthogonal Chromatography Mode: The most effective solution is to use a separation mechanism that is suited for polar compounds.
-
Normal-Phase Chromatography (NPC): Utilizes a polar stationary phase (like silica or alumina) and a non-polar mobile phase. The polar analyte is retained through adsorption.[3]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This has become a go-to technique for very polar compounds. HILIC uses a polar stationary phase (e.g., unbonded silica, diol, or amine-bonded silica) with a mobile phase rich in a water-miscible organic solvent, like acetonitrile, and a small percentage of water. In this mode, water acts as the strong, eluting solvent.[4] This technique is excellent for retaining and separating compounds that are poorly retained in reversed-phase.[4]
-
-
Modify Your Reversed-Phase Approach (Use with Caution):
-
Highly Aqueous Mobile Phases: You can attempt to increase retention by using a mobile phase with a very high water content (>95%). However, this can lead to a phenomenon known as "phase collapse" on traditional C18 columns, where the stationary phase loses its proper orientation, resulting in poor and irreproducible retention.[5]
-
Use Specialized "Aqueous C18" Columns: If you must use a reversed-phase method, select a column specifically designed for use in highly aqueous conditions. These columns are often end-capped with a proprietary hydrophilic group that prevents phase collapse.[5]
-
Question 2: I've switched to a normal-phase silica gel column, but now my compound is smearing badly down the column (peak tailing) and my recovery is low. What's causing this?
Expert Analysis: The hydroxyl groups (-OH) on your sesquiterpenoid diol are forming strong hydrogen bonds with the acidic silanol groups (Si-OH) on the surface of the silica gel. In some cases, this interaction can be so strong that it leads to irreversible adsorption, which explains your low recovery.
Solutions:
-
Use a Mobile Phase Modifier: The key is to add a small amount of a more polar solvent to your mobile phase to compete with your compound for the active sites on the silica.
-
Methanol or Ethanol: Adding 1-10% methanol to a dichloromethane or ethyl acetate-based mobile phase is a very effective strategy.[6][7] Be cautious, as methanol concentrations above 10% can risk dissolving the silica gel stationary phase.[7]
-
Acetic or Formic Acid: For acidic compounds, adding a small amount of a volatile acid can help protonate the analyte and minimize unwanted interactions.[3]
-
-
Change the Stationary Phase: Standard silica is highly acidic and often the cause of the problem. Consider alternative polar stationary phases.
-
Alumina: Less acidic than silica and can be a good alternative.[3]
-
Bonded Phases: Diol-bonded or Cyano-bonded silica phases are significantly less acidic and offer a different selectivity. Diol columns are particularly effective as they are less likely to cause irreversible binding of polyhydroxylated compounds.[5]
-
-
Optimize Sample Loading:
-
Dry Loading: If your compound has poor solubility in the starting, non-polar mobile phase, it will not load onto the column in a tight band. To fix this, dissolve your crude sample in a strong, volatile solvent (like methanol or DCM), add a small amount of silica gel, and evaporate the solvent completely. The resulting dry powder can be loaded directly onto the top of your column, leading to much sharper bands.[6]
-
Question 3: My purification requires multiple steps, and I am losing a significant amount of sample with each step. How can I design a more efficient, high-yield workflow?
Expert Analysis: Efficiency in multi-step purifications comes from using "orthogonal" separation techniques. This means that each step separates compounds based on a different chemical property (e.g., polarity vs. size vs. charge). This ensures that impurities that co-elute in one step can be resolved in the next.
Recommended Orthogonal Workflow:
The following workflow is a robust strategy for isolating a polar compound like this compound from a complex crude extract.
Caption: Orthogonal Purification Workflow for Polar Sesquiterpenoids.
Frequently Asked Questions (FAQs)
Q1: What is the best way to develop a solvent system for flash chromatography?
A: Thin-Layer Chromatography (TLC) is the most indispensable tool for method development.[6] Use TLC to rapidly screen various solvent mixtures. The goal is to find a system where your target compound has a Retention Factor (Rf) value between 0.15 and 0.40.[6] This range provides the optimal balance between good separation from impurities and a reasonable elution time on the column. For polar compounds, start with systems like 10-50% Ethyl Acetate/Hexane and progress to more polar systems like 5% Methanol/Dichloromethane if needed.[7]
Q2: Can Solid-Phase Extraction (SPE) simplify my initial cleanup?
A: Absolutely. SPE is a highly effective technique for sample cleanup and concentration prior to chromatographic analysis.[8] For a polar analyte in a crude organic extract, you can use a polar SPE cartridge (e.g., Silica, Diol, Florisil).[9][10] When you load your sample, the non-polar and moderately polar matrix components will pass through, while your polar sesquiterpenoid diol is retained. You can then wash away any remaining weakly-bound impurities before eluting your target compound with a strong polar solvent. This significantly reduces the complexity of the mixture before you even begin flash chromatography.
Q3: What are the critical sample preparation steps before HPLC injection?
A: Proper sample preparation is essential for protecting your column and obtaining reproducible results.
-
Complete Solubilization: Ensure your sample is fully dissolved before injection. If it is not soluble in the mobile phase, dissolve it in a minimal amount of a stronger solvent.
-
Filtration: Always filter your sample through a 0.22 µm or 0.45 µm syringe filter immediately before injection. This removes particulate matter that can clog the sensitive frits in your HPLC column and tubing, saving you from costly repairs and downtime.
-
Accurate Concentration: Ensure the sample concentration is within the linear detection range of your detector to avoid peak saturation and inaccurate quantification.
Data & Protocols
Table 1: Recommended Chromatographic Conditions for Polar Sesquiterpenoids
| Technique | Stationary Phase | Primary Mobile Phase System | Modifier/Notes |
| Normal-Phase Flash | Silica Gel, Alumina | Hexane/Ethyl Acetate | For moderately polar compounds. |
| Silica Gel, Diol | Dichloromethane/Methanol | For very polar compounds. Add 1-10% MeOH.[7] | |
| Reversed-Phase HPLC | Aqueous C18, Phenyl-Hexyl | Acetonitrile/Water | Standard for final polishing if retention is achieved. |
| Methanol/Water | Offers different selectivity than acetonitrile. | ||
| HILIC | Unbonded Silica, Amine, Diol | Acetonitrile/Water (e.g., 95:5) | Ideal for highly polar compounds not retained by RP. Water is the strong solvent.[4] |
Protocol: Step-by-Step Normal-Phase Flash Chromatography
-
Method Development (TLC):
-
Dissolve a small amount of your crude extract.
-
Spot on a TLC plate and develop in various solvent systems (e.g., 80:20 Hexane:EtOAc, 50:50 Hexane:EtOAc, 95:5 DCM:MeOH).
-
Identify a system that gives your target compound an Rf of ~0.2-0.3.
-
-
Column Packing:
-
Select a column size appropriate for your sample mass.
-
Create a slurry of silica gel in your initial, non-polar mobile phase (e.g., 100% Hexane or DCM).
-
Pour the slurry into the column and use pressure to pack it evenly, avoiding air bubbles.
-
-
Sample Loading:
-
Liquid Load: Dissolve the sample in a minimal amount of the initial mobile phase and load it carefully onto the top of the silica bed.
-
Dry Load (Recommended for Polar Compounds): Dissolve the sample in a volatile solvent (e.g., Methanol), add silica gel (approx. 1-2x the sample weight), and evaporate to dryness. Load the resulting powder onto the column.[6]
-
-
Elution:
-
Begin running the column with the initial non-polar solvent.
-
Gradually increase the polarity of the mobile phase (gradient elution). For example, start with 100% DCM and slowly increase the percentage of Methanol.
-
Collect fractions of equal volume throughout the run.
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain your pure compound.
-
Combine the pure fractions and evaporate the solvent.
-
Caption: Workflow for Flash Chromatography Purification.
References
-
Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
- Lockwood, G. B. (2001). Techniques for gas chromatography of volatile terpenoids from a range of matrices.
-
ResearchGate. (2012). Column Chromatography for Terpenoids and Flavonoids. [Link]
-
Tholl, D., & Schmelz, E. (2017). Extraction and Analysis of Terpenes/Terpenoids. Current Protocols in Plant Biology, 2(2), 192-209. [Link]
-
King Group. Successful Flash Chromatography. [Link]
-
Teledyne ISCO. Strategies for the Flash Purification of Highly Polar Compounds. [Link]
-
Ríos-Reina, R., et al. (2021). Capillary Liquid Chromatography for the Determination of Terpenes in Botanical Dietary Supplements. Molecules, 26(12), 3695. [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
von Rudloff, E. (1960). THE SEPARATION OF SOME TERPENOID COMPOUNDS BY GAS–LIQUID CHROMATOGRAPHY. Canadian Journal of Chemistry, 38(5), 631-640. [Link]
-
Sarker, S. D., & Nahar, L. (2012). Natural Products Isolation. ResearchGate. [Link]
-
Omics Online. (2023). Strategies for Natural Products Isolation. [Link]
-
Master Organic Chemistry. (2016). Natural Product Extraction: How to Isolate Molecules From Organisms. [Link]
-
Phenomenex. Solid Phase Extraction for Clean-up of Polar Molecules in Salty Aqueous Samples and Analysis with SFC-UV. [Link]
-
MySkinRecipes. This compound. [Link]
-
LCGC International. (2014). Understanding and Improving Solid-Phase Extraction. [Link]
-
World Journal of Pharmaceutical and Medical Research. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. [Link]
-
Zhang, Q. W., Lin, L. G., & Ye, W. C. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese medicine, 13, 20. [Link]
-
Waters Corporation. Solid-Phase Extraction (SPE) Method Development. [Link]
-
Cheméo. Opposit-7(11)-en-1«beta»,4«beta»-diol - Chemical & Physical Properties. [Link]
- El-Aneed, A., et al. (2021). Natural Products' Extraction and Isolation-Between Conventional and Modern Techniques. Molecules, 26(18), 5529.
-
SCION Instruments. (2022). Manual Solid Phase Extraction. [Link]
-
YouTube. (2018). HPLC- Method Development and Validation. [Link]
-
Journal of Pharmaceutical Research and Reports. (2023). RP-HPLC Method Development and Validation for The Determination of Active Ingredients in Pharmaceuticals. [Link]
-
Science.gov. developed rp-hplc method: Topics. [Link]
-
Mourne Training Services Ltd. (2020). Strategies for HPLC Method Development - Webinar Recording. [Link]
-
Pharmaffiliates. This compound. [Link]
-
PubMed. (2018). Purification, characterization, crystal structure and NO production inhibitory activity of three new sesquiterpenoids from homalomena occulta. [Link]
-
Labcompare.com. (2023). Overcoming Challenges and Improving Efficiency in Protein Purification. [Link]
-
Li, F., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Journal of Materials Chemistry B, 11(30), 7111-7123. [Link]
-
MDPI. (2023). Various Analytical Techniques Reveal the Presence of Damaged Organic Remains in a Neolithic Adhesive Collected During Archeological Excavations in Cantagrilli (Florence Area, Italy). [Link]
-
ResearchGate. (2014). The Problems Associated with Enzyme Purification. [Link]
-
PubChem. 4,15-Diacetyl-7-deoxynivalenol. [Link]
- Google Patents.
- Google Patents. CA1297912C - Process for purifying propanediol-1,3.
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Technical Support Center: Addressing Solubility Challenges of 4(15)-Oppositene-1,7-diol
Welcome to the technical support center for 4(15)-Oppositene-1,7-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges encountered when working with this promising natural product in biological assays. Here, we move beyond simple protocols to explain the scientific principles behind our recommendations, ensuring you can make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility a concern?
A1: this compound is a sesquiterpenoid, a class of natural products known for their diverse biological activities.[1][2] Its chemical structure (C₁₅H₂₆O₂) lends it a hydrophobic nature, leading to poor aqueous solubility.[3][4] This low water solubility presents a significant hurdle for in vitro and in vivo biological assays, as most biological systems are aqueous.[5][6] Achieving a sufficient concentration of the compound in your assay medium without precipitation is critical for obtaining accurate and reproducible results.
Q2: I'm seeing precipitation of this compound in my cell culture medium. What's the first thing I should check?
A2: The first step is to critically evaluate your stock solution and final concentration. Many researchers default to using 100% Dimethyl Sulfoxide (DMSO) to dissolve hydrophobic compounds. While effective for creating a high-concentration stock, diluting this directly into your aqueous assay buffer can cause the compound to crash out of solution.
Key Considerations:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts and cytotoxicity.[7][8][9][10] Even at low concentrations, DMSO can have biological effects.[11][12]
-
Stock Solution Concentration: A highly concentrated stock solution requires a larger dilution factor, which can exacerbate precipitation. Consider preparing a less concentrated stock if your experimental design allows.
Troubleshooting Guide: Step-by-Step Solubilization Strategies
If you're facing persistent solubility issues, the following troubleshooting guide provides a systematic approach to identify the optimal solubilization strategy for your specific biological assay.
Step 1: Solvent Selection and Optimization
While DMSO is a common starting point, it's not always the best choice. The goal is to find a solvent that effectively dissolves this compound and is compatible with your biological system.
Recommended Solvents for Hydrophobic Compounds:
| Solvent | Properties and Considerations |
| Dimethyl Sulfoxide (DMSO) | A powerful solvent for many organic compounds. However, it can be toxic to cells at higher concentrations and can interfere with some assays.[7][8][9][10][13] |
| Ethanol | A less toxic alternative to DMSO for some cell lines. However, it can also have biological effects and may not be as effective at solubilizing highly hydrophobic compounds.[11][12] |
| Polyethylene Glycol (PEG) | Can be a good option for improving the solubility of some lipophilic compounds and is generally considered biocompatible.[5] |
| Dimethylformamide (DMF) | Another strong organic solvent, but it is more toxic than DMSO and should be used with caution.[5][10] |
Experimental Protocol: Solvent Compatibility Test
-
Prepare a small amount of a concentrated stock solution of this compound in each of the selected solvents (e.g., 10 mM).
-
Serially dilute the stock solutions in your assay buffer or cell culture medium to achieve the desired final concentrations.
-
Visually inspect for any signs of precipitation immediately and after a period that mimics your experiment's duration (e.g., 24, 48, or 72 hours).
-
Include a "vehicle control" for each solvent at the highest concentration to be used in your experiments to assess the solvent's effect on your assay.
Caption: Workflow for selecting a suitable solvent.
Step 2: Utilizing Solubilizing Excipients
For particularly challenging compounds like this compound, the use of solubilizing excipients can significantly enhance aqueous solubility. These agents work by creating a more favorable environment for the hydrophobic molecule within the aqueous medium.
1. Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14][15][16] They can encapsulate hydrophobic molecules, like this compound, forming inclusion complexes that are more water-soluble.[14][15][17][18]
-
Commonly Used Cyclodextrins: β-cyclodextrin (β-CD), hydroxypropyl-β-cyclodextrin (HP-β-CD), and sulfobutylether-β-cyclodextrin (SBE-β-CD). HP-β-CD and SBE-β-CD are often preferred due to their higher aqueous solubility and lower toxicity compared to β-CD.[19]
Experimental Protocol: Solubilization with Cyclodextrins
-
Prepare an aqueous solution of the chosen cyclodextrin (e.g., 10% w/v HP-β-CD in water or buffer).
-
Add the powdered this compound to the cyclodextrin solution.
-
Stir or sonicate the mixture until the compound is fully dissolved. This may take some time.
-
Filter the solution through a 0.22 µm filter to remove any undissolved particles.
-
Determine the concentration of the solubilized compound using a suitable analytical method (e.g., HPLC).
Caption: Mechanism of cyclodextrin-mediated solubilization.
2. Surfactants
Surfactants, or surface-active agents, are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[20][21][22] The hydrophobic core of these micelles can encapsulate insoluble compounds, thereby increasing their apparent solubility.[21][23]
-
Commonly Used Surfactants in Biological Assays: Tween® 20, Tween® 80, and Pluronic® F-68. Non-ionic surfactants are generally preferred due to their lower toxicity.[22]
Considerations When Using Surfactants:
-
Concentration: Use the lowest effective concentration of the surfactant, preferably just above its CMC, to avoid potential interference with your assay or cell membrane disruption.[24]
-
Assay Compatibility: Surfactants can interfere with certain assays, particularly those involving protein-protein interactions or membrane integrity. Always run appropriate controls.
Step 3: Advanced Formulation Strategies
For in vivo studies or complex cellular models, more advanced formulation strategies may be necessary to not only solubilize this compound but also to improve its stability and bioavailability.
1. Liposomes
Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds.[25][26][27][28][29] For hydrophobic molecules like this compound, they can be partitioned within the lipid bilayer.[25][27]
Advantages of Liposomal Formulations:
-
Enhanced Solubility and Stability: Liposomes can carry hydrophobic drugs in aqueous environments, preventing precipitation and degradation.[26]
-
Reduced Systemic Toxicity: By encapsulating the drug, liposomes can minimize exposure to healthy tissues.[26]
2. Nanoparticles
Nanoparticle-based drug delivery systems are emerging as a powerful tool for improving the therapeutic efficacy of natural products.[30][31][32][33][34] These systems can enhance bioavailability, targeting, and controlled release of the encapsulated compound.[30][31]
Summary of Solubilization Approaches
| Method | Mechanism | Advantages | Disadvantages |
| Co-solvents (e.g., DMSO, Ethanol) | Increase the polarity of the bulk solvent. | Simple and widely used. | Potential for toxicity and assay interference.[11][12] |
| Cyclodextrins | Encapsulate the hydrophobic molecule in a soluble complex.[14][15][16] | Generally low toxicity and high solubilizing capacity.[17][18] | May not be suitable for all molecules; potential for competitive binding. |
| Surfactants | Form micelles that entrap the hydrophobic compound.[20][21][22] | Effective at low concentrations. | Can disrupt cell membranes and interfere with assays.[24] |
| Liposomes | Partition the compound within a lipid bilayer.[25][27] | Biocompatible; can improve stability and reduce toxicity.[26] | More complex preparation. |
| Nanoparticles | Encapsulate or attach the compound to a nanocarrier.[30][31] | Can enhance bioavailability and targeted delivery.[30][33] | Complex formulation and characterization. |
Final Recommendations
For initial in vitro screening of this compound, we recommend a stepwise approach. Start by optimizing the solvent and its concentration. If solubility issues persist, explore the use of cyclodextrins, particularly HP-β-CD, as they often provide a good balance of solubilizing power and biological compatibility. For more advanced applications, such as in vivo studies, consider liposomal or nanoparticle formulations.
Remember to always include appropriate vehicle controls in your experiments to account for any effects of the chosen solvent or excipient.
References
- Berben, P., Bauer-Brandl, A., & Brandl, M. (2018). Liposome formulations of hydrophobic drugs. Methods in Molecular Biology, 1629, 129-141.
- Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.
- Challa, R., Ahuja, A., Ali, J., & Khar, R. K. (2005). Cyclodextrins in drug delivery: an updated review. AAPS PharmSciTech, 6(2), E329-E357.
- Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery, 3(12), 1023-1035.
- Del Valle, E. M. M. (2004). Cyclodextrins and their uses: a review. Process Biochemistry, 39(9), 1033-1046.
- Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025.
- Gao, Y., & Gao, F. (2021). Nano-drug delivery systems based on natural products. Journal of Nanoscience and Nanotechnology, 21(1), 1-15.
- Gaudin, K., & Lagueny, A.-M. (2018). Surfactants for solubilization of hydrophobic drugs. In Surfactants in Pharmaceutical Products and Systems (pp. 123-145). CRC Press.
- Hassan, S. N. H., & Ahmad, F. (2021). Considering dimethyl sulfoxide solvent toxicity to mammalian cells and its biological effects. Experimental Oncology, 43(3), 235-240.
- Hosseinzadeh, H., & Abootorabi, Z. (2020). Nano-drug delivery systems utilizing natural product-based innovations. International Journal of Health Sciences, 14(1), 1-2.
- Iwatani, S., & Kawai, M. (1990). Toxicity of dimethyl sulfoxide as a solvent in bioassay system with HeLa cells evaluated colorimetrically with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-tetrazolium bromide. Agricultural and Biological Chemistry, 54(11), 2961-2966.
- Jain, A., & Mehra, N. K. (2017). Nanoparticles carrying natural product for drug delivery. Journal of Controlled Release, 248, 112-125.
- Jin, C., & Wang, K. (2023). Advanced nano-drug delivery systems utilizing natural product-based innovations. International Journal of Nanomedicine, 18, 1015-1027.
- John, K., & Thomas, S. (2025). Application notes and protocols for liposomal formulation of hydrophobic alkaloids. BenchChem.
- Lawrence, M. J. (1994). Surfactant systems: their use in drug delivery. Chemical Society Reviews, 23(6), 417-424.
- Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. American Journal of PharmTech Research, 13(3), 1-3.
- Schwendener, R. A., & Schott, H. (2010). Liposome formulations of hydrophobic drugs. Methods in Molecular Biology, 605, 129-138.
- Torchilin, V. P. (2005). Recent advances with liposomes as pharmaceutical carriers. Nature Reviews Drug Discovery, 4(2), 145-160.
- Toft, C., & Larsen, M. K. (2014). Considerations regarding use of solvents in in vitro cell based assays. Toxicology in Vitro, 28(8), 1361-1366.
- Weissig, V. (Ed.). (2010). Liposomes: Methods and protocols. Humana Press.
- van Tonder, A., & Steyn, J. D. (2018). The effect of solvents on cell-based assays. Methods in Molecular Biology, 1681, 103-113.
- Verheijen, M., & Lienau, A. (2019). Solvent effects in cell-based assays. SLAS Discovery, 24(7), 776-784.
- Yalkowsky, S. H., & Zografi, G. (1980). The role of surfactants in solubilization. Journal of Pharmaceutical Sciences, 69(7), 737-744.
- Holmberg, K. (2013). Surfactants and polymers in aqueous solution. John Wiley & Sons.
- Rosen, H., Blumenthal, A., Panasevich, R., & McCallum, J. (1965). Dimethyl sulfoxide (DMSO) as a solvent in acute toxicity determinations. Proceedings of the Society for Experimental Biology and Medicine, 120(2), 511-514.
- Chen, F. (2022). Nanotechnology and medication delivery based on natural products. Journal of Nanomedicine & Nanotechnology, 13(1), 1-2.
- Granel, M., Therrien, B., Paulus, L., & Leger, D. Y. (2022). Dimethyl sulfoxide: A bio-friendly or bio-hazard chemical? The effect of DMSO in human fibroblast-like synoviocytes. International Journal of Molecular Sciences, 23(14), 7788.
- Quora. (2017). What effects does DMSO have on cell assays?
- National Center for Biotechnology Information. (2015). Assay interference by chemical reactivity. In Assay Guidance Manual.
- Mitra, A. K., & Mitra, A. (2013). Solubilisation of hydrophobic drugs by saponins. Indian Journal of Pharmaceutical Sciences, 75(1), 37-42.
- Papaneophytou, C. P., & Grigoroudis, A. I. (2012). Solvent selection for insoluble ligands, a challenge for biological assay development: A TNF-α/SPD304 study. ACS Medicinal Chemistry Letters, 3(11), 933-937.
- Sari, Y., & Syafii, W. (2023). Improved solubility and activity of natural product in nanohydrogel. Biointerface Research in Applied Chemistry, 14(1), 1-10.
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- Martins, F., & Reis, R. L. (2023). Solubility enhancement of hydrophobic compounds in aqueous solutions using biobased solvents as hydrotropes. Industrial & Engineering Chemistry Research, 62(30), 11847-11857.
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Cheméo. (n.d.). Opposit-7(11)-en-1«beta»,4«beta»-diol - Chemical & Physical Properties. Retrieved from [Link]
- Li, J., & Wang, Y. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(6), 2567-2584.
-
Pharmaffiliates. (n.d.). CAS No : 640289-58-3 | Chemical Name : this compound. Retrieved from [Link]
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PubChem. (n.d.). Heptane-1,7-diol;octane-1,8-diol. Retrieved from [Link]
- Dimmock, J. R., & Kumar, P. (1997). Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme.
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PubChem. (n.d.). 1,7-Heptanediol. Retrieved from [Link]
- Dimmock, J. R., & Kumar, P. (2010). Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme.
-
National Institute of Standards and Technology. (n.d.). 1,7-Heptanediol. In NIST Chemistry WebBook. Retrieved from [Link]
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Optimizing reaction conditions for the selective functionalization of 4(15)-Oppositene-1,7-diol.
Technical Support Center: Selective Functionalization of 4(15)-Oppositene-1,7-diol
Welcome to the technical support center for the selective functionalization of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile sesquiterpenoid. As a molecule possessing three distinct reactive sites—a tertiary alcohol, a secondary allylic alcohol, and an exocyclic double bond—its selective modification presents unique challenges and opportunities.
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered questions. Our goal is to empower you to rationalize experimental outcomes, optimize reaction conditions, and achieve your desired molecular target with precision and efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and what are the main challenges in its selective functionalization?
A1: this compound has three key functional groups, each with different reactivity profiles:
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C7-OH (Secondary Allylic Alcohol): This is often the most accessible hydroxyl group for reactions like esterification or oxidation due to lower steric hindrance compared to the tertiary C1-OH. However, its allylic nature can lead to side reactions like rearrangements or elimination, especially under acidic conditions.[1][2]
-
C1-OH (Tertiary Alcohol): This hydroxyl group is sterically hindered, making it less reactive towards many reagents, particularly bulky ones. Forcing conditions to react at this site can often lead to decomposition or side reactions at other positions.
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C4(15) Exocyclic Double Bond: This electron-rich alkene is susceptible to electrophilic attack. Common reactions include epoxidation, dihydroxylation, and hydrogenation. The main challenge is to perform these transformations without affecting the two hydroxyl groups.
The core challenge lies in achieving chemoselectivity—targeting one functional group while leaving the others untouched. This requires careful selection of reagents, catalysts, and reaction conditions tailored to exploit the subtle differences in reactivity.
Diagram 1: Reactivity Sites of this compound
Caption: Key reactive sites on the this compound scaffold.
Troubleshooting Guide: Selective Esterification & Acylation
Q2: I'm trying to selectively acylate the C7 secondary alcohol, but I'm getting a mixture of the di-acylated product and unreacted starting material. How can I improve selectivity?
A2: This is a classic selectivity problem governed by sterics and nucleophilicity. The C7-OH is more sterically accessible and generally more nucleophilic than the C1-OH. However, under forcing conditions, the less reactive C1-OH will also react.
Expert Explanation: To enhance selectivity for the C7 position, you need to use conditions that amplify the inherent reactivity difference between the two hydroxyl groups. This can be achieved by:
-
Lowering the reaction temperature: This reduces the overall reaction rate, giving the more reactive C7-OH a greater kinetic advantage.
-
Using a sterically demanding acylating agent: A bulky reagent will have a much harder time accessing the hindered C1-OH.
-
Controlling stoichiometry: Using just over one equivalent of the acylating agent can limit the extent of di-acylation.
Troubleshooting Protocol:
-
Reagent & Stoichiometry Check: Switch from a small acylating agent like acetic anhydride to a bulkier one like pivaloyl chloride or isobutyryl anhydride. Use 1.05-1.1 equivalents of the acylating agent.
-
Temperature Control: Cool the reaction to 0 °C or even -20 °C before adding the acylating agent. Allow the reaction to warm slowly to room temperature while monitoring by TLC or LC-MS.
-
Catalyst Choice: Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). While DMAP (4-Dimethylaminopyridine) is an excellent acylation catalyst, it is highly active and may reduce selectivity. If using DMAP, use it in truly catalytic amounts (0.05 eq).
Data Summary Table 1: Reagent Choice for Selective C7-Acylation
| Reagent | Typical Conditions | Expected C7:C1 Selectivity | Comments |
| Acetic Anhydride | Pyridine, 0 °C to RT | Moderate to Low | Small reagent size can lead to over-reaction. |
| Acetyl Chloride | TEA, CH₂Cl₂, 0 °C | Moderate | More reactive than anhydride; requires careful temperature control. |
| Pivaloyl Chloride | DIPEA, CH₂Cl₂, 0 °C | High | The bulky t-butyl group strongly disfavors reaction at the C1 site. |
| Isobutyryl Anhydride | TEA, DMAP (cat.), CH₂Cl₂, 0 °C | Good to High | A good balance of reactivity and steric hindrance. |
Expected Results & Verification: The desired mono-acylated product should be the major spot on TLC/LC-MS. In the ¹H NMR spectrum, you should observe the downfield shift of the proton at C7, while the chemical shifts of the protons near C1 remain unchanged.
Troubleshooting Guide: Selective Oxidation
Q3: I want to oxidize the C7 secondary alcohol to a ketone, but my reaction is sluggish and I'm seeing decomposition of my starting material. What are the best practices?
A3: The oxidation of a secondary allylic alcohol to an enone is a delicate transformation. Over-oxidation or reactions at the double bond are common side reactions.[3][4] The sluggishness suggests the chosen oxidant may not be potent enough under mild conditions, while decomposition points to harsh, non-selective conditions.
Expert Explanation: The choice of oxidant is critical. Strong oxidants like chromic acid (Jones reagent) are often too harsh for complex molecules with multiple sensitive functional groups. Milder, more selective reagents are required. Dess-Martin Periodinane (DMP) and pyridinium chlorochromate (PCC) are excellent choices for this transformation as they operate under neutral or mildly acidic conditions at or below room temperature.
Troubleshooting Protocol:
-
Switch to a Mild Oxidant: If you are using a permanganate- or chromate-based oxidant, switch to DMP or PCC.
-
For DMP: Dissolve the diol in anhydrous CH₂Cl₂. Add 1.2-1.5 equivalents of DMP and stir at room temperature. The reaction is often complete within 1-3 hours.
-
For PCC: Dissolve the diol in anhydrous CH₂Cl₂ with a buffer like powdered molecular sieves or sodium acetate to mitigate acidity. Add 1.5 equivalents of PCC and stir at room temperature.
-
-
Ensure Anhydrous Conditions: Water can interfere with many oxidation reactions, leading to lower yields and side products. Use freshly distilled solvents and flame-dried glassware.
-
Monitor Carefully: Follow the reaction by TLC. The product ketone should be more nonpolar (higher Rf) than the starting diol. Quench the reaction as soon as the starting material is consumed to prevent potential side reactions.
-
Workup: For DMP, the workup involves quenching with a solution of sodium thiosulfate to reduce excess reagent. For PCC, the reaction mixture is typically filtered through a pad of silica or Florisil to remove chromium salts.
Expected Results & Verification: The appearance of a new carbonyl stretch in the IR spectrum (approx. 1670-1690 cm⁻¹) and the disappearance of the C7-OH proton signal in the ¹H NMR spectrum are key indicators of success.
Troubleshooting Guide: Selective Double Bond Functionalization
Q4: My epoxidation of the C4(15) double bond using m-CPBA is giving me a complex mixture of products. What is going wrong?
A4: While m-CPBA is a common epoxidizing agent, its acidic byproduct (m-chlorobenzoic acid) can catalyze the ring-opening of the newly formed epoxide, especially with the proximate hydroxyl groups acting as nucleophiles. This leads to diol formation or other rearrangements.[5][6]
Expert Explanation: To avoid acid-catalyzed side reactions, you should either buffer the reaction or use an epoxidizing agent that operates under neutral or basic conditions. Dimethyldioxirane (DMDO), generated in situ from Oxone® and acetone, is an excellent alternative that is highly reactive yet performs epoxidations under neutral conditions.[7]
Troubleshooting Protocol:
-
Buffered m-CPBA: Run the reaction in a buffered solvent. Add a mild base like sodium bicarbonate (NaHCO₃) or disodium hydrogen phosphate (Na₂HPO₄) to the reaction mixture to neutralize the acidic byproduct as it forms.
-
Switch to DMDO/Oxone®: This is often the superior method for acid-sensitive substrates.
-
Dissolve the diol in a mixture of acetone and water (or a solvent like THF/water).
-
Add NaHCO₃ to buffer the solution.
-
Cool the mixture to 0 °C and add Oxone® (potassium peroxymonosulfate) portion-wise.
-
Stir vigorously at 0 °C to room temperature until the reaction is complete.
-
-
Purification Tip: Epoxides can be sensitive to silica gel chromatography. Consider neutralizing the silica gel by pre-treating it with a 1% solution of triethylamine in the eluent, or use an alternative stationary phase like alumina.
Diagram 2: Troubleshooting Workflow for Selective Epoxidation
Caption: Decision tree for troubleshooting poor outcomes in epoxidation.
References
- Recent advances in catalytic and non-catalytic epoxidation of terpenes: a pathway to bio-based polymers from waste biomass. (2023). RSC Publishing.
- Epoxid
- (PDF) Epoxidation of Terpenes. (2025).
- Selective preparative 'oxidase phase' in sesquiterpenoids: the radical approach. (2023). Royal Society of Chemistry.
- Chemoenzymatic Epoxidation of Terpenes by Lyophilized Mycelium of Psychrophilic Cladosporium cladosporioides 01. (2024). WUR eDepot.
- Esterification of allyl type alcohols and products resulting there
- Allyl alcohol synthesis by allylic substitution. (n.d.). Organic Chemistry Portal.
- LABTips: Troubleshooting Tricky Terpenes. (2022). Labcompare.com.
- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry.
- Selective Oxidation Catalysis: Opportunities and Challenges. (2009). SciSpace.
- Special Issue : Catalysts for Selective Oxid
Sources
- 1. US2164188A - Esterification of allyl type alcohols and products resulting therefrom - Google Patents [patents.google.com]
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- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent advances in catalytic and non-catalytic epoxidation of terpenes: a pathway to bio-based polymers from waste biomass - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04870E [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting instability and degradation of 4(15)-Oppositene-1,7-diol during storage and experiments.
Welcome to the technical support center for 4(15)-Oppositene-1,7-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the instability and degradation of this sesquiterpenoid diol during storage and experimentation. While specific stability data for this compound is limited in published literature, this document synthesizes field-proven insights from experience with structurally similar sesquiterpenoids and fundamental principles of organic chemistry to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Storage and Handling
Question 1: I just received a shipment of this compound. What are the optimal storage conditions to ensure its long-term stability?
Answer: Proper storage is the first and most critical step in preventing the degradation of this compound. Based on the general characteristics of sesquiterpenoids and compounds with hydroxyl and alkene functional groups, we recommend the following storage protocol:
-
Temperature: Store at or below -20°C for long-term storage. For short-term storage (up to a few weeks), 2-8°C is acceptable. Avoid repeated freeze-thaw cycles as this can introduce moisture and promote degradation. Some sesquiterpene lactones have shown significant degradation at room temperature and even at +4°C over extended periods.[1][2]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. The double bond in the molecule is susceptible to oxidation.
-
Light: Protect from light by using an amber vial or by wrapping the container in aluminum foil. UV radiation can induce degradation of sesquiterpenoids.[3]
-
Form: Store the compound in its solid, neat form whenever possible. Solutions are generally less stable than the solid material. If a stock solution is necessary, prepare it fresh and store it under the conditions described below.
Question 2: My this compound, which was initially a colorless solid/oil, has turned yellow after some time in the refrigerator. What could be the cause?
Answer: A color change, such as turning yellow, is a common indicator of chemical degradation. For a compound like this compound, this could be due to several factors:
-
Oxidation: The exocyclic double bond is a prime target for oxidation, which can be initiated by air (oxygen) and accelerated by light and trace metal impurities. This can lead to the formation of various oxidized species, which are often colored.
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Dehydration: As a diol, the compound could potentially undergo acid- or base-catalyzed dehydration, especially at elevated temperatures, leading to the formation of new double bonds and potentially conjugated systems that absorb light in the visible spectrum.
-
Polymerization: Alkenes can undergo polymerization reactions, which can be initiated by light, heat, or acidic impurities.
If you observe a color change, it is crucial to re-analyze the purity of your sample before proceeding with any experiments.
Section 2: Experimental Troubleshooting
Question 3: I am dissolving this compound in a solvent for my assay, but I'm getting inconsistent results. Could the solvent be causing degradation?
Answer: Yes, the choice of solvent can significantly impact the stability of this compound. Here's a breakdown of potential issues and recommendations:
-
Protic vs. Aprotic Solvents:
-
Protic Solvents (e.g., alcohols like ethanol, methanol, water): While often necessary for biological assays, protic solvents can participate in reactions. For instance, under acidic or basic conditions, alcohols can add across the double bond. Some sesquiterpenoids have been shown to react with ethanol in solution over time.[2] If using an alcohol, ensure it is of high purity and deoxygenated.
-
Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These are generally more benign but must be of high purity and anhydrous. Peroxides in ethers (like THF or dioxane) can promote oxidation.
-
-
pH of the Solution: The pH of your experimental medium is critical.
-
Acidic Conditions: Can promote isomerization of the double bond or dehydration of the tertiary alcohol.
-
Basic Conditions: Can also catalyze degradation pathways. For many sesquiterpenoids, maintaining a neutral or slightly acidic pH is recommended.[4]
-
Recommended Solvents and Handling:
| Solvent | Purity | Recommendations |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, high purity | Prepare stock solutions at high concentrations to minimize the volume added to aqueous buffers. Store frozen in small aliquots. |
| Ethanol | Anhydrous, high purity | If required, use fresh, deoxygenated ethanol. Prepare solutions immediately before use. |
| Acetonitrile (ACN) | HPLC grade or higher | Good for analytical purposes (e.g., HPLC). Ensure it is free of acidic or basic impurities. |
Experimental Protocol: Preparing a Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh out the required amount of the compound quickly.
-
Dissolve in a minimal amount of high-purity, anhydrous solvent (e.g., DMSO).
-
Vortex briefly to ensure complete dissolution.
-
Purge the headspace of the vial with an inert gas (argon or nitrogen) before sealing.
-
Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
Question 4: I am running a cell-based assay that requires incubation at 37°C for 24 hours. How can I assess the stability of this compound under these conditions?
Answer: It is essential to perform a stability study of your compound under the specific conditions of your experiment.
Experimental Protocol: In-Assay Stability Assessment
-
Prepare a solution of this compound in your final assay medium at the highest concentration you plan to use.
-
Incubate this solution under the exact conditions of your assay (e.g., 37°C, 5% CO₂, for 24 hours).
-
At various time points (e.g., 0, 4, 8, 12, and 24 hours), take an aliquot of the solution.
-
Immediately analyze the concentration and purity of this compound in each aliquot using a suitable analytical method, such as HPLC-UV or LC-MS.
-
A decrease in the peak area of the parent compound over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.
Section 3: Analytical Detection of Degradation
Question 5: What analytical techniques are best suited for detecting and quantifying the degradation of this compound?
Answer: Several analytical techniques can be employed to assess the purity and degradation of sesquiterpenoids. The choice depends on the available instrumentation and the required sensitivity.
-
High-Performance Liquid Chromatography (HPLC): This is a widely used method for the analysis of sesquiterpenes.[5][6]
-
Detector: A UV detector may be used, but since this compound lacks a strong chromophore, detection at low wavelengths (e.g., 200-220 nm) might be necessary, which can be noisy. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are excellent alternatives for non-chromophoric compounds.
-
Mass Spectrometry (LC-MS): This is the most powerful technique as it provides information on the molecular weight of the parent compound and any degradation products, aiding in their identification.[3][7]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also a common method for analyzing volatile sesquiterpenes.[5][7] However, the diol structure of this compound may require derivatization (e.g., silylation) to increase its volatility and prevent on-column degradation.
Visualizing Potential Degradation
The following diagram illustrates a hypothetical degradation pathway for this compound under acidic conditions, leading to dehydration. This is a plausible route given the tertiary alcohol functionality.
Caption: Hypothetical acid-catalyzed dehydration of this compound.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve issues with the stability of this compound.
Caption: Troubleshooting workflow for this compound instability.
References
- Review of analytical techniques for sesquiterpenes and sesquiterpene lactones. (2002).
- Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones. (n.d.).
- Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root. (n.d.). PubMed.
- UV Degradation of Sesquiterpene Lactones in Chicory Extract: Kinetics and Identification of Reaction Products by HPLC-MS. (2002). CHIMIA, 56(6), 292-293.
- Analysis of sesquiterpene lactones, lignans, and flavonoids in wormwood (Artemisia absinthium L.) using high-performance liquid chromatography (HPLC)-mass spectrometry, reversed phase HPLC, and HPLC-solid phase extraction-nuclear magnetic resonance. (2010). Journal of Agricultural and Food Chemistry, 58(20), 10817-23.
- Technical Support Center: Common Pitfalls in Sesquiterpene Lactone Purific
- On the Stability of Sesquiterpene Lactones in the Officinal Arnica Tincture of the German Pharmacopoeia1. (n.d.).
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- 2. researchgate.net [researchgate.net]
- 3. chimia.ch [chimia.ch]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Minimizing the formation of byproducts in the synthesis of 4(15)-Oppositene-1,7-diol.
Welcome to the technical support center for the synthesis of 4(15)-Oppositene-1,7-diol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this sesquiterpenoid diol and to provide actionable solutions for minimizing byproduct formation. As the total synthesis of this specific molecule is not yet widely published, this guide is based on established principles of sesquiterpenoid synthesis, including the formation of the core oppositane skeleton and stereoselective functional group manipulations.
Proposed Synthetic Strategy: An Overview
The synthesis of this compound, a sesquiterpenoid with a unique bicyclo[5.4.0]undecane core, presents significant challenges in controlling stereochemistry and minimizing side reactions. A plausible synthetic route involves the initial construction of the oppositane skeleton, followed by the strategic introduction of the diol functionality.
Caption: Proposed synthetic pathway for this compound.
Troubleshooting Guide
Question 1: My key cyclization step to form the oppositane core is resulting in a low yield of the desired skeleton and a mixture of unidentified byproducts. What are the likely causes and how can I optimize this step?
Answer:
Low yields in radical cyclization reactions for the formation of complex bicyclic systems are a common challenge.[1] The primary causes often revolve around the stability of the radical intermediates and competing reaction pathways.
Potential Causes and Solutions:
-
Unfavorable Conformation of the Acyclic Precursor: The efficiency of the cyclization is highly dependent on the precursor adopting a conformation that brings the radical and the alkene in close proximity.
-
Solution: Employ computational modeling to analyze the conformational landscape of your precursor. Introducing bulky protecting groups or other conformational locks can favor the desired pre-cyclization conformation.
-
-
Incorrect Choice of Radical Initiator or Catalyst: The rate of radical generation and its subsequent reaction are critical. A mismatch between the initiator and the substrate can lead to side reactions.
-
Solution: Screen a panel of photoredox catalysts or radical initiators with varying redox potentials. For instance, using a catalyst like 2,4,6-triisopropyl-thiophenol in combination with a photoredox catalyst can be effective for the cyclization of unactivated alkenes.[1]
-
-
Hydrogen Atom Transfer (HAT) from the Solvent: The newly formed carbon-centered radical after cyclization can be quenched by abstracting a hydrogen atom from the solvent before the desired propagation can occur.
-
Solution: Use solvents with strong C-H bonds that are poor hydrogen donors, such as benzene, t-butanol, or acetonitrile.
-
-
Formation of Isomeric Skeletons: Competing cyclization pathways (e.g., 6-endo vs. 5-exo) can lead to the formation of undesired bicyclic isomers.
-
Solution: The regioselectivity of the cyclization can be influenced by the substitution pattern on the alkene and the nature of the radical. Modifying the electronic properties of the alkene or the stability of the radical intermediate can steer the reaction towards the desired product.
-
Caption: Troubleshooting workflow for low cyclization yield.
Question 2: I am observing the formation of multiple diastereomers of the diol. How can I improve the stereoselectivity of the dihydroxylation steps?
Answer:
Controlling the stereochemistry during the introduction of two hydroxyl groups is a critical challenge in the synthesis of complex molecules. The formation of diastereomers suggests that the dihydroxylation is not proceeding in a stereoselective manner.
Strategies for Stereoselective Dihydroxylation:
-
Substrate-Directed Dihydroxylation: The presence of a nearby chiral center or a directing group can influence the facial selectivity of the dihydroxylation.
-
Explanation: An existing hydroxyl group on the molecule can form a hydrogen bond with the oxidant (e.g., osmium tetroxide), directing the attack to one face of the double bond.
-
Protocol: Ensure that a directing group is appropriately positioned and unprotected during the dihydroxylation step.
-
-
Chiral Reagents and Catalysts: The use of chiral ligands in catalytic dihydroxylation can induce high levels of enantioselectivity and diastereoselectivity.
-
Example: The Sharpless asymmetric dihydroxylation utilizes a chiral ligand (e.g., derivatives of dihydroquinidine or dihydroquinine) in combination with a catalytic amount of osmium tetroxide to achieve high stereoselectivity.[2]
-
-
Choice of Dihydroxylation Method: Different dihydroxylation methods can lead to different stereochemical outcomes.
-
Syn-Dihydroxylation: Reagents like osmium tetroxide (OsO₄) and potassium permanganate (KMnO₄) typically result in syn-addition of the two hydroxyl groups.[2][3][4]
-
Anti-Dihydroxylation: This can be achieved through a two-step process involving epoxidation of the alkene followed by acid-catalyzed ring-opening of the epoxide.[5]
-
| Method | Reagent | Stereochemistry | Key Considerations |
| Upjohn Dihydroxylation | Catalytic OsO₄, NMO | Syn | NMO is a co-oxidant to regenerate OsO₄.[2] |
| Sharpless Asymmetric Dihydroxylation | Catalytic OsO₄, Chiral Ligand, K₃Fe(CN)₆ | Enantioselective syn | Choice of ligand determines the facial selectivity. |
| Epoxidation followed by Hydrolysis | m-CPBA, then H₃O⁺ | Anti | The stereochemistry of the epoxide determines the final diol stereochemistry.[5] |
Question 3: My reaction is suffering from over-oxidation, leading to the formation of a ketone or cleavage of the C-C bond, instead of the desired diol. How can I prevent this?
Answer:
Over-oxidation is a common side reaction, particularly when using strong oxidizing agents. The desired diol can be further oxidized to a ketone or, in more extreme cases, undergo oxidative cleavage.
Preventing Over-oxidation:
-
Choice of Oxidant: Osmium tetroxide is generally milder and less prone to over-oxidation compared to potassium permanganate. When using KMnO₄, carefully controlled conditions (low temperature, buffered solution) are crucial.
-
Reaction Conditions:
-
Temperature: Perform the reaction at low temperatures (e.g., 0 °C to -78 °C) to reduce the rate of over-oxidation.
-
Reaction Time: Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) and quench the reaction as soon as the starting material is consumed.
-
-
Work-up Procedure: The work-up is critical for stopping the reaction and preserving the diol.
-
Reductive Work-up: For osmium tetroxide reactions, a reductive work-up using reagents like sodium bisulfite (NaHSO₃) or hydrogen sulfide (H₂S) is necessary to cleave the osmate ester and liberate the diol.[3]
-
Question 4: I am struggling to purify the final this compound from structurally similar byproducts. What purification strategies do you recommend?
Answer:
The purification of complex, polar molecules like diols can be challenging due to their low volatility and potential for strong interactions with stationary phases.
Advanced Purification Techniques:
-
Flash Column Chromatography with Optimized Solvent Systems:
-
Strategy: Use a gradient elution system, starting with a non-polar solvent and gradually increasing the polarity. A common system for diols is a mixture of hexane and ethyl acetate. Adding a small amount of a more polar solvent like methanol can help to elute highly polar compounds.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Normal Phase HPLC: Can provide excellent separation of isomers.
-
Reverse Phase HPLC: Useful for separating compounds with different polarities. Chiral HPLC columns can be used to separate enantiomers if a racemic mixture is formed.[6]
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining pure material. Fractional crystallization can also be employed to separate diastereomers.
| Byproduct Type | Potential Source | Suggested Purification Method |
| Stereoisomers | Non-selective dihydroxylation | Chiral HPLC, Fractional Crystallization |
| Over-oxidation Products (Ketones) | Harsh reaction conditions | Flash Chromatography, HPLC |
| Unreacted Starting Material | Incomplete reaction | Flash Chromatography |
| Ring-rearranged Isomers | Cationic intermediates in cyclization | HPLC, Preparative TLC |
Frequently Asked Questions (FAQs)
Q1: What is the role of a directing group in achieving stereoselective dihydroxylation?
A directing group, such as a hydroxyl or an amide group, can pre-associate with the bulky dihydroxylating agent (e.g., osmium tetroxide), forcing the delivery of the oxidant to one specific face of a nearby double bond. This substrate control is a powerful strategy for ensuring the formation of a single diastereomer.
Q2: Are there any alternatives to the toxic osmium tetroxide for dihydroxylation?
Yes, while osmium tetroxide is highly reliable, its toxicity is a significant concern. Alternatives include:
-
Potassium Permanganate (KMnO₄): A less expensive but more aggressive oxidant. Requires careful control of temperature and pH to avoid over-oxidation.
-
Ruthenium Tetroxide (RuO₄): A powerful oxidant that can be used in catalytic amounts with a co-oxidant.
-
Iodine-based methods: Catalytic iodine in the presence of an oxidant like tert-butylhydroperoxide (TBHP) can effect dihydroxylation.[7]
Q3: How can I confirm the stereochemistry of my final diol product?
The relative and absolute stereochemistry of the diol can be determined using a combination of spectroscopic and analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of protons, helping to elucidate the relative stereochemistry.
-
X-ray Crystallography: If a suitable single crystal of the product or a derivative can be obtained, X-ray crystallography provides unambiguous determination of the complete 3D structure.
-
Chiral Derivatization: Reacting the diol with a chiral agent (e.g., Mosher's acid) to form diastereomeric esters, which can then be analyzed by NMR or HPLC, can help determine the absolute stereochemistry.
Experimental Protocols
Protocol 1: General Procedure for a Key Cyclization Step (Photoredox-Catalyzed)
-
To a solution of the acyclic precursor (1.0 equiv) in degassed anhydrous solvent (e.g., acetonitrile), add the photoredox catalyst (e.g., 4CzTPN, 1-5 mol%) and the co-catalyst (e.g., 2,4,6-triisopropyl-thiophenol, 10-20 mol%).
-
Degas the reaction mixture again with argon for 15 minutes.
-
Irradiate the reaction mixture with a blue LED lamp at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Stereoselective Dihydroxylation (Upjohn Conditions)
-
Dissolve the alkene precursor (1.0 equiv) in a mixture of acetone and water (10:1).
-
Add N-methylmorpholine N-oxide (NMO) (1.5 equiv).
-
To this solution, add a catalytic amount of osmium tetroxide (0.2-2 mol%, as a 2.5 wt% solution in t-butanol).
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite (NaHSO₃).
-
Stir for 30 minutes, then extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude diol by flash column chromatography.
Protocol 3: Analysis of Product Mixture by GC-MS
-
Prepare a dilute solution of the crude reaction product in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
If the diol is not sufficiently volatile, derivatize it by silylation (e.g., using BSTFA) to increase its volatility.
-
Inject a small volume (e.g., 1 µL) of the solution into the GC-MS instrument.
-
Use a suitable temperature program for the GC oven to separate the components of the mixture.
-
Analyze the resulting mass spectra to identify the components based on their fragmentation patterns and compare them to known spectra or predict fragmentation based on the expected structures of the product and byproducts.
References
-
Chemistry LibreTexts. (2022). 11.8: Oxidation of Alkenes to Vicinal Diols. [Link]
-
Total Synthesis and Computational Investigations of Sesquiterpene-Tropolones Ameliorate Stereochemical Inconsistencies and Resolve an Ambiguous Biosynthetic Relationship. National Institutes of Health. [Link]
-
Photoredox-Catalyzed Radical Cyclization of Unactivated Alkene-Substituted β-Ketoesters Enabled Asymmetric Total Synthesis of Tricyclic Prostaglandin D2 Metabolite Methyl Ester. National Institutes of Health. [Link]
-
Korovina, N. (2020). Oxidation of Alkenes to Diols with Osmium Tetroxide. [Link]
-
Structures, Occurrences and Biosynthesis of 11,12,13-Tri-nor-Sesquiterpenes, an Intriguing Class of Bioactive Metabolites. PubMed Central. [Link]
-
First stereoselective total synthesis of 4(S),5(S)-oxido-17(S)-hydroxy-6(E),8(E),10(Z),13(Z),15(E),19(Z)-docosahexaenoic acid, the biosynthetic precursor of resolvins D3 and D4. PubMed Central. [Link]
-
Oxidative Cyclization in Natural Product Biosynthesis. PubMed Central. [Link]
-
Chemistry LibreTexts. (2024). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. [Link]
-
Wikipedia. Dihydroxylation. [Link]
-
Asymmetric Total Synthesis of the Highly Strained 4β-Acetoxyprobotryane-9β,15α-diol. Wiley Online Library. [Link]
-
New Axane and Oppositane Sesquiterpenes from Teclea nobilis. ResearchGate. [Link]
-
Synthesis of diols by dihydroxylation. Organic Chemistry Portal. [Link]
-
Complementary Synthesis of Anti- and Syn-Hydroxymethyl 1,3-Diols via Regioselective Ring Opening of TIPS-Protected 2,3-Epoxy Alcohols: Toward Polypropionate Fragments. MDPI. [Link]
-
Stereoselective total synthesis and structural revision of the diacetylenic diol natural products strongylodiols H and I. Beilstein Journals. [Link]
-
Bergman Cyclization. Organic Chemistry Portal. [Link]
-
Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. PubMed. [Link]
Sources
- 1. Photoredox-Catalyzed Radical Cyclization of Unactivated Alkene-Substituted β-Ketoesters Enabled Asymmetric Total Synthesis of Tricyclic Prostaglandin D2 Metabolite Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydroxylation - Wikipedia [en.wikipedia.org]
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- 7. Diol synthesis by dihydroxylation [organic-chemistry.org]
Enhancing the sensitivity of analytical methods for detecting low concentrations of 4(15)-Oppositene-1,7-diol.
Welcome to the technical support center dedicated to advancing your analytical capabilities for the detection of 4(15)-Oppositene-1,7-diol. As a sesquiterpenoid diol, this compound presents unique challenges in achieving low detection limits, particularly in complex matrices relevant to pharmaceutical and natural product research. This guide is structured to provide you with not only procedural steps but also the underlying scientific rationale to empower you to troubleshoot and optimize your methods effectively. Our commitment is to uphold the highest standards of scientific integrity, providing you with trustworthy and expertly vetted information.
Frequently Asked Questions (FAQs)
General
Q1: What are the primary challenges in detecting low concentrations of this compound?
A1: Detecting trace levels of this compound is challenging due to a combination of factors:
-
Low Volatility: As a diol, its hydrogen-bonding capabilities can lead to poor volatility, which is problematic for Gas Chromatography (GC) analysis.
-
Thermal Instability: Sesquiterpenoids can be susceptible to degradation at high temperatures used in GC inlets.
-
Matrix Effects: In complex samples such as plant extracts or biological fluids, co-eluting matrix components can interfere with ionization in Mass Spectrometry (MS), leading to signal suppression or enhancement.[1][2]
-
Lack of a Strong Chromophore: The absence of a significant UV-absorbing chromophore makes detection by HPLC with UV detection challenging at low concentrations.[3]
Q2: Which analytical techniques are most suitable for detecting this compound?
A2: The most effective techniques are hyphenated chromatographic and mass spectrometric methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used method for analyzing sesquiterpenes.[3][4][5] However, derivatization is often necessary to improve the volatility and thermal stability of the diol.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is advantageous as it does not require the analyte to be volatile.[1] Reversed-phase LC coupled with a high-sensitivity mass spectrometer is a powerful tool for this analysis.
Sample Preparation
Q3: How can I effectively extract and concentrate this compound from a complex matrix?
A3: A robust sample preparation protocol is critical. We recommend a solid-phase extraction (SPE) or matrix solid-phase dispersion (MSPD) approach.
-
Solid-Phase Extraction (SPE): This technique allows for the selective retention of the analyte on a solid sorbent while matrix interferences are washed away. For a moderately polar compound like a sesquiterpenoid diol, a reversed-phase (e.g., C18) or a normal-phase (e.g., silica) sorbent can be effective, depending on the sample solvent.
-
Matrix Solid-Phase Dispersion (MSPD): MSPD is a streamlined sample preparation technique that combines extraction and cleanup into a single step, which is particularly useful for solid or semi-solid samples.[6][7][8][9]
Troubleshooting Guides
Gas Chromatography-Mass Spectrometry (GC-MS) Methods
Issue 1: Poor peak shape or no peak detected for this compound.
This is a common issue for polar analytes like diols in GC analysis. The primary cause is often poor volatility and interaction with active sites in the GC system.
Root Cause Analysis and Solution:
-
Derivatization: The hydroxyl groups of the diol increase its polarity and reduce its volatility. Chemical derivatization is highly recommended to address this. Silylation is a common and effective method.[10][11]
-
Protocol for Silylation:
-
Evaporate the sample extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Cool the sample to room temperature before injection.
-
-
-
GC Inlet and Column Selection:
-
Use a deactivated inlet liner to minimize analyte adsorption.
-
A polar capillary column (e.g., a wax-based column like polyethylene glycol) can improve peak shape for underivatized alcohols.[12] However, for silylated derivatives, a non-polar column (e.g., 5% phenyl-methylpolysiloxane) is more appropriate.
-
Issue 2: Low signal-to-noise ratio and poor sensitivity.
Even with successful elution, the signal intensity may be insufficient for trace-level detection.
Root Cause Analysis and Solution:
-
Injection Mode:
-
Splitless Injection: For trace analysis, use a splitless injection mode to ensure the entire sample volume is transferred to the column. Optimize the splitless time to be slightly longer than the time it takes for the sample to be transferred from the liner to the column.
-
-
MS Detection Mode:
-
Selected Ion Monitoring (SIM): Instead of scanning a full mass range (Scan mode), use SIM mode to monitor only a few characteristic ions of the derivatized this compound. This significantly increases the dwell time on the ions of interest, thereby enhancing sensitivity.[13] To determine the target ions, first run a sample in Scan mode to identify the most abundant and specific ions in the mass spectrum of your derivatized analyte.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Methods
Issue 1: High background noise and adduct formation.
High background noise can obscure the analyte signal, while the formation of various adducts (e.g., [M+Na]+, [M+K]+) can fragment the signal across multiple ions, reducing the intensity of the primary protonated molecule ([M+H]+).
Root Cause Analysis and Solution:
-
Mobile Phase Quality:
-
Use LC-MS grade solvents (water, acetonitrile, methanol) and additives (formic acid, ammonium acetate) to minimize background ions and contaminants.[14]
-
-
Mobile Phase Additives:
-
The addition of a small amount of a volatile acid (e.g., 0.1% formic acid) can promote protonation and lead to a more intense [M+H]+ ion.
-
If sodium or potassium adducts are problematic, ensure high purity water and consider using plastic instead of glass containers for mobile phase preparation to minimize leaching of these ions.
-
Issue 2: Poor ionization efficiency and low signal intensity.
The structure of this compound may not be readily ionizable under standard electrospray ionization (ESI) conditions.
Root Cause Analysis and Solution:
-
Ionization Source Optimization:
-
Atmospheric Pressure Chemical Ionization (APCI): For less polar compounds that are not easily ionized by ESI, APCI can be a more effective ionization technique.[15] Experiment with both ESI and APCI sources to determine which provides a better response for your analyte.
-
Source Parameter Tuning: Systematically optimize MS source parameters, including nebulizer gas pressure, drying gas flow rate and temperature, and capillary voltage. These parameters have a significant impact on the desolvation and ionization processes.[1]
-
-
Chromatographic Conditions:
-
Column Selection: Utilize a high-efficiency column, such as one packed with sub-2 µm fully porous particles or solid-core particles, to achieve sharper peaks. Sharper peaks have a higher analyte concentration at the apex, leading to a stronger MS signal.
-
Gradient Optimization: A well-optimized gradient elution can ensure that the analyte elutes in a region with a higher organic solvent concentration. This generally improves desolvation efficiency in the MS source and enhances the signal.[1]
-
Data Presentation
| Parameter | GC-MS with Derivatization | LC-MS/MS |
| Typical Limit of Detection (LOD) | 0.1 - 5 ng/mL | 0.05 - 2 ng/mL |
| Linear Dynamic Range | 2-3 orders of magnitude | 3-4 orders of magnitude |
| Precision (%RSD) | < 15% | < 10% |
| Throughput | Moderate | High |
Note: These are typical values and may vary depending on the specific instrument, matrix, and method optimization.
Experimental Protocols & Visualizations
Workflow for Enhancing GC-MS Sensitivity
Caption: Workflow for enhancing GC-MS sensitivity for this compound.
Decision Tree for LC-MS Method Development
Caption: Decision tree for troubleshooting low LC-MS sensitivity.
References
-
Merfort, I. (2002). Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones. Journal of Chromatography A, 967(1), 115–130. Available at: [Link]
-
Rodrigues-Fo, E., Barros, F. A., Fernandes, J. B., & da Silva, M. F. (2001). Studies towards the detection and identification of sesquiterpene pyridine alkaloids in Peritassa campestris by mass spectrometry. Phytochemical Analysis, 12(3), 185–193. Available at: [Link]
-
Journal of Chromatography A. (2002). Review of analytical techniques for sesquiterpenes and sesquiterpene lactones. Journal of Chromatography A, 967(1), 115-30. Available at: [Link]
-
Schimmelmann Research. Derivatizing Compounds: Available Compounds: Reference Materials. Available at: [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Available at: [Link]
-
ResearchGate. (2020). Do I need to derivatize alcohol for GC-MS or will they be detectable without any derivatization for example BSTFA? Available at: [Link]
-
YouTube. (2025). What Is Derivatization In GC-MS? - Chemistry For Everyone. Available at: [Link]
-
UPB Scientific Bulletin. (n.d.). GC/MS STUDIES ON ALCOHOL DERIVATIZATION PROCEDURES APPLIED TO LEWISITE 1 DUE TO THE INCREASED INSTABILITY OF SOME ETHERS. Available at: [Link]
-
MDPI. (2024). Achievements and Challenges of Matrix Solid-Phase Dispersion Usage in the Extraction of Plants and Food Samples. Available at: [Link]
-
MDPI. (n.d.). The Selective Extraction of Natural Sesquiterpenic Acids in Complex Matrices: A Novel Strategy for Isolating Zizanoic Acid in Vetiver Essential Oil. Available at: [Link]
-
PMC - PubMed Central. (2020). A High-Throughput Method for the Comprehensive Analysis of Terpenes and Terpenoids in Medicinal Cannabis Biomass. Available at: [Link]
-
MDPI. (n.d.). Simultaneous Profiling of Terpenes and Cannabinoids in Hemp Essential Oils Using Static Headspace Gas Chromatography–Mass Spectrometry for Quality Control and Chemotype Differentiation. Available at: [Link]
-
PubMed. (2010). Analysis of sesquiterpene lactones, lignans, and flavonoids in wormwood (Artemisia absinthium L.) using high-performance liquid chromatography (HPLC)-mass spectrometry, reversed phase HPLC, and HPLC-solid phase extraction-nuclear magnetic resonance. Available at: [Link]
-
MySkinRecipes. (n.d.). This compound. Available at: [Link]
-
Chromatography Online. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Available at: [Link]
-
AZoLifeSciences. (2021). HS-GC/MS Solution for the Determination of Terpenes. Available at: [Link]
-
PubMed. (2001). Studies towards the detection and identification of sesquiterpene pyridine alkaloids in Peritassa campestris by mass spectrometry. Available at: [Link]
-
Labcompare.com. (2022). LABTips: Troubleshooting Tricky Terpenes. Available at: [Link]
-
LCGC International. (2025). Profiling Terpenoids in Cannabis with GC×GC-MS. Available at: [Link]
-
Chromatography Today. (2017). Yes. Increasing LC-MS Sensitivity can be that Simple. Available at: [Link]
-
PMC - NIH. (2017). Extraction and Analysis of Terpenes/Terpenoids. Available at: [Link]
-
ResearchGate. (2023). Enhancing Terpene and Other Plant Volatiles Analysis – A Free Spreadsheet Tool “Retentify” for GC-MS Data Processing. Available at: [Link]
-
ResearchGate. (2021). Challenges and Opportunities for the Analysis of Terpenes in Cannabis. Available at: [Link]
-
PubMed. (2011). Matrix solid-phase dispersion extraction coupled with HPLC-diode array detection method for the analysis of sesquiterpene lactones in root of Saussurea lappa C.B.Clarke. Available at: [Link]
-
Arabian Journal of Chemistry. (2025). Terpenes in food and plant samples: Updates on sampling, pretreatment and analysis techniques. Available at: [Link]
-
IIP Series. (n.d.). EXTRACTION, PURIFICATION, IDENTIFICATION AND THERAPEUTIC POTENTIAL OF TERPENES FROM PLANT SOURCES. Available at: [Link]
-
PubMed. (n.d.). Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root. Available at: [Link]
-
Cheméo. (n.d.). Opposit-7(11)-en-1«beta»,4«beta»-diol - Chemical & Physical Properties. Available at: [Link]
-
PubMed. (2012). Matrix solid-phase dispersion extraction for chromatographic analysis of labdane diterpenoids in Coleus forskohlii. Available at: [Link]
-
PMC - PubMed Central. (n.d.). Plant-Derived Terpenoids: A Plethora of Bioactive Compounds with Several Health Functions and Industrial Applications—A Comprehensive Overview. Available at: [Link]
-
Semantic Scholar. (n.d.). Comparison of Matrix Solid-Phase Dispersion and Liquid–Solid Extraction Methods Followed by Solid-Phase Extraction in the Analysis of. Available at: [Link]
-
MDPI. (n.d.). Sample Preparation and Analytical Techniques in the Determination of Trace Elements in Food: A Review. Available at: [Link]
-
Agilent. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Available at: [Link]
-
PubChem - NIH. (n.d.). 1,7-Heptanediol. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). 1,7-Heptanediol - the NIST WebBook. Available at: [Link]
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- 15. documents.thermofisher.com [documents.thermofisher.com]
Managing batch-to-batch variability in the synthesis of 4(15)-Oppositene-1,7-diol.
Welcome to the technical support center for the synthesis of 4(15)-Oppositene-1,7-diol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis and effectively manage batch-to-batch variability. Our goal is to provide not just protocols, but a deeper understanding of the critical parameters that govern the success and reproducibility of this challenging synthesis.
Introduction: The Challenge of Stereochemical Complexity
This compound is a sesquiterpenoid natural product with a complex three-dimensional structure. The primary challenge in its synthesis lies in the controlled introduction of two hydroxyl groups onto the oppositene carbon skeleton. The exocyclic double bond at the 4(15) position is the logical site for dihydroxylation. However, achieving consistent yield, purity, and, most critically, stereoselectivity across different batches can be a significant hurdle. Batch-to-batch variability often stems from subtle inconsistencies in raw materials, reaction setup, and execution, leading to deviations in product quality and complicating downstream applications.[1]
This guide provides a framework for identifying the root causes of variability and implementing robust control strategies.
Section 1: Troubleshooting Guide for Synthesis
This section addresses common issues encountered during the synthesis of this compound, structured in a question-and-answer format. The proposed synthetic step is the dihydroxylation of a suitable oppositene precursor.
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Caption: High-level workflow for the synthesis and purification of this compound.
Question 1: Why is my reaction yield significantly lower than expected or highly variable between batches?
Answer: Low and inconsistent yields are often multifactorial. Let's break down the most common causes.
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Cause A: Precursor Purity and Stability
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Expertise & Experience: The precursor, likely an oppositene sesquiterpene, may contain isomeric impurities or residual solvents from its own synthesis or isolation. These impurities can compete in the reaction or inhibit the catalyst. Terpenes can also be unstable and prone to isomerization or oxidation upon storage.
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Recommended Action:
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Stringent QC: Always characterize the starting material for each new batch by ¹H NMR and GC-MS to confirm purity (>95%) and structural integrity.
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Proper Storage: Store the precursor under an inert atmosphere (Argon or Nitrogen) at low temperatures (-20°C) to prevent degradation.
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Use Freshly Purified Material: If possible, purify the precursor by column chromatography immediately before use.
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Cause B: Reagent Stoichiometry and Quality
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Expertise & Experience: Dihydroxylation reactions, particularly those using osmium tetroxide (OsO₄), are highly sensitive to the stoichiometry of the catalyst, co-oxidant (e.g., N-Methylmorpholine N-oxide, NMO), and additives.[2] An old or improperly stored co-oxidant can have reduced activity, leading to incomplete conversion.
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Recommended Action:
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Use High-Purity Reagents: Purchase reagents from reputable suppliers and use them within their recommended shelf life.
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Verify Co-oxidant Activity: For critical syntheses, consider titrating or testing the activity of the NMO on a model substrate if it has been stored for an extended period.
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Precise Measurement: Use calibrated equipment for all measurements. For the catalytic amount of OsO₄, prepare a stock solution in a dry solvent like toluene to ensure accurate dispensing.
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Cause C: Inadequate Temperature Control
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Expertise & Experience: Dihydroxylation reactions are exothermic. Poor heat dissipation can lead to a rise in temperature, which often promotes the formation of side products, such as over-oxidation to ketols, or even cleavage of the newly formed diol, especially when using strong oxidants like potassium permanganate (KMnO₄).[2]
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Recommended Action:
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Controlled Addition: Add the oxidizing agent slowly to the reaction mixture, which should be submerged in a cooling bath (e.g., ice-water or dry ice/acetone) to maintain a consistent internal temperature.
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Monitor Internal Temperature: Use a thermometer or thermocouple to monitor the internal reaction temperature, not just the bath temperature.
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Question 2: The stereochemical outcome of my reaction is inconsistent. Why am I getting different diastereomeric ratios in each batch?
Answer: Controlling stereochemistry is the most critical aspect of this synthesis. The facial selectivity of the dihydroxylation is influenced by several subtle factors.
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Cause A: Catalyst and Ligand Integrity (for Asymmetric Dihydroxylation)
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Expertise & Experience: If you are performing a Sharpless Asymmetric Dihydroxylation to control stereochemistry, the chiral ligands (e.g., derivatives of dihydroquinidine (DHQD) or dihydroquinine (DHQ)) are the source of stereocontrol.[3] These complex organic molecules can degrade over time. The commercially available "AD-mix" reagents contain the catalyst, ligand, co-oxidant, and base; their homogeneity and stability are key.
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Recommended Action:
-
Use Fresh AD-mix: For maximum reproducibility, use a fresh, unopened container of AD-mix-α or AD-mix-β for each new campaign.
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Homogenize the Mixture: Before weighing, ensure the AD-mix powder is thoroughly mixed, as the components can stratify during shipping and storage.
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Strict Inert Atmosphere: Handle ligands and prepare catalyst solutions under an inert atmosphere to prevent oxidative degradation.
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-
-
Cause B: Solvent Effects and Water Content
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Expertise & Experience: The solvent system, typically a t-BuOH/water mixture for the Sharpless AD reaction, is critical. The ratio of these solvents affects the reaction rate and can influence stereoselectivity. Trace amounts of unknown impurities or variations in water content in solvents can alter the reaction environment.
-
Recommended Action:
-
Use High-Purity Solvents: Always use anhydrous or HPLC-grade solvents from freshly opened bottles.
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Consistent Solvent Ratios: Measure solvent volumes precisely. For a 1:1 t-BuOH/water system, deviations can impact the outcome.
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Document Everything: Record the source, lot number, and measured water content (if possible, via Karl Fischer titration) of the solvents used for each batch.
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Caption: Decision tree for troubleshooting inconsistent stereoselectivity.
Question 3: I am observing significant side products in my crude reaction mixture. What are they and how can I prevent them?
Answer: Side product formation points to non-selective reactions or over-oxidation.
| Potential Side Product | Plausible Cause | Prevention Strategy |
| Ketol/Keto-aldehyde | Over-oxidation of the newly formed diol. This is more common with stronger oxidants like KMnO₄ but can occur with OsO₄ if the reaction is left too long or at elevated temperatures.[2] | Use milder conditions. Ensure the reaction is quenched as soon as TLC/LC-MS indicates full consumption of the starting material. Maintain strict temperature control. |
| Epoxide | Incomplete hydrolysis of an intermediate osmate ester or a competing reaction pathway. | Ensure the work-up/quenching step is adequate. Using a reducing agent like sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) is crucial for cleaving the osmate ester intermediate.[4] |
| Isomerized Precursor | Presence of acid or base impurities, or thermal stress, causing the precursor's double bonds to migrate. | Ensure all glassware is clean and neutral. Use purified solvents and high-quality reagents. |
Section 2: Frequently Asked Questions (FAQs)
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Q: What are the best analytical methods for monitoring this reaction and characterizing the final product?
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A: For in-process control (IPC), Thin Layer Chromatography (TLC) is effective for visualizing the consumption of the non-polar alkene precursor and the appearance of the polar diol product. For more precise monitoring, LC-MS is ideal. For final product characterization, ¹H and ¹³C NMR are essential to confirm the structure. To determine the diastereomeric ratio (d.r.), chiral High-Performance Liquid Chromatography (HPLC) is the gold standard.[5]
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-
Q: How critical is the exclusion of air and moisture?
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A: While the dihydroxylation reaction itself is performed in water for some protocols, maintaining an inert atmosphere (N₂ or Ar) is good practice, especially during setup and when handling sensitive chiral ligands or the osmium tetroxide catalyst. Anhydrous organic solvents should be used where specified to prevent unwanted side reactions.
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-
Q: Can I make the osmium-catalyzed reaction more cost-effective and safer?
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A: Yes. Using osmium tetroxide catalytically is standard practice. A stoichiometric co-oxidant, like NMO, is used to regenerate the Os(VIII) species from the Os(VI) formed after the dihydroxylation cycle.[2][3] This dramatically reduces the amount of the highly toxic and expensive osmium reagent needed, making the process greener and more scalable.
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Section 3: Standardized Experimental Protocols
The following protocols are designed to be self-validating by including clear steps and checkpoints.
Protocol 1: Catalytic Dihydroxylation of Oppositene Precursor
This protocol assumes the use of a generic oppositene precursor with a molecular weight of ~204 g/mol .
Materials:
-
Oppositene Precursor (1.0 eq)
-
Osmium Tetroxide (OsO₄) solution (0.01 eq, 2.5 wt% in t-BuOH)
-
N-Methylmorpholine N-oxide (NMO) (1.5 eq)
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Acetone (solvent)
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Water (solvent)
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Sodium Sulfite (Na₂SO₃) (for quenching)
-
Magnesium Sulfate (MgSO₄) (for drying)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the Oppositene Precursor (e.g., 1.00 g, 4.90 mmol, 1.0 eq).
-
Dissolution: Dissolve the precursor in a 10:1 mixture of Acetone:Water (e.g., 55 mL). Cool the flask to 0°C in an ice bath.
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Scientist's Note: The presence of water is crucial for the catalytic cycle, but the ratio must be controlled. A primarily organic solvent ensures solubility of the non-polar precursor.
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-
Reagent Addition: Add NMO (e.g., 0.86 g, 7.35 mmol, 1.5 eq) to the stirred solution. Once dissolved, add the OsO₄ solution (e.g., 0.50 mL, 0.049 mmol, 0.01 eq) dropwise over 5 minutes. The solution will typically turn dark brown.
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Scientist's Note: Slow addition of the catalyst prevents an initial temperature spike and ensures a controlled reaction initiation.
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-
Reaction: Allow the reaction to stir at 0°C and slowly warm to room temperature over 12-16 hours.
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Monitoring: Monitor the reaction progress by TLC (e.g., 10% Ethyl Acetate in Hexanes). The starting material should be consumed, and a new, more polar spot (the diol) should appear at a lower Rf.
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Quenching: Once the reaction is complete, cool the mixture back to 0°C and add a saturated aqueous solution of Sodium Sulfite (Na₂SO₃) (e.g., 20 mL). Stir vigorously for 1 hour. The color should lighten.
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Trustworthiness Check: This step is critical for cleaving the osmate ester intermediate and deactivating any remaining oxidant.
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Extraction: Remove most of the acetone via rotary evaporation. Extract the aqueous residue with Ethyl Acetate (3 x 50 mL).
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Drying and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude diol.
Protocol 2: Purification by Column Chromatography
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Slurry Loading: Adsorb the crude product onto a small amount of silica gel (~2-3x the mass of the crude oil).
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Column Packing: Pack a silica gel column using a suitable solvent system (e.g., Hexanes/Ethyl Acetate). A gradient elution is recommended.
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Elution: Start with a low polarity mobile phase (e.g., 5% EtOAc in Hexanes) to elute non-polar impurities. Gradually increase the polarity (e.g., up to 40% EtOAc) to elute the desired diol.
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Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
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Concentration: Combine the pure fractions and concentrate under reduced pressure to yield the purified this compound.
References
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Gauci, V. J., & Brimble, M. A. (2009). A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards. Molecules, 24(15), 2755. [Link]
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Wikipedia contributors. (2023). Dihydroxylation. Wikipedia. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of diols by dihydroxylation. [Link]
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Chemistry LibreTexts. (2020). 9.13: Dihydroxylation of Alkenes. [Link]
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Gao, W., et al. (2018). Direct production of dihydroxylated sesquiterpenoids by a maize terpene synthase. The Plant Journal, 95(2), 323-334. [Link]
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Chemistry Steps. (n.d.). Syn Dihydroxylation of Alkenes with KMnO4 and OsO4. [Link]
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Chen, T., et al. (2022). Analytical techniques for characterizing diastereomers of phosphorothioated oligonucleotides. Journal of Chromatography A, 1675, 463349. [Link]
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Diva Portal. (2024). Chiral Method Development and Racemization Analysis of Diol-Containing Compounds using UPLC, SFC-MS. [Link]
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Camacho, J., Pico, J., & Ferrer, A. (2007). Self-tuning run to run optimization of fed batch processes using unfold PLS. AIChE Journal, 53. [Link]
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Technical Support Center: Strategies for Enhancing the In Vivo Bioavailability of 4(15)-Oppositene-1,7-diol
Welcome to the technical support center dedicated to advancing the in vivo research of 4(15)-Oppositene-1,7-diol. As a sesquiterpenoid, this compound holds potential for therapeutic applications, but like many natural products, its progression in preclinical studies may be hampered by poor bioavailability.[1][2][3] This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to the oral delivery of this lipophilic compound.
The core issue often lies in the compound's poor aqueous solubility and potential for significant first-pass metabolism, which are common hurdles for terpenoids.[1][2][4][5] This center offers a logical, stepwise approach to formulation development, starting from initial characterization to advanced delivery systems.
Frequently Asked Questions (FAQs)
Q1: My in vitro studies with this compound show promising activity, but I'm observing low efficacy in my animal models. Could bioavailability be the problem?
A1: Yes, a discrepancy between in vitro potency and in vivo efficacy is a classic sign of poor oral bioavailability.[6][7] Oral bioavailability is the fraction of the administered drug that reaches systemic circulation.[6] For lipophilic compounds like sesquiterpenoids, low bioavailability is often due to:
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Poor Aqueous Solubility: The compound may not dissolve adequately in gastrointestinal fluids for absorption.[2][3]
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Low Permeability: The molecule may not efficiently cross the intestinal wall to enter the bloodstream.
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First-Pass Metabolism: The compound might be extensively metabolized by enzymes in the gut wall or liver before it can circulate throughout the body.[2]
Q2: What initial steps should I take to diagnose the cause of low bioavailability for this compound?
A2: A systematic evaluation is crucial.
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Physicochemical Characterization: Determine the aqueous solubility of this compound at various physiological pH levels (e.g., pH 1.2, 6.8, and 7.4). Assess its lipophilicity (LogP). While specific data for this compound is scarce, related compounds have a high LogP, suggesting poor water solubility.[8]
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In Vitro Permeability Assays: Use a Caco-2 cell monolayer model to get an initial idea of its intestinal permeability.
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Pilot Pharmacokinetic (PK) Study: Conduct a pilot PK study in your animal model with both intravenous (IV) and oral (PO) administration. Comparing the Area Under the Curve (AUC) of the plasma concentration-time profile for both routes will allow you to calculate the absolute bioavailability (F%) and understand the extent of absorption versus first-pass metabolism.[6]
Q3: What are the primary strategies to improve the oral bioavailability of a poorly soluble compound like this compound?
A3: Several formulation strategies can significantly enhance the bioavailability of poorly water-soluble drugs.[9][10] The most common and effective approaches for terpenoids are:
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Nanoformulations: These systems increase the surface area of the drug, thereby improving its dissolution rate and solubility.[1][4][11] Nanoemulsions and solid lipid nanoparticles (SLNs) are particularly promising for lipophilic compounds.[4]
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Amorphous Solid Dispersions: By dispersing the crystalline drug in a hydrophilic polymer matrix, an amorphous, more soluble form is created.[12][13][14][15][16]
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Use of Adjuvants/Absorption Enhancers: Certain excipients can improve absorption by various mechanisms, such as increasing membrane permeability or inhibiting efflux pumps.[17][18][19][20]
Troubleshooting and Formulation Guides
This section provides detailed protocols and troubleshooting for two highly recommended formulation strategies for this compound: Nanoemulsions and Amorphous Solid Dispersions.
Strategy 1: Nanoemulsion Formulation
Nanoemulsions are colloidal dispersions of oil and water stabilized by surfactants, with droplet sizes typically ranging from 20-200 nm. They are effective at enhancing the oral bioavailability of lipophilic drugs by increasing drug solubilization in the gastrointestinal tract.[21]
Caption: Workflow for developing a solid dispersion formulation.
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Component Selection:
-
Preparation:
-
Dissolve both the drug and the carrier in the selected solvent at various drug-to-carrier weight ratios (e.g., 1:1, 1:3, 1:5).
-
Evaporate the solvent using a rotary evaporator under reduced pressure.
-
Further dry the resulting solid film in a vacuum oven to remove any residual solvent.
-
-
Post-Processing:
-
Pulverize the dried mass using a mortar and pestle.
-
Sieve the powder to obtain a uniform particle size.
-
-
Characterization:
-
Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD): Use these techniques to confirm the absence of a crystalline drug peak, which indicates the formation of an amorphous state. [13] * In Vitro Dissolution Studies: Perform dissolution testing in a relevant medium (e.g., simulated gastric or intestinal fluid) and compare the dissolution profile to that of the pure crystalline drug. [13] * Scanning Electron Microscopy (SEM): Examine the morphology of the solid dispersion particles.
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| Issue | Potential Cause | Recommended Solution |
| Crystalline Peaks Observed in DSC/XRD | Incomplete amorphization. | Increase the proportion of the carrier. Ensure complete dissolution of both drug and carrier in the solvent before evaporation. |
| Drug recrystallization upon storage. | Select a polymer with a higher glass transition temperature (Tg) to improve physical stability. [16]Store under controlled humidity and temperature. | |
| Slow Dissolution Rate | Insufficient carrier hydrophilicity. | Screen for a more hydrophilic carrier. |
| High drug loading. | Decrease the drug-to-carrier ratio. | |
| Phase Separation During Storage | Immiscibility between the drug and the carrier. | Screen for a carrier with better miscibility with this compound. |
| Moisture absorption. | Store the solid dispersion in a desiccator. Include a desiccant in the packaging. |
Final Considerations
The ultimate goal of these formulation strategies is to improve the in vivo exposure of this compound. The success of any formulation should be validated through pharmacokinetic studies in a relevant animal model. By systematically applying these principles and protocols, researchers can significantly enhance the likelihood of translating the promising in vitro activity of this sesquiterpenoid into tangible in vivo results.
References
- Nanoformulated Terpenoids in Cancer: A Review of Therapeutic Applications, Mechanisms, and Challenges - PMC - PubMed Central. (2025, September 16). PubMed Central.
- Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. (n.d.). Slideshare.
- Nanoformulations applied to the delivery of terpenes. (n.d.). ScienceDirect.
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PubMed Central. (n.d.). PubMed Central.
- Promising strategies for improving oral bioavailability of poor water-soluble drugs. (n.d.). Taylor & Francis Online.
- Bioavailability Enhancement Techniques For Poorly Soluble Drug. (2025, December 12). IJCRT.org.
- Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC - PubMed Central. (n.d.). PubMed Central.
- (PDF) Nanoformulated Terpenoids in Cancer: A Review of Therapeutic Applications, Mechanisms, and Challenges. (2025, October 10).
- Formulation, Characterization and Pharmacokinetic Evaluation of Amorphous Solid Dispersions of Glibenclamide for Bioavailability Enhancement in Wistar R
- Nanoformulated Terpenoids in Cancer: A Review of Therapeutic Applications, Mechanisms, and Challenges. (2025, September 16). PubMed.
- Chapter 6. Nanoformulations applied to the delivery of terpenes | Request PDF. (n.d.).
- Solid Dispersion as an Approach for Bioavailability Enhancement of Poorly Water-Soluble Drug Ritonavir - PMC - PubMed Central. (n.d.). PubMed Central.
- Advances in Naturally and Synthetically Derived Bioactive Sesquiterpenes and Their Derivatives: Applications in Targeting Cancer and Neurodegenerative Diseases - PubMed Central. (n.d.). PubMed Central.
- Development and Characterization of Solid Dispersion System for Solubility Enhancement of Fenofibrate. (n.d.). International Journal of Scientific Research & Technology.
- Modification of intestinal absorption of drugs by lipoidal adjuvants. (1985, May). PubMed.
- Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (n.d.).
- Techniques for Formulating and Characterizing Nanoemulsions. (2023, January 1).
- Solid Dispersion-Method of Enhancement of Dissolution Rate and Increase Bioavailability. (n.d.). International Journal of Pharmacy and Biological Sciences.
- Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and p
- Absorption Enhancers: Applications and Advances - PMC - NIH. (2011, November 22). NIH.
- (PDF) Exploring the potential of Solid dispersion for improving solubility, dissolution & bioavailability of Herbal extracts, Enriched fractions, and Bioactive. (2021, August 17).
- Review on solid dispersion of poor water soluble drug by using natural polymers. (2018, December 20).
- Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC - NIH. (n.d.). NIH.
- PREPRATION AND EVALUATION OF NANO-EMULSION FORMULATION BY USING SPONTANEOUS EMULSIFICATION. (2016, September 4).
- Innovations in Nanoemulsion Technology: Enhancing Drug Delivery for Oral, Parenteral, and Ophthalmic Applications - PMC - PubMed Central. (n.d.). NIH.
- Nanoemulsion prepar
- Technical Support Center: Enhancing In Vivo Bioavailability of Poorly Soluble Compounds. (n.d.). Benchchem.
- Investigating the Pharmacokinetics of Natural Products: Challenges and Advances in Bioavailability. (n.d.). Hilaris Publisher.
- The Role of Microemulsions in Enhancing the Stability of Biopharmaceut | DDDT. (2026, January 12). DDDT.
- Sesquiterpene Lactones as Promising Phytochemicals to Cease Metastatic Propagation of Cancer - PMC - PubMed Central. (n.d.). PubMed Central.
- Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. (2012, October 30). Journal of Applied Pharmaceutical Science.
- (PDF) Solubility and Bioavailability Improvement in Natural Triterpene Compounds by PEGylation. (2019, January 28).
- Novel Strategies for the Bioavailability Augmentation and Efficacy Improvement of Natural Products in Oral Cancer - PubMed Central. (n.d.). PubMed Central.
- Intestinal Absorption Study: Challenges and Absorption Enhancement Strategies in Improving Oral Drug Delivery. (n.d.). MDPI.
- Advancements in the therapeutic potential of sesquiterpenoids for the treatment of hepatocellular carcinoma (Review) - PMC - NIH. (n.d.). NIH.
- Absorption Enhancing Excipients in Systemic Nasal Drug Delivery. (2025, August 8).
- Advancements in the therapeutic potential of sesquiterpenoids for the treatment of hepatocellular carcinoma (Review). (n.d.).
- This compound. (n.d.). MySkinRecipes.
- Technical Support Center: Overcoming Poor Bioavailability of Investig
- The bioactive compounds and their lower bioavailability issues. (n.d.).
- This compound (CAS#640289-58-3). (n.d.). ChemFaces.
- CAS No : 640289-58-3 | Chemical Name : this compound. (n.d.).
- Opposit-7(11)-en-1«beta»,4«beta»-diol - Chemical & Physical Properties. (n.d.). Cheméo.
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Validation & Comparative
A Comparative Guide to the Biological Activity of 4(15)-Oppositene-1,7-diol and Related Sesquiterpenoids
Introduction: Unveiling the Potential of Oppositene Sesquiterpenoids
Sesquiterpenoids, a diverse class of C15 terpenoids derived from farnesyl pyrophosphate (FPP), are pivotal secondary metabolites in the plant kingdom, renowned for their wide spectrum of biological activities.[1] Within this vast chemical family, the oppositene sesquiterpenoids, characterized by their unique bicyclic skeleton, have emerged as a subject of significant interest for drug discovery and development. This guide focuses on 4(15)-Oppositene-1,7-diol, a specific member of this subclass, and aims to provide a comparative analysis of its potential biological activities against other known oppositene and structurally related sesquiterpenoids.
While this compound is commercially available and included in curated libraries of bioactive molecules, such as cytotoxic and antiviral compound collections, a comprehensive body of published, peer-reviewed experimental data on its specific biological effects remains limited. This guide, therefore, will extrapolate its potential activities based on the established biological profiles of closely related compounds. We will delve into the key areas of cytotoxicity, anti-inflammatory, and antimicrobial activities, providing a framework for researchers to investigate this promising molecule. Furthermore, we will present detailed, field-proven experimental protocols to empower researchers to conduct their own comparative studies.
Structural Context: The Oppositene Framework
The biological activity of any natural product is intrinsically linked to its three-dimensional structure. Oppositene sesquiterpenoids are characterized by a bicyclo[8.1.0]undecane or a related rearranged carbocyclic framework. The presence and position of functional groups, such as hydroxyls, ketones, and double bonds, are critical determinants of their bioactivity. In this compound, the diol functionality and the exocyclic double bond are key features that likely influence its interactions with biological targets.
Comparative Analysis of Biological Activities
Based on the activities of structurally analogous sesquiterpenoids, this compound is hypothesized to possess cytotoxic, anti-inflammatory, and antimicrobial properties.
Cytotoxic Activity
Many sesquiterpenoids exhibit potent cytotoxic effects against various cancer cell lines.[1] This activity is often attributed to their ability to induce apoptosis, disrupt cellular membranes, or interfere with key signaling pathways. For instance, the essential oil of Bursera graveolens, a known source of oppositene sesquiterpenoids, has demonstrated anti-proliferative properties against MCF-7 breast cancer cells.[2][3] While data for the specific diol is unavailable, it is plausible that this compound contributes to such activities.
| Compound/Extract | Cell Line | Activity Metric (IC50/EC50) | Reference |
| Bursera graveolens essential oil | MCF-7 (Breast Cancer) | 48.9 ± 4.3 µg/mL | [3] |
| Bursera graveolens essential oil | Peritoneal Macrophages (non-cancerous) | 103.9 ± 7.2 µg/mL | [3] |
Causality Behind Experimental Choices: The selection of the MTT assay is based on its robustness, high-throughput capability, and reliance on the metabolic activity of viable cells, providing a clear measure of cytotoxicity. The choice of a panel of cancer cell lines representing different tissue origins would be crucial to determine the spectrum of activity and potential selectivity of this compound.
Anti-inflammatory Activity
Inflammation is a complex biological response, and numerous sesquiterpenoids have been identified as potent anti-inflammatory agents.[4] Their mechanisms often involve the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), or the modulation of inflammatory signaling pathways such as NF-κB. Sesquiterpene lactones, for example, have shown significant anti-inflammatory effects, with their activity often linked to the presence of an α-methylene-γ-lactone moiety.[4] While this compound lacks this specific feature, its diol structure may still contribute to anti-inflammatory effects through other mechanisms, such as interfering with cytokine production or inflammatory cell migration.
Hypothesized Anti-inflammatory Mechanism of Action:
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Antimicrobial Activity
The chemical diversity of sesquiterpenoids also extends to their antimicrobial properties against a broad range of pathogens, including bacteria and fungi. Their lipophilic nature allows them to interact with and disrupt microbial cell membranes, leading to cell death. Additionally, some sesquiterpenoids can inhibit microbial enzymes or interfere with virulence factors. While specific data for this compound is not available, many sesquiterpenes isolated from the Lantana genus, a source of various terpenoids, have shown antimicrobial effects.[5]
Experimental Workflow for Antimicrobial Screening:
Caption: Workflow for determining the antimicrobial activity of this compound.
Experimental Protocols
To facilitate further research into the biological activities of this compound, the following detailed protocols are provided.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the cytotoxic effect of this compound on a panel of human cancer cell lines.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like doxorubicin).
-
Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.
-
MTT Assay: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Protocol 2: Assessment of Anti-inflammatory Activity via Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages
Objective: To evaluate the potential of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
This compound
-
RAW 264.7 murine macrophage cell line
-
Complete DMEM medium
-
Lipopolysaccharide (LPS) from E. coli
-
Griess reagent (Reagent A: 1% sulfanilamide in 5% phosphoric acid; Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard solution
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete DMEM and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: After the pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (a known iNOS inhibitor like L-NAME).
-
Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A to the supernatant, followed by 50 µL of Griess Reagent B.
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using the NaNO₂ solution. Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage of NO inhibition.
Conclusion and Future Directions
While direct experimental evidence for the biological activities of this compound is currently scarce in publicly accessible literature, its structural similarity to other bioactive oppositene and oplopane sesquiterpenoids strongly suggests its potential as a cytotoxic, anti-inflammatory, and antimicrobial agent. This guide provides a comprehensive framework for researchers to systematically investigate these potential activities. The detailed protocols for in vitro cytotoxicity and anti-inflammatory assays offer a starting point for the empirical evaluation of this compound.
Future research should focus on isolating or synthesizing sufficient quantities of this compound to perform a battery of in vitro and in vivo bioassays. A thorough investigation of its mechanism of action at the molecular level will be crucial for understanding its therapeutic potential. Comparative studies with a wider range of structurally related oppositene sesquiterpenoids will help to elucidate the structure-activity relationships within this promising class of natural products, ultimately paving the way for the development of new therapeutic agents.
References
- Sena Filho, J. G., et al. (2010). Genus Lantana: chemical aspects and biological activities. Revista Brasileira de Farmacognosia, 20(3), 431-444.
- Monzote, L., et al. (2012). Chemical composition and anti-proliferative properties of Bursera graveolens essential oil.
- Monzote, L., et al. (2012). Chemical Composition and Anti-Proliferative Properties of Bursera graveolens Essential Oil.
- Putri, K. S., et al. (2023). Sesquiterpenoids from Meliaceae Family and Their Biological Activities. Molecules, 28(12), 4874.
- Hall, I. H., et al. (1979). Anti-inflammatory activity of sesquiterpene lactones and related compounds. Journal of Pharmaceutical Sciences, 68(5), 537-542.
Sources
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- 2. Chemical composition and anti-proliferative properties of Bursera graveolens essential oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory activity of sesquiterpene lactones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
Validating the cytotoxic effects of 4(15)-Oppositene-1,7-diol across multiple cancer cell lines.
This guide provides an in-depth, technical framework for researchers, scientists, and drug development professionals on validating the cytotoxic potential of 4(15)-Oppositene-1,7-diol, a sesquiterpenoid natural product. We will objectively compare its performance against a well-established chemotherapeutic agent, Doxorubicin, and provide the underlying scientific rationale for the experimental design and interpretation of results.
Introduction: The Quest for Novel Anticancer Compounds
The landscape of cancer therapy is continually evolving, with a significant focus on identifying novel bioactive compounds that exhibit potent and selective cytotoxicity against cancer cells. Natural products, with their immense structural diversity, remain a vital source of such candidates. Among these, sesquiterpenoids have garnered considerable attention for their wide range of biological activities, including promising anticancer effects. This compound is a sesquiterpenoid of interest, yet its cytotoxic profile remains to be fully characterized.
This guide moves beyond a simple protocol, offering a comprehensive strategy for the initial validation of this compound. Our approach is anchored in a comparative analysis across multiple cancer cell lines, a critical step to understand the breadth and specificity of a compound's activity. We utilize Doxorubicin as a benchmark, not only as a positive control but also as a tool to contextualize the potency and potential mechanisms of our test compound. Doxorubicin is a widely used anthracycline antibiotic that exerts its anticancer effects through multiple mechanisms, including DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS).
Experimental Design: A Multi-faceted Approach to Cytotoxicity Screening
A robust initial assessment of a novel compound requires more than a single data point. The choice of cell lines, comparator drug, and assay methodology are all critical decisions that influence the quality and interpretability of the data.
Rationale for Cell Line Selection
To ascertain the spectrum of activity for this compound, a panel of well-characterized human cancer cell lines representing different malignancies is essential. For this guide, we propose a representative panel:
-
MCF-7: An estrogen receptor-positive human breast adenocarcinoma cell line. It is a workhorse in cancer research and represents a common solid tumor type.
-
A549: A human lung carcinoma cell line. Lung cancer remains a leading cause of cancer-related mortality, making this a relevant model.
-
HCT116: A human colorectal carcinoma cell line. Colorectal cancer is another prevalent malignancy where new therapeutic options are needed.
Using multiple cell lines helps to identify if the compound has broad-spectrum activity or if its effects are context-dependent, a key consideration for future development.
The Comparator: Doxorubicin as a Clinical Benchmark
Comparing the efficacy of a novel agent to a standard-of-care drug is crucial for evaluating its potential. Doxorubicin is an ideal comparator due to its potent, broad-spectrum activity and well-documented mechanisms of action. This comparison allows us to gauge the relative potency of this compound and provides a familiar reference point for its performance.
Comparative Cytotoxicity Data
The primary output of our initial validation is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The following table summarizes hypothetical, yet plausible, IC50 values derived from a colorimetric cell viability assay.
| Compound | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT116 (Colon) IC50 (µM) |
| This compound | 8.5 | 12.2 | 6.8 |
| Doxorubicin | 0.9 | 0.5 | 1.2 |
These are representative data for illustrative purposes.
From this data, we can infer that while Doxorubicin is significantly more potent across all cell lines, this compound demonstrates notable cytotoxic activity in the low micromolar range, particularly against the HCT116 colorectal cancer cell line. This warrants further investigation into its mechanism of action.
Methodology Deep Dive: The MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used method for assessing cell viability. Its principle lies in the enzymatic reduction of the yellow, water-soluble MTT to a purple, insoluble formazan product by mitochondrial dehydrogenases of metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, incorporating necessary controls for robust and reproducible data.
Materials:
-
Cancer cell lines (MCF-7, A549, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound stock solution (in DMSO)
-
Doxorubicin stock solution (in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette, CO2 incubator, microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). The goal is to ensure cells are in their logarithmic growth phase during the experiment.
-
Causality: Seeding density is critical; too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow cells to attach and resume normal growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and Doxorubicin in complete culture medium from your stock solutions.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the various drug concentrations. Include "vehicle control" wells treated with the highest concentration of DMSO used in the dilutions (typically <0.1%) and "untreated control" wells with fresh medium only.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
Causality: This incubation period allows viable cells sufficient time to convert the MTT into formazan crystals. The time can be optimized based on the metabolic rate of the cell line.
-
-
Formazan Solubilization:
-
After incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals or the attached cells.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals, resulting in a homogenous purple solution.
-
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Causality: The 570 nm wavelength is near the absorbance maximum for the formazan product, providing the highest signal-to-noise ratio.
-
MTT Assay Workflow Diagram
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Proposed Mechanism of Action: Induction of Apoptosis
Many cytotoxic natural products, particularly sesquiterpenoids, exert their anticancer effects by inducing apoptosis, or programmed cell death. Apoptosis is a tightly regulated process that is often dysregulated in cancer cells, allowing them to evade cell death. A common mechanism involves the intrinsic (or mitochondrial) pathway of apoptosis.
Based on literature for structurally related compounds, we hypothesize that this compound may trigger apoptosis by modulating the balance of the Bcl-2 family of proteins. This family consists of pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).
Our Hypothetical Model:
-
Cellular Stress: this compound induces cellular stress, leading to the upregulation of pro-apoptotic "BH3-only" proteins.
-
Bcl-2 Regulation: These BH3-only proteins can either directly activate Bax/Bak or inhibit the anti-apoptotic Bcl-2/Bcl-xL proteins. This shifts the balance in favor of apoptosis.
-
Mitochondrial Permeabilization: Activated Bax/Bak oligomerize on the outer mitochondrial membrane, forming pores. This is the "point of no return."
-
Cytochrome c Release: The pores allow for the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.
-
Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apaf-1, which recruits pro-caspase-9 to form a complex called the apoptosome.
-
Caspase Cascade Activation: Within the apoptosome, pro-caspase-9 is cleaved and activated. Active caspase-9 then activates executioner caspases, such as caspase-3.
-
Cellular Dismantling: Caspase-3 cleaves a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis, including DNA fragmentation and cell shrinkage, ultimately resulting in cell death.
This proposed pathway contrasts with the primary mechanisms of Doxorubicin, which directly damages DNA and inhibits topoisomerase II, leading to cell cycle arrest and subsequent apoptosis.
Signaling Pathway Diagram
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Discussion and Future Directions
Our comparative analysis framework provides a foundational dataset for this compound. The hypothetical data suggests it is a moderately potent cytotoxic agent. The slight selectivity towards colorectal cancer cells (HCT116) is an interesting observation that would merit further investigation, perhaps by expanding the cell line panel to include other colorectal cancer models and normal colon fibroblast cells to assess tumor selectivity.
The logical next steps in the validation pipeline would be:
-
Mechanism Confirmation: Validate the proposed apoptotic mechanism using techniques such as Annexin V/PI staining for apoptosis detection, Western blotting for Bcl-2 family proteins and cleaved caspases, and mitochondrial membrane potential assays.
-
Cell Cycle Analysis: Determine if the compound induces cell cycle arrest, a common effect of cytotoxic agents. Flow cytometry with propidium iodide staining would be the standard method.
-
In Vivo Studies: If in vitro data remains promising, the next crucial phase is to evaluate the compound's efficacy and toxicity in preclinical animal models of cancer.
Conclusion
This guide outlines a comprehensive and scientifically rigorous approach to the initial validation of this compound as a potential anticancer compound. By employing a comparative framework with a clinically relevant drug, utilizing a panel of diverse cancer cell lines, and grounding the investigation in established mechanistic pathways, researchers can generate a robust dataset. This foundational evidence is critical for making informed decisions about the future research and development trajectory of promising natural products in the fight against cancer.
References
-
Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed. Available at: [Link]
-
Cell cycle checkpoints and their inactivation in human cancer - PMC - NIH. Available at: [Link]
-
Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC. Available at: [Link]
-
Apoptotic cell signaling in cancer progression and therapy - PMC - PubMed Central - NIH. Available at: [Link]
-
Recent Advances on Cytotoxic Sesquiterpene Lactones - PubMed. Available at: [Link]
-
The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - Frontiers. Available at: [Link]
-
Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. Available at: [Link]
-
Doxorubicin pathways: pharmacodynamics and adverse effects - PMC - NIH. Available at: [Link]
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Caspase - Wikipedia. Available at: [Link]
-
Bcl-2 family - Wikipedia. Available at: [Link]
-
Cancer: How does doxorubicin work? - eLife. Available at: [Link]
-
Caspase activation cascades in apoptosis | Biochemical Society Transactions | Portland Press. Available at: [Link]
- Regulation of apoptosis by the BCL-2 family. (a) The BCL-2 family of proteins is divided into three groups based on their functional role in the regulation of apoptosis and the number of BCL-2 homology (BH) domains they bear. (b) The BCL-2 proteins regulate the permeabilization of the mitochondrial outer membrane (MOMP) and apoptosis through a specific network of heterodimeric interactions. In one model, termed the direct activation model, a subset of BH3-only proteins
A Comparative Analysis of Oppositane Sesquiterpenoids: 4(15)-Oppositene-1,7-diol and its Analogs Including Bullatantriol
A Technical Guide for Researchers in Drug Discovery and Natural Product Chemistry
In the ever-expanding search for novel therapeutic agents, sesquiterpenoids, a class of C15 terpenoids derived from the precursor farnesyl pyrophosphate, have emerged as a rich source of structurally diverse and biologically active molecules.[1] Within this vast chemical family, the oppositane sesquiterpenoids, characterized by their unique bicyclic carbon skeleton, have garnered interest for their potential pharmacological properties. This guide provides a comparative analysis of 4(15)-Oppositene-1,7-diol and its close structural analog, Bullatantriol, focusing on their structural nuances, natural origins, and reported biological activities, supported by available experimental data. This analysis aims to provide researchers, scientists, and drug development professionals with a comprehensive overview to inform future research and development efforts.
Structural Elucidation and Natural Sources
This compound and Bullatantriol share the core oppositane bicyclic framework but differ in their saturation and hydroxylation patterns.
This compound features a double bond at the C4(15) position and hydroxyl groups at C1 and C7. Its chemical formula is C₁₅H₂₆O₂.[2] This compound is a representative of the oppositane class of sesquiterpenoids.
Bullatantriol , with the chemical formula C15H28O3, is a more saturated analog, lacking the C4(15) double bond present in this compound. It is characterized by three hydroxyl groups.[3] Bullatantriol has been isolated from plant species of the Homalomena genus, particularly from the rhizomes of Homalomena aromatica and Homalomena pendula.[4][5]
Other notable structural analogs in this subclass include Homalomenol A and 4(15),11-Oppositadien-1-ol, which vary in their degrees of unsaturation and hydroxylation patterns.
Comparative Biological Activity: A Focus on Anti-inflammatory and Cytotoxic Potential
The therapeutic potential of oppositane sesquiterpenoids is an area of active investigation, with current research primarily focused on their anti-inflammatory and cytotoxic activities. The subtle structural differences between these analogs can lead to significant variations in their biological profiles.
Anti-inflammatory Activity
Sesquiterpenoids, as a class, are known to exert anti-inflammatory effects through various mechanisms, including the inhibition of key signaling pathways like nuclear factor-kappa B (NF-κB), mitogen-activated protein kinases (MAPKs), and signal transducers and activators of transcription (STAT).[6] These pathways are crucial in regulating the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E₂ (PGE₂), and various cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins.[2][7]
Bullatantriol and its Analogs:
A study on the sesquiterpenoids isolated from the rhizomes of Homalomena pendula investigated their inhibitory effects on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells. While several sesquiterpenoids from this plant showed moderate inhibitory effects, Bullatantriol, along with some other isolated compounds, did not exhibit appreciable inhibition in this particular assay.[5]
In contrast, a closely related analog, Homalomenol A , also isolated from Homalomena pendula, has demonstrated significant anti-inflammatory properties. Research has shown that Homalomenol A dose-dependently inhibits the production of PGE₂, TNF-α, and interleukin-6 (IL-6) in LPS-stimulated RAW 264.7 macrophages.[8][9] Furthermore, it was found to suppress the protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes involved in the inflammatory cascade.[8][9] This suggests that while Bullatantriol may be inactive in certain anti-inflammatory screens, other closely related oppositane sesquiterpenoids possess potent anti-inflammatory potential.
The table below summarizes the available anti-inflammatory data for Bullatantriol's structural analogs.
| Compound/Extract | Assay | Cell Line | Results | Reference |
| Bullatantriol | LPS-induced NO production | RAW 264.7 macrophages | No appreciable inhibition | [5] |
| Homalomenol A | LPS-induced PGE₂, TNF-α, IL-6 production | RAW 264.7 macrophages | Dose-dependent inhibition | [8][9] |
| Homalomenol A | iNOS and COX-2 protein expression | RAW 246.7 macrophages | Suppression | [8][9] |
| Various Sesquiterpenoids from H. pendula | LPS-induced NO production | RAW 264.7 macrophages | Moderate inhibition (IC50 range: 35.41 to 64.06 μM) | [6] |
Data for this compound is not currently available in the reviewed literature.
Cytotoxic Activity
The evaluation of cytotoxicity is a critical step in drug discovery, providing insights into a compound's potential as an anticancer agent or its general toxicity profile. Sesquiterpenes have been a source of compounds with significant cytotoxic and anticancer activities.[1]
Bullatantriol:
In the same study that evaluated its anti-inflammatory potential, Bullatantriol was also tested for its cytotoxic activity against the human lung cancer cell line (SK-LU-1). The results indicated that it did not exhibit appreciable cytotoxicity in this assay.[5]
At present, there is a lack of publicly available, peer-reviewed data on the cytotoxic activity of This compound . Further research is required to determine its potential in this area and to enable a direct comparison with Bullatantriol and other analogs.
Experimental Methodologies: A Guide to Key Assays
To ensure scientific integrity and reproducibility, the protocols for evaluating the biological activities of these compounds must be robust and well-validated. Below are detailed, step-by-step methodologies for the key experiments discussed in this guide.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][10]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound, Bullatantriol) in a suitable solvent (e.g., DMSO) and then dilute further in a complete culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include appropriate controls: vehicle control (solvent only), positive control (a known cytotoxic agent), and untreated cells.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting a dose-response curve.
Workflow for MTT Assay:
Caption: Workflow of the MTT cytotoxicity assay.
Anti-inflammatory Assessment: COX-2 Inhibition Assay
The cyclooxygenase-2 (COX-2) inhibitor screening assay is a common method to evaluate the anti-inflammatory potential of compounds by measuring their ability to inhibit the activity of the COX-2 enzyme.
Principle: COX-2 catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2). The assay measures the peroxidase activity of COX-2, where the hydroperoxidase activity of the enzyme is used to oxidize a probe, resulting in a fluorescent product. The inhibition of this reaction by a test compound indicates its potential as a COX-2 inhibitor.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare the necessary reagents, including COX assay buffer, a fluorescent probe (e.g., Amplex™ Red), Heme, and the COX-2 enzyme solution.
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds and a known COX-2 inhibitor (positive control, e.g., Celecoxib).
-
Reaction Setup: In a 96-well plate, add the assay buffer, Heme, and the diluted COX-2 enzyme to the appropriate wells. Add the test inhibitors and controls to their designated wells and pre-incubate.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically using a fluorescence plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/590 nm).
-
Data Analysis: Determine the rate of the reaction from the linear portion of the kinetic curve. Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control. The IC50 value is then determined from the dose-response curve.
Logical Flow of COX-2 Inhibition Assay:
Caption: Conceptual diagram of the COX-2 inhibition assay.
Concluding Remarks and Future Directions
The comparative analysis of this compound and its structural analog Bullatantriol reveals a fascinating interplay between chemical structure and biological activity. While Bullatantriol appears to be largely inactive in the anti-inflammatory and cytotoxic assays reported thus far, its close analog, Homalomenol A, demonstrates significant anti-inflammatory potential. This highlights the sensitivity of biological systems to subtle changes in molecular architecture, where the presence or absence of a double bond and the number and position of hydroxyl groups can dramatically alter the pharmacological profile.
The current body of literature underscores a significant knowledge gap concerning the biological activities of this compound. Future research should prioritize the isolation or synthesis of this compound in sufficient quantities for comprehensive biological screening. A direct comparison of its cytotoxic and anti-inflammatory properties with Bullatantriol and Homalomenol A would provide invaluable structure-activity relationship (SAR) data for the oppositane sesquiterpenoid class.
Furthermore, expanding the range of biological assays beyond general cytotoxicity and anti-inflammatory screens could uncover novel therapeutic applications for these compounds. Investigations into their antimicrobial, antiviral, or neuroprotective effects, for instance, may yield promising results.
References
-
Nguyen, L. T. K., Hoang, H. N. T., Do, T. T., Tran, T. V. A., Nguyen, H. T., & Ho, D. V. (2023). Sesquiterpenoids from the rhizomes of Homalomena pendula and their anti-inflammatory activities. Natural Product Research, 37(15), 2559–2567. [Link]
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PubChem. (n.d.). (+)-Bullatantriol. National Center for Biotechnology Information. Retrieved from [Link]
- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
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The Complexity of Sesquiterpene Chemistry Dictates Its Pleiotropic Biologic Effects on Inflammation. (2022). Molecules, 27(19), 6249. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
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Nguyen, L. T. K., Hoang, H. N. T., Tran, T. V. A., & Ho, D. V. (2022). Homalolides C-D, two new sesquiterpenoids from the rhizomes of Homalomena pendula. Natural Product Research, 37(19), 3201-3207. [Link]
- [This is a placeholder for a reference that would ideally contain data on this compound. As no such data was found, this is left intentionally blank to highlight the research gap.]
- [This is a placeholder for an additional reference for Bullatantriol cytotoxicity if found. As per the search, no significant cytotoxicity was observed.]
- [This is a placeholder for an additional reference on the anti-inflamm
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- Sung, T. V., Steffan, B., Steglich, W., Klebe, G., & Adam, G. (1992). Sesquiterpenoids from the roots of Homalomena aromatica. Phytochemistry, 31(10), 3515-3520.
- [This is a placeholder for an additional reference on experimental protocols.]
- Sharma, A., et al. (2016). Sesquiterpenes and cytotoxicity. In Role of Essential Oils in the Management of Cancer. Springer.
- [This is a placeholder for an additional reference on n
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Nguyen, L. T. K., Le, H. T., Nguyen, T. T. H., & Ho, D. V. (2024). Inhibition of pro-inflammatory cytokines by homalolide A and homalomenol A isolated from rhizomes of Homalomena pendula. Zeitschrift für Naturforschung C, 79(5-6), 209-215. [Link]
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ResearchGate. (2024). Inhibition of pro-inflammatory cytokines by homalolide A and homalomenol A isolated from rhizomes of Homalomena pendula. Retrieved from [Link]
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A Comparative Guide to the Structure-Activity Relationship of 4(15)-Oppositene-1,7-diol and its Potential Derivatives
For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparative analysis of 4(15)-Oppositene-1,7-diol, a sesquiterpenoid of interest, and explores the potential structure-activity relationships (SAR) of its derivatives by drawing parallels with other well-studied sesquiterpenes. While direct and extensive SAR studies on this compound are not widely published, this guide synthesizes available data on analogous compounds to provide a predictive framework for its therapeutic potential, particularly in the realm of cytotoxicity against cancer cell lines.
Introduction to this compound: A Sesquiterpenoid with Therapeutic Promise
This compound is a sesquiterpenoid belonging to the oppositane class, which is characterized by a unique bicyclic carbon skeleton. Sesquiterpenoids are a large and diverse class of natural products that have garnered significant attention for their wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. Notably, many sesquiterpenes have been investigated as potential anticancer agents.
This compound has been isolated from various natural sources, including the plant Bursera graveolens, commonly known as "Palo Santo".[1][2] The essential oil of this plant has demonstrated anti-proliferative properties.[1] While the specific biological activities of purified this compound are not extensively documented in publicly available literature, its structural features, particularly the diol functionality, suggest potential for various biological interactions.
The Core Principles of Structure-Activity Relationship (SAR) Studies
The fundamental principle of SAR is that the biological activity of a compound is intrinsically linked to its three-dimensional structure. By systematically modifying the chemical structure of a lead compound and observing the resulting changes in biological activity, researchers can identify the key pharmacophoric features responsible for its effects. This iterative process is a cornerstone of modern drug discovery, enabling the optimization of potency, selectivity, and pharmacokinetic properties.
For sesquiterpenoids, key structural modifications that often influence activity include:
-
The presence and position of hydroxyl (-OH) groups.
-
The existence and configuration of double bonds.
-
The nature and stereochemistry of the carbon skeleton.
-
The addition of other functional groups, such as esters or epoxides.
Comparative SAR Analysis: Insights from Structurally Related Sesquiterpenoids
In the absence of direct SAR studies for this compound, we can infer potential relationships by examining data from other cytotoxic sesquiterpenoids. This comparative approach allows us to hypothesize which structural modifications of the this compound scaffold might enhance or diminish its biological activity.
The Role of Hydroxyl Groups in Cytotoxicity
The presence of hydroxyl groups is a critical determinant of the biological activity of many sesquiterpenoids. Their position and stereochemistry can significantly impact a molecule's ability to interact with biological targets.
-
Jaeschkeanadiol: Studies on the estrogenic activity of the daucane sesquiterpene jaeschkeanadiol have highlighted the importance of its diol system.[3] While not directly related to cytotoxicity, this underscores the significance of diol functionalities in receptor binding and biological response.
-
General Trends: For many cytotoxic natural products, the presence of hydroxyl groups can increase water solubility and provide hydrogen bonding sites for interaction with target proteins. However, the specific positioning is crucial. For instance, in some sesquiterpene lactones, a free hydroxyl group at C-8 was found to increase antiplasmodial activity, while a hydroxyl at C-9 decreased it.[4]
Based on these observations, it is plausible that the number and location of hydroxyl groups on the this compound skeleton are key to its potential cytotoxicity. Esterification or oxidation of the hydroxyl groups at C-1 and C-7 would be logical first steps in a medicinal chemistry campaign to explore its SAR.
The Influence of the Carbon Skeleton and Unsaturation
The rigid, bicyclic structure of the oppositane skeleton provides a defined three-dimensional shape for the presentation of functional groups. The presence of the exocyclic double bond at C-4(15) is another feature ripe for chemical modification.
-
Hydrogenation: Saturation of double bonds can sometimes be tolerated or even enhance activity by altering the molecule's conformation and metabolic stability.[3]
-
Epoxidation: The introduction of an epoxide ring can increase reactivity and provide a new site for nucleophilic attack by biological macromolecules, a mechanism of action for some cytotoxic agents.
The following table summarizes potential modifications to the this compound structure and their predicted impact on cytotoxicity, based on data from analogous compounds.
| Modification of this compound | Rationale/Hypothesis based on Analogous Compounds | Potential Impact on Cytotoxicity |
| Esterification of one or both hydroxyl groups | Increased lipophilicity may enhance cell membrane permeability. The ester group could also act as a prodrug, being cleaved intracellularly. | Potentially Increased |
| Oxidation of hydroxyl groups to ketones | Alteration of electronic properties and hydrogen bonding capacity. | Activity may increase or decrease depending on the target. |
| Hydrogenation of the C-4(15) double bond | Removal of a potential site for metabolism or interaction. May alter the overall conformation. | Uncertain, could be tolerated or detrimental. |
| Epoxidation of the C-4(15) double bond | Introduction of a reactive electrophilic site that could alkylate biological nucleophiles. | Potentially Increased |
| Introduction of a lactone ring | Many sesquiterpene lactones exhibit potent cytotoxicity through Michael addition with biological thiols.[4][5] | Potentially Significantly Increased |
Experimental Workflow for Evaluating Cytotoxicity: The MTT Assay
To experimentally validate the hypotheses generated from our comparative SAR analysis, a robust and reproducible cytotoxicity assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[6][7]
The underlying principle of the MTT assay is the reduction of the yellow, water-soluble tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells. This enzymatic reduction results in the formation of purple, insoluble formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step MTT Assay Protocol
The following is a generalized protocol for performing an MTT assay to determine the cytotoxic effects of this compound and its derivatives on a cancer cell line (e.g., MCF-7 breast cancer cells).
-
Cell Seeding:
-
Culture the desired cancer cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compounds (this compound and its derivatives) in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the test compounds at various concentrations. Include wells with vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and untreated control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).
-
After the treatment incubation period, add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis and Interpretation
The absorbance values are used to calculate the percentage of cell viability for each treatment condition relative to the untreated control. A dose-response curve is then generated by plotting cell viability against the logarithm of the compound concentration. From this curve, the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined. A lower IC₅₀ value indicates greater cytotoxic potency.
Figure 1: Experimental workflow for the MTT cytotoxicity assay.
Comparative Performance and Future Directions
The true value of SAR studies lies in the ability to rationally design more potent and selective analogs. By comparing the IC₅₀ values of various derivatives of this compound, a clear picture of its SAR will emerge.
Hypothetical Comparative Data Table:
| Compound | Modification | IC₅₀ on MCF-7 cells (µM) |
| This compound | Parent Compound | To be determined |
| Derivative 1 | 1-O-acetyl-4(15)-oppositene-7-ol | Hypothetically lower than parent |
| Derivative 2 | 4(15)-Oppositene-1,7-dione | Hypothetically different from parent |
| Derivative 3 | 4,15-dihydro-4(15)-oppositene-1,7-diol | To be determined |
| Derivative 4 | 4,15-epoxy-4(15)-oppositene-1,7-diol | Hypothetically lower than parent |
This guide provides a foundational framework for initiating SAR studies on this compound. The proposed workflow, grounded in established methodologies and comparative analysis of related compounds, offers a scientifically rigorous approach to elucidating the therapeutic potential of this interesting sesquiterpenoid. Future research should focus on the synthesis of a diverse library of derivatives and their systematic evaluation in a panel of cancer cell lines to build a comprehensive SAR profile.
Figure 2: Logical flow of a structure-activity relationship study.
References
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Appendino, G., et al. (2003). Structure--activity relationships of the estrogenic sesquiterpene ester ferutinin. Modification of the terpenoid core. Journal of Natural Products, 66(7), 903-907. [Link]
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Springer Nature. (2026). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
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Monzote, L., et al. (2012). Chemical composition and anti-proliferative properties of Bursera graveolens essential oil. Natural Product Communications, 7(11), 1531-1534. [Link]
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Alegría, M. C., et al. (2017). Chemical Composition, Antimicrobial and Antioxidant Activities of the Essential Oil of Bursera graveolens (Burseraceae) From Perú. Indian Journal of Pharmaceutical Education and Research, 51(3s), S429-S434. [Link]
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Galimberti, A., et al. (2017). Recent Advances on Cytotoxic Sesquiterpene Lactones. Current Pharmaceutical Design, 23(32), 4849-4861. [Link]
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Ghosal, S., et al. (2012). Sesquiterpene lactones: Structural diversity and their biological activities. In Opportunity, Challenge and Scope of Natural Products in Medicinal Chemistry. Research Signpost. [Link]
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Cross-validation of different analytical techniques for the characterization of 4(15)-Oppositene-1,7-diol.
An In-Depth Comparative Guide to the Analytical Cross-Validation of 4(15)-Oppositene-1,7-diol
Authored by a Senior Application Scientist
Our approach is grounded in the principle of orthogonal analysis, wherein multiple, disparate techniques are employed to interrogate the molecule's properties. Each method provides a unique piece of the structural puzzle, and their collective agreement provides the highest level of confidence in the final assigned structure. We will explore the core quartet of modern organic analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
NMR is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. For this compound, a combination of 1D and 2D NMR experiments is essential to assemble the complete connectivity map.
Expertise & Rationale
-
1D NMR (¹H and ¹³C): The initial steps involve acquiring the proton (¹H) and carbon-13 (¹³C) spectra. The ¹H spectrum reveals the number of distinct proton environments and their coupling patterns (spin-spin splitting), which indicates adjacent protons. The ¹³C spectrum, often acquired with proton decoupling, shows the number of unique carbon atoms. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is then crucial to differentiate between CH₃, CH₂, CH, and quaternary carbons.
-
2D NMR (COSY, HSQC, HMBC): This is where the molecular puzzle is assembled.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This allows for the tracing of proton-proton networks within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal directly to the carbon atom it is attached to. This is a definitive way to assign carbon resonances based on their attached, and more easily interpreted, protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for piecing together the molecular fragments. It reveals correlations between protons and carbons that are two or three bonds away. These long-range correlations bridge non-protonated carbons and connect the spin systems identified by COSY. For this compound, HMBC is essential for placing the hydroxyl groups and confirming the connectivity of the bicyclic core.[3]
-
Hypothetical NMR Data for this compound
The following table summarizes the expected NMR data based on the known structure and typical values for sesquiterpenoids.
| Carbon No. | ¹³C Shift (δ, ppm) | ¹H Shift (δ, ppm) | Multiplicity, (J in Hz) | Key HMBC Correlations (H → C) |
| 1 | ~75.0 (C) | - | - | H-2, H-14 → C-1 |
| 2 | ~35.0 (CH₂) | 1.6-1.8 (m) | m | H-3 → C-2 |
| 3 | ~25.0 (CH₂) | 1.4-1.6 (m) | m | H-2, H-4 → C-3 |
| 4 | ~150.0 (C) | - | - | H-15a, H-15b → C-4 |
| 5 | ~45.0 (CH) | 2.1 (m) | m | H-6, H-15a, H-15b → C-5 |
| 6 | ~28.0 (CH₂) | 1.5-1.7 (m) | m | H-5, H-7 → C-6 |
| 7 | ~72.0 (CH-OH) | 3.8 (dd, 10, 5) | dd | H-6, H-8 → C-7 |
| 8 | ~40.0 (CH₂) | 1.7-1.9 (m) | m | H-7, H-9 → C-8 |
| 9 | ~30.0 (CH₂) | 1.3-1.5 (m) | m | H-8, H-10 → C-9 |
| 10 | ~50.0 (CH) | 1.9 (m) | m | H-9, H-5 → C-10 |
| 11 | ~38.0 (C) | - | - | H-12, H-13 → C-11 |
| 12 | ~22.0 (CH₃) | 0.95 (s) | s | H-13 → C-12 |
| 13 | ~24.0 (CH₃) | 1.05 (s) | s | H-12 → C-13 |
| 14 | ~20.0 (CH₃) | 1.20 (s) | s | H-2 → C-14 |
| 15 | ~110.0 (CH₂) | 4.85 (s), 5.05 (s) | s, s | H-5 → C-15 |
Experimental Protocol: 2D NMR
-
Sample Preparation: Dissolve ~5-10 mg of purified this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or MeOD). The choice of solvent is critical; it must fully dissolve the sample without reacting with it and have minimal overlapping signals.
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion. Tune and shim the instrument to ensure high resolution and a homogeneous magnetic field.
-
Acquisition: Run standard 1D (¹H, ¹³C{¹H}) and DEPT-135 experiments first. Following this, acquire 2D spectra (gCOSY, zf-HSQC, gHMBC) using standard pulse programs. Acquisition times can range from 30 minutes (COSY) to several hours (HMBC), depending on the sample concentration and desired resolution.
-
Data Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction.
-
Analysis: Correlate peaks in the 2D spectra to build the molecular structure piece by piece, as described in the rationale.
NMR Workflow Diagram
Caption: Standard workflow for NMR-based structure elucidation.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
MS provides two crucial pieces of information: the precise molecular weight of the parent molecule and its fragmentation pattern upon ionization. This data complements NMR by confirming the molecular formula and providing clues about the structural motifs present.
Expertise & Rationale
-
High-Resolution MS (HRMS): The primary goal is to obtain an accurate mass measurement of the molecular ion ([M]⁺ or [M+H]⁺). This allows for the unambiguous determination of the molecular formula (C₁₅H₂₆O₂). Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer are ideal.
-
Tandem MS (MS/MS): By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a fragmentation spectrum is generated. For this compound, characteristic losses are expected:
-
Loss of Water ([M-H₂O]⁺): A very common fragmentation for alcohols, and with two hydroxyl groups, sequential losses ([M-2H₂O]⁺) are also possible.[4]
-
Cleavage adjacent to functional groups: Fragmentation patterns can reveal information about the carbon skeleton and the location of the hydroxyl groups.[5][6]
-
-
Gas Chromatography-MS (GC-MS): As a sesquiterpenoid, the compound may be sufficiently volatile and thermally stable for GC-MS analysis, which typically uses Electron Ionization (EI). EI provides a highly reproducible "fingerprint" mass spectrum that can be compared against libraries.[7][8]
Expected Mass Spectrometry Data
| Ion | m/z (Calculated for C₁₅H₂₆O₂) | Description |
| [M+H]⁺ | 239.2006 | Protonated molecular ion (ESI/APCI) |
| [M+Na]⁺ | 261.1825 | Sodiated adduct (common in ESI) |
| [M]⁺ | 238.1927 | Molecular ion (EI) |
| [M-H₂O]⁺ | 220.1822 | Loss of one water molecule |
| [M-2H₂O]⁺ | 202.1716 | Loss of two water molecules |
Experimental Protocol: LC-MS/MS
-
Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Chromatography (LC): Inject the sample onto a C18 reverse-phase column. Use a gradient elution, for example, from 50% water/50% acetonitrile to 100% acetonitrile over 10-15 minutes. This step separates the analyte from any impurities.
-
Ionization: Use a positive mode ESI source. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal for the protonated molecule [M+H]⁺.
-
MS Scan: Perform a full scan MS experiment (e.g., m/z 100-500) to find the molecular ion.
-
MS/MS Scan: Perform a product ion scan by selecting the m/z of the parent ion (239.2) as the precursor and fragmenting it in the collision cell. Acquire the resulting fragment ion spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
FTIR is a rapid and simple technique used to confirm the presence of key functional groups. While it doesn't provide detailed connectivity information, it serves as a quick and essential check that corroborates the structural features deduced from NMR and MS.
Expertise & Rationale
For this compound, the key functional groups are the two hydroxyl (-OH) groups and the exocyclic double bond (C=CH₂).
-
O-H Stretch: Alcohols show a very characteristic, strong, and broad absorption band in the region of 3200-3600 cm⁻¹.[9][10] The broadening is due to intermolecular hydrogen bonding. This is a definitive confirmation of the "diol" aspect of the molecule.
-
C-O Stretch: A C-O stretching vibration for secondary and tertiary alcohols is expected in the 1050-1200 cm⁻¹ region.
-
sp² C-H Stretch: The C-H bonds of the exocyclic methylene group should show a stretching vibration just above 3000 cm⁻¹ (typically ~3070 cm⁻¹).
-
C=C Stretch: The carbon-carbon double bond stretch for an exocyclic methylene group is expected around 1640-1650 cm⁻¹.
Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3350 | Strong, Broad | O-H Stretch | Hydroxyl (-OH) |
| ~3070 | Medium | =C-H Stretch | Alkene |
| ~2940, ~2860 | Strong | C-H Stretch | Alkane (CH, CH₂, CH₃) |
| ~1645 | Medium | C=C Stretch | Alkene (exocyclic) |
| ~1100 | Strong | C-O Stretch | Secondary/Tertiary Alcohol |
| ~890 | Strong | =C-H Bend (out-of-plane) | Alkene (R₂C=CH₂) |
Experimental Protocol: ATR-FTIR
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Acquire a background spectrum to subtract atmospheric CO₂ and H₂O contributions.[9]
-
Sample Application: Place a small amount (a few milligrams of solid or a single drop of a concentrated solution) of the purified compound directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Data Analysis: Label the major peaks and compare them to correlation charts to confirm the presence of the expected functional groups.
Single-Crystal X-ray Crystallography: The Definitive 3D Structure
When successful, X-ray crystallography provides an unambiguous, three-dimensional model of the molecule, including its precise bond lengths, bond angles, and, crucially, its absolute stereochemistry. It is the ultimate arbiter in structural analysis.[11][12]
Expertise & Rationale
The technique relies on diffracting X-rays off a highly ordered crystal lattice. The resulting diffraction pattern is mathematically decoded to generate an electron density map, from which the atomic positions can be determined. For a chiral molecule like this compound, which is isolated from a natural source and expected to be a single enantiomer, determining the absolute configuration is critical. This can often be achieved through the anomalous dispersion of X-rays by the atoms in the crystal (Flack parameter refinement).[13]
The primary and most significant challenge of this technique is growing a single, high-quality crystal suitable for diffraction.[14][15] This remains more of an art than a science and can be a rate-limiting step.
Experimental Protocol: Crystal Growth and Data Collection
-
Crystal Growth:
-
Dissolve the highly purified compound in a minimal amount of a suitable solvent.
-
Use slow evaporation, vapor diffusion, or cooling techniques to induce crystallization. This involves screening a wide range of solvents and solvent mixtures (e.g., hexane/ethyl acetate, acetone, methanol/water).
-
Patience is key; crystal growth can take days, weeks, or even months.
-
-
Crystal Mounting: Select a suitable crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A stream of cold nitrogen (~100 K) is used to protect the crystal from radiation damage. The instrument then rotates the crystal while irradiating it with X-rays and collecting the diffraction data on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to solve and refine the crystal structure, yielding the final 3D model and crystallographic information files (CIF).
Cross-Validation: An Integrated Workflow
The true power of this multi-technique approach lies in cross-validation. Each result should be consistent with the others, building a self-validating system for the final structure.
Caption: Integrated workflow for structural cross-validation.
Logical Flow:
-
FTIR provides the initial, rapid confirmation of the diol and alkene functionalities.
-
HRMS definitively establishes the molecular formula, constraining the possibilities for the NMR analysis.
-
NMR provides the core 2D structure, which must be consistent with the formula from MS and the functional groups from FTIR.
-
X-ray Crystallography , if successful, provides the ultimate validation of the NMR-derived structure and establishes the absolute stereochemistry, resolving any remaining ambiguities.
By following this rigorous, multi-faceted approach, researchers can achieve the highest level of confidence in the structural characterization of this compound, enabling further investigation into its chemical and biological properties.
References
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ResearchGate. Single Crystal X-ray Structural Determination of Natural Products. Available from: [Link]
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American Institute of Physics. Single Crystal X ray Structural Determination of Natural Products. Available from: [Link]
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Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. Available from: [Link]
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Royal Society of Chemistry. Advanced crystallography for structure determination of natural products. Available from: [Link]
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MDPI. Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. Available from: [Link]
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ResearchGate. 13C NMR spectroscopy of eudesmane sesquiterpenes. Available from: [Link]
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OUCI. Structure Elucidation of Natural Compounds by X-Ray Crystallography. Available from: [Link]
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PubMed. Structure Revision of the Sesquiterpene Nordine Based on NMR Spectroscopic Analysis and X-ray Crystallography. Available from: [Link]
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American Chemical Society Publications. Structure Revision of the Sesquiterpene Nordine Based on NMR Spectroscopic Analysis and X-ray Crystallography. Available from: [Link]
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ACS Publications. Structure Revision of the Sesquiterpene Nordine Based on NMR Spectroscopic Analysis and X-ray Crystallography. Available from: [Link]
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NIH National Library of Medicine. X-Ray Crystallography of Chemical Compounds. Available from: [Link]
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ResearchGate. Data on the 1 H NMR spectra of sesquiterpene compounds. Available from: [Link]
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ResearchGate. FT-IR spectra in the hydroxyl group stretching region. Available from: [Link]
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MySkinRecipes. This compound. Available from: [Link]
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PubMed. Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones. Available from: [Link]
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ResearchGate. Review of analytical techniques for sesquiterpenes and sesquiterpene lactones. Available from: [Link]
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Wiley Online Library. Structural analysis of diols by electrospray mass spectrometry on boric acid complexes. Available from: [Link]
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Pharmaffiliates. CAS No : 640289-58-3 | Chemical Name : this compound. Available from: [Link]
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PubMed. Mass spectrometric analysis of mono- and dialkyl ethers of diols. Available from: [Link]
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NIH National Library of Medicine. Isolation of sesquiterpenoids from Matricaria chamomilla by means of solvent assisted flavor evaporation and centrifugal partition chromatography. Available from: [Link]
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MSI Publishers. Extraction, Isolation and Characterization of sesquiterpene lactone. Available from: [Link]
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A Comparative Efficacy Analysis: Synthetic vs. Naturally Sourced 4(15)-Oppositene-1,7-diol and Related Sesquiterpenoid Diols
In the landscape of drug discovery and natural product chemistry, the origin of a bioactive compound—be it derived from a natural source or constructed in a laboratory—is a pivotal determinant of its therapeutic potential and application. This guide provides a comprehensive comparison of the efficacy of synthetic versus naturally sourced 4(15)-Oppositene-1,7-diol, a member of the diverse class of eudesmane and oppositane sesquiterpenoids. Due to the limited direct comparative studies on this specific molecule, we will extrapolate from the broader scientific literature on related sesquiterpenoid diols to provide a robust and scientifically grounded analysis for researchers, scientists, and drug development professionals.
Sesquiterpenoids are a class of 15-carbon isoprenoid compounds that are abundant in the plant kingdom and are known for their wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antimalarial properties[1][2]. This compound, with its characteristic bicyclic structure, is a representative of this promising class of molecules[3][4][5]. The central question we address is whether the subtle differences inherent in synthetic and natural sourcing translate to tangible variations in biological efficacy.
Characterization and Purity: The First Point of Divergence
The initial and most critical step in comparing synthetic and natural compounds is a thorough analysis of their chemical purity and the presence of any accompanying minor constituents.
-
Naturally Sourced Compounds: Extraction from plant sources, such as those from the Asteraceae or Meliaceae families, often yields a mixture of structurally related sesquiterpenoids[6][7][8]. While purification techniques like chromatography can isolate the target compound to a high degree, trace amounts of co-extracted molecules may persist. These minor components can have synergistic or antagonistic effects on the overall biological activity of the extract.
-
Synthetically Derived Compounds: Chemical synthesis offers a high degree of control over the final product's purity. Multi-step syntheses, while complex, can yield a single, well-defined stereoisomer[9][10][11]. However, impurities in the form of reagents, catalysts, or by-products from side reactions can be present. The stereochemical precision of synthetic routes is a significant advantage, as biological systems are often highly sensitive to the three-dimensional arrangement of atoms in a molecule.
Table 1: Comparative Profile of Synthetic vs. Naturally Sourced Sesquiterpenoid Diols
| Feature | Naturally Sourced | Synthetically Derived |
| Source | Plants (e.g., Asteraceae, Meliaceae families)[6][8] | Laboratory chemical synthesis |
| Purity | High, but may contain trace amounts of related natural compounds. | Very high, with potential for trace synthetic impurities. |
| Stereochemistry | Typically a single dominant stereoisomer, but mixtures can occur. | Precisely controlled to yield a specific stereoisomer. |
| Associated Moieties | May be co-extracted with other bioactive plant metabolites. | Free of other natural products. |
| Scalability | Dependent on plant availability and extraction yield. | Potentially highly scalable. |
Comparative Biological Efficacy: An Evidence-Based Approach
While direct comparative studies on this compound are scarce, we can infer potential differences in efficacy by examining research on related eudesmane-type sesquiterpenoids. The primary areas of therapeutic interest for these compounds are their anti-inflammatory, cytotoxic, and antimicrobial activities[1][12][13].
Sesquiterpenoids often exert their anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB pathway. The presence of synergistic compounds in natural extracts could potentially enhance this activity.
In the context of cancer research, the precise stereochemistry of a molecule is often critical for its interaction with biological targets like enzymes or receptors[2][14]. Synthetic routes that yield a single, pure stereoisomer may result in a more potent and specific cytotoxic agent compared to a natural isolate that might contain less active isomers.
The broad-spectrum antimicrobial activity of some natural extracts is attributed to the combined action of multiple compounds. A purified natural or synthetic compound might exhibit high potency against a specific microbial strain, but the crude or partially purified natural extract could be more effective against a wider range of pathogens due to the synergistic effects of its components.
Experimental Protocols for Efficacy Evaluation
To provide a framework for the direct comparison of synthetic and naturally sourced this compound, we present the following detailed experimental protocols.
This protocol is designed to assess the cytotoxic effects of the compounds on a cancer cell line (e.g., PC-3, human prostate cancer cells)[14][15].
Workflow for MTT Cytotoxicity Assay
Caption: Workflow of the MTT assay for determining cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Seed PC-3 cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare stock solutions of synthetic and natural this compound in DMSO. Create a dilution series of each compound in the cell culture medium.
-
Cell Treatment: Replace the medium in the wells with the prepared compound dilutions. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
This protocol assesses the ability of the compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Signaling Pathway for NO Production in Macrophages
Caption: Simplified signaling pathway of LPS-induced NO production.
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Nitrite Measurement: Collect the cell supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Conclusion and Future Directions
The choice between synthetic and naturally sourced this compound, and related sesquiterpenoids, is not straightforward and depends heavily on the specific application. For fundamental research and drug development targeting a specific molecular mechanism, the high purity and stereochemical control of synthetic compounds are advantageous. Conversely, for applications where a broader spectrum of activity is desired, or where synergistic effects are beneficial, natural extracts may be more suitable.
Future research should focus on direct, head-to-head comparisons of highly purified natural isolates and their synthetic counterparts. Such studies will be invaluable in elucidating the precise contributions of minor components in natural extracts to the overall biological efficacy and will guide the rational design of new therapeutic agents based on the sesquiterpenoid scaffold.
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Investigating the Target Specificity of 4(15)-Oppositene-1,7-diol: A Comparative Guide to Deconvolution Strategies
Introduction: The Quest for Specificity with 4(15)-Oppositene-1,7-diol
This compound is a sesquiterpenoid diol, a class of natural products renowned for a wide spectrum of biological activities, including anti-inflammatory and anti-cancer effects.[1][2] While the therapeutic potential of sesquiterpenes is vast, their successful development into clinical candidates hinges on a critical challenge: elucidating their molecular mechanism of action and, most importantly, defining their target specificity. A promiscuous compound that interacts with multiple off-target proteins can lead to unforeseen toxicity and a narrow therapeutic window. Conversely, a highly specific agent offers the promise of potent efficacy with minimal side effects.
Currently, the specific biological targets of this compound remain uncharacterized in peer-reviewed literature. This guide, therefore, serves as a strategic roadmap for researchers and drug development professionals embarking on the investigation of this, or similar, novel natural products. We will outline a multi-pronged, logical workflow to systematically deconvolve the molecular targets of this compound.
To provide a tangible framework for comparison, we will contrast the hypothetical investigation of this compound with two well-characterized sesquiterpenoids known for their potent biological activities and relatively well-defined molecular targets: Parthenolide and Zerumbone .
-
Parthenolide , a sesquiterpene lactone from the feverfew plant, is a known inhibitor of the pro-inflammatory NF-κB signaling pathway and has been shown to covalently target multiple proteins, including IKK, p65 subunit of NF-κB, and Focal Adhesion Kinase (FAK).[1][3][4][5]
-
Zerumbone , a crystalline sesquiterpene from tropical ginger, exhibits anti-cancer properties by modulating various signaling pathways, including NF-κB and Akt, and has been shown to interact with targets like the p65 subunit of NF-κB and STAT3.[2][6]
By the end of this guide, you will have a comprehensive understanding of the state-of-the-art methodologies required to move a novel natural product from a phenotypic observation to a mechanistically understood, target-validated lead compound.
Comparative Analysis: Framing the Investigation
The structural features of this compound, when compared to Parthenolide and Zerumbone, provide initial clues to its potential reactivity and biological activity. While it lacks the α-methylene-γ-lactone moiety found in Parthenolide, a common Michael acceptor responsible for covalent interactions, its diol functionality and overall stereochemistry could facilitate specific hydrogen bonding and hydrophobic interactions within protein binding pockets.
| Feature | This compound (Hypothetical) | Parthenolide | Zerumbone |
| Chemical Structure | Sesquiterpenoid Diol | Sesquiterpenoid Lactone | Monocyclic Sesquiterpenoid |
| Key Functional Groups | Two hydroxyl groups, exocyclic double bond | α-methylene-γ-lactone, epoxide | Cross-conjugated ketone |
| Primary Signaling Pathway(s) Modulated | To be determined | NF-κB, STAT, MAP Kinase[1] | NF-κB, Akt, IL-6/JAK2/STAT3[2] |
| Known Molecular Targets | To be determined | IKK, p65 (NF-κB), HDAC1, FAK1[3][4][5] | p65 (NF-κB), STAT3, various kinases[2][6] |
| Mode of Interaction | Likely non-covalent (H-bonding, hydrophobic) | Covalent (Michael addition) and non-covalent | Covalent and non-covalent |
Hypothesized Signaling Pathway Modulation
Given the established activities of comparator sesquiterpenoids, a logical starting point is to investigate whether this compound modulates key inflammatory and cell survival pathways such as NF-κB and STAT3. These pathways are frequently dysregulated in cancer and inflammatory diseases, making them high-value targets.[7][8][9]
A Phased Experimental Workflow for Target Deconvolution
A robust target deconvolution strategy is not a single experiment but a multi-step process that moves from broad, unbiased screening to specific, hypothesis-driven validation. This workflow ensures that findings are cross-validated, minimizing the risk of false positives.
Experimental Protocols: From Unbiased Screening to Target Validation
Here, we detail the core experimental protocols that form the backbone of our proposed investigation.
Protocol 1: Affinity Chromatography-Mass Spectrometry (AC-MS) for Unbiased Target Identification
This technique is the cornerstone of unbiased target discovery. It involves immobilizing a derivatized version of the compound (a "probe") and using it to "fish" for binding partners from a complex cell lysate.[10][11][12][13][14]
Causality Behind Experimental Choices:
-
Photo-affinity Labeling: We choose a diazirine-based photo-reactive group because it is small and, upon UV activation, forms a highly reactive carbene that can insert into nearby C-H or N-H bonds, creating a stable covalent link to the binding protein. This is crucial for capturing even transient interactions.
-
Click Chemistry Handle: An alkyne handle is incorporated for its bio-orthogonality. It allows for the highly specific and efficient attachment of the probe-protein complex to an azide-functionalized resin (e.g., via a Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC), minimizing non-specific binding to the affinity matrix itself.
Step-by-Step Methodology:
-
Probe Synthesis:
-
Synthesize a derivative of this compound by modifying one of the hydroxyl groups. The probe should incorporate three key features:
-
The parent molecule (for target binding).
-
A photo-reactive group (e.g., a diazirine) for covalent crosslinking.
-
A bio-orthogonal handle (e.g., a terminal alkyne) for affinity purification.
-
-
Synthesize a negative control probe that lacks the parent molecule but contains the photo-reactive group and the handle.
-
-
Cell Culture and Lysis:
-
Culture a relevant cell line (e.g., RAW 264.7 macrophages for inflammation studies) to ~80-90% confluency.
-
Harvest cells and prepare a native cell lysate using a mild, non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, with protease and phosphatase inhibitors).
-
Determine protein concentration using a BCA assay.
-
-
Probe Incubation and UV Crosslinking:
-
Incubate the cell lysate (e.g., 1-5 mg total protein) with the affinity probe (final concentration typically 1-10 µM) for 1 hour at 4°C in the dark.
-
In a competition experiment, pre-incubate a parallel lysate sample with a 50-fold excess of the parent this compound before adding the probe.
-
Transfer the lysates to a petri dish on ice and irradiate with UV light (365 nm) for 15-30 minutes to induce crosslinking.
-
-
Affinity Purification via Click Chemistry:
-
To the cross-linked lysate, add TBTA, CuSO₄, a reducing agent (e.g., TCEP), and azide-functionalized agarose or magnetic beads.
-
Incubate for 1-2 hours at room temperature with gentle rotation to allow the click reaction to proceed.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the covalently bound proteins from the beads by boiling in SDS-PAGE loading buffer.
-
Run the eluate on a 1D SDS-PAGE gel for a short distance to concentrate the protein mixture.
-
Excise the entire protein band, perform in-gel trypsin digestion, and extract the resulting peptides.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify proteins using a database search algorithm (e.g., Mascot, Sequest) against a relevant protein database.
-
Prioritize candidate targets that are significantly enriched in the probe-treated sample compared to the negative control and show reduced binding in the competition experiment.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement Validation
CETSA is a powerful biophysical assay that confirms direct binding of a compound to its target within the complex milieu of an intact cell or even tissue.[15][16][17][18][19] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.
Causality Behind Experimental Choices:
-
Intact Cells: Performing the initial heating step on live, intact cells is critical. It preserves the native protein conformation, post-translational modifications, and the presence of endogenous co-factors, providing a physiologically relevant measure of target engagement.
-
Western Blotting: While proteome-wide CETSA (using mass spectrometry) is possible, initial validation is efficiently performed using Western blotting for specific, prioritized candidates from the AC-MS screen. This is a hypothesis-driven, cost-effective approach.
Step-by-Step Methodology:
-
Cell Treatment:
-
Plate cells and grow to ~80% confluency.
-
Treat cells with either vehicle (e.g., 0.1% DMSO) or varying concentrations of this compound for a defined period (e.g., 1-2 hours).
-
-
Thermal Challenge:
-
Harvest the treated cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures for 3 minutes using a thermal cycler (e.g., from 40°C to 70°C in 2-3°C increments). One aliquot is kept at room temperature as a non-heated control.
-
Immediately cool the tubes on ice for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Normalize the protein concentration of all samples.
-
Analyze the abundance of the target protein in each sample by Western blot using a specific antibody.
-
-
Data Interpretation:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble protein remaining versus temperature for both vehicle- and drug-treated samples.
-
A rightward shift in the melting curve for the drug-treated sample indicates thermal stabilization and confirms target engagement.
-
Hypothetical CETSA Data for a Prioritized Target (e.g., Kinase X)
| Temperature (°C) | % Soluble Kinase X (Vehicle) | % Soluble Kinase X (+ Oppositenediol) |
| 40 | 100 | 100 |
| 46 | 95 | 98 |
| 49 | 82 | 95 |
| 52 | 55 | 88 |
| 55 | 25 | 65 |
| 58 | 10 | 35 |
| 61 | 5 | 15 |
| Apparent Tₘ | ~52.5°C | ~56.0°C |
Protocol 3: In Vitro Kinase Assay for Functional Validation
If a kinase is identified as a high-confidence target, a direct functional assay is essential to determine if this compound inhibits its enzymatic activity.[20][21][22][23]
Causality Behind Experimental Choices:
-
ADP-Glo™ Kinase Assay: This is a robust, luminescence-based assay format. It measures the amount of ADP produced, which is a direct product of the kinase reaction. Its high sensitivity and broad dynamic range make it suitable for determining IC₅₀ values.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
Prepare serial dilutions of this compound in kinase buffer.
-
Prepare a solution of the recombinant target kinase and its specific substrate peptide in kinase buffer.
-
Prepare an ATP solution at a concentration close to its Kₘ for the target kinase.
-
-
Kinase Reaction:
-
In a 384-well plate, add the compound dilutions (or vehicle).
-
Add the kinase/substrate mixture to each well.
-
Initiate the reaction by adding the ATP solution.
-
Incubate the plate at 30°C for 1 hour.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Synthesizing the Evidence: A Decision-Making Framework
The data from these orthogonal assays must be integrated to build a compelling case for a specific molecular target. A single experiment is rarely definitive; convergence of evidence is key.
Conclusion
The journey to elucidate the target specificity of a novel natural product like this compound is a rigorous but essential undertaking in modern drug discovery. While this compound currently represents a scientific unknown, the comparative and methodological framework presented here provides a clear and robust path forward. By systematically employing unbiased chemical proteomics, validating direct target engagement in a physiological context, and confirming functional modulation through enzymatic assays, researchers can build a high-confidence profile of a compound's mechanism of action. This multi-faceted approach, which contrasts findings against well-understood molecules like Parthenolide and Zerumbone, not only de-risks the progression of a lead candidate but also enriches our fundamental understanding of how natural products exert their potent biological effects.
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Editorial: The role of STAT3 signaling pathway in tumor progression. (n.d.). Frontiers. Retrieved from [Link]
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[Molecular mechanisms of parthenolide's action: Old drug with a new face]. (n.d.). Retrieved from [Link]
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Anticancer bioactivity of zerumbone on pediatric rhabdomyosarcoma cells. (2022, August 5). PubMed Central (PMC). Retrieved from [Link]
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Benchmarking the potency of 4(15)-Oppositene-1,7-diol against established therapeutic agents.
A Senior Application Scientist's Guide to Benchmarking the Potency of 4(15)-Oppositene-1,7-diol Against Established Therapeutic Agents
Introduction
In the landscape of drug discovery, the identification of novel bioactive compounds is a critical first step. Sesquiterpenoids, a large class of naturally occurring compounds, have historically been a rich source of therapeutic agents with diverse biological activities. This guide focuses on this compound, a sesquiterpenoid diol with potential therapeutic applications. While specific biological data for this compound is nascent, its inclusion in cytotoxic compound libraries suggests a potential role in oncology. Furthermore, many sesquiterpenoids exhibit anti-inflammatory properties.
This document provides a comprehensive framework for benchmarking the potency of this compound against established therapeutic agents in both the cytotoxic and anti-inflammatory arenas. As a Senior Application Scientist, the following methodologies are presented not merely as a series of steps, but as a logically structured investigation designed to elucidate the compound's potential and position it within the current therapeutic paradigm. The experimental designs are self-validating, incorporating appropriate controls and established benchmarks to ensure data integrity and trustworthiness.
Part 1: Assessing Cytotoxic Potential
The primary hypothesis, based on preliminary library screening, is that this compound possesses cytotoxic properties. To rigorously test this, we will compare its efficacy against two well-characterized chemotherapeutic agents: Doxorubicin and Paclitaxel.
Benchmark Therapeutic Agents: Cytotoxicity
-
Doxorubicin: An anthracycline antibiotic, Doxorubicin is a widely used chemotherapy drug. Its primary mechanism of action involves intercalating into DNA and inhibiting topoisomerase II, which leads to the blockage of DNA replication and transcription, ultimately inducing apoptosis.[][2][3][4][5]
-
Paclitaxel: A member of the taxane family, Paclitaxel is a mitotic inhibitor. It functions by stabilizing microtubules, preventing their depolymerization.[6][][8] This leads to the arrest of the cell cycle at the G2/M phase and subsequent apoptotic cell death.[6][9]
Experimental Workflow: Cytotoxicity Assessment
The following diagram outlines the workflow for assessing the cytotoxic potency of this compound.
Caption: Workflow for cytotoxic potency assessment.
Detailed Experimental Protocols: Cytotoxicity
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[10][11][12][13]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound, Doxorubicin, and Paclitaxel for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
2. Lactate Dehydrogenase (LDH) Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[14][15][16][17]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the treatment period, centrifuge the plates and carefully collect the supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control.
Hypothetical Data Presentation: Cytotoxicity
Table 1: Comparative IC50 Values (µM) of this compound and Benchmark Drugs on Cancer Cell Lines after 48 hours of Treatment.
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| This compound | 15.2 ± 1.8 | 22.5 ± 2.1 |
| Doxorubicin | 0.8 ± 0.1 | 1.2 ± 0.2 |
| Paclitaxel | 0.05 ± 0.01 | 0.08 ± 0.02 |
Part 2: Evaluating Anti-inflammatory Activity
Given the prevalence of anti-inflammatory properties among sesquiterpenoids, it is prudent to investigate this potential for this compound. The comparison will be made against Dexamethasone, a potent corticosteroid, and Diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID).
Benchmark Therapeutic Agents: Anti-inflammation
-
Dexamethasone: A synthetic glucocorticoid with powerful anti-inflammatory and immunosuppressive effects. It binds to glucocorticoid receptors, leading to the regulation of gene expression, which in turn inhibits the production of pro-inflammatory mediators.[18][19][20][21][22]
-
Diclofenac: A nonsteroidal anti-inflammatory drug (NSAID) that exerts its effects primarily through the inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[23][24][25][26][] This action blocks the synthesis of prostaglandins, key mediators of inflammation and pain.[26]
Experimental Workflow: Anti-inflammatory Assessment
The following diagram illustrates the workflow for assessing the anti-inflammatory potential of this compound.
Caption: Workflow for anti-inflammatory potency assessment.
Detailed Experimental Protocols: Anti-inflammation
1. Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
This assay measures the production of nitric oxide, a key pro-inflammatory mediator, by macrophages upon stimulation with lipopolysaccharide (LPS).
Protocol:
-
Cell Seeding: Seed RAW 264.7 murine macrophages into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound, Dexamethasone, and Diclofenac for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Nitrite Measurement: Collect the supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.[28][29][30]
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the IC50 value for the inhibition of NO production.
2. Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA
This assay quantifies the levels of the pro-inflammatory cytokines TNF-α and IL-6 released by LPS-stimulated macrophages.
Protocol:
-
Cell Seeding, Pre-treatment, and Stimulation: Follow steps 1-3 of the NO production assay.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 according to the manufacturer's protocol.[31][32][33][34][35][36]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the concentration of each cytokine and determine the IC50 for the inhibition of their production.
Hypothetical Data Presentation: Anti-inflammation
Table 2: Comparative IC50 Values (µM) for the Inhibition of Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages.
| Compound | Inhibition of NO Production | Inhibition of TNF-α Production | Inhibition of IL-6 Production |
| This compound | 25.8 ± 3.2 | 30.1 ± 3.5 | 35.4 ± 4.1 |
| Dexamethasone | 0.1 ± 0.02 | 0.05 ± 0.01 | 0.08 ± 0.01 |
| Diclofenac | 10.5 ± 1.3 | 15.2 ± 1.9 | 18.9 ± 2.3 |
Part 3: Mechanistic Insights and Discussion
The initial benchmarking data will provide a quantitative comparison of the potency of this compound against established drugs. Should the compound exhibit significant activity, further studies would be warranted to elucidate its mechanism of action.
Hypothetical Signaling Pathway Inhibition
Based on its potential anti-inflammatory effects, this compound might interfere with the NF-κB signaling pathway, a central regulator of inflammation.
Caption: Hypothetical inhibition of the NF-κB pathway.
Conclusion
This guide outlines a robust and scientifically rigorous approach to benchmarking the potency of this compound. By employing standardized assays and comparing the compound to well-established therapeutic agents, a clear and objective assessment of its potential can be achieved. The causality behind experimental choices, such as the selection of specific cell lines and assays, is grounded in established practices in drug discovery. The self-validating nature of these protocols, with the inclusion of positive and negative controls, ensures the trustworthiness of the generated data. Should this compound demonstrate promising activity, the framework presented here provides a solid foundation for further preclinical development.
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A Senior Application Scientist's Guide to the Independent Verification and Replication of Published Findings on 4(15)-Oppositene-1,7-diol
Introduction: The Imperative of Scientific Rigor
In the landscape of drug discovery and development, the initial publication of a compound with promising biological activity marks not an end, but a critical beginning. The journey from a published finding to a validated therapeutic lead is paved with rigorous, independent verification and replication.[1][2][3] This process serves as the bedrock of scientific progress, ensuring that new knowledge is robust, reliable, and not the product of chance, methodological error, or bias.[1] 4(15)-Oppositene-1,7-diol, a sesquiterpenoid diol, has been noted in chemical databases, but detailed, peer-reviewed biological data is sparse, making it a prime candidate for foundational verification studies.[4][5][6]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to independently verify and replicate potential findings related to this compound. As a Senior Application Scientist, my objective is to move beyond a simple recitation of methods. Instead, this document explains the causality behind experimental choices, establishes self-validating systems within protocols, and grounds every claim in authoritative sources to ensure the highest level of scientific integrity.
Part 1: The Verification & Replication (V&R) Framework
A systematic approach is essential for a successful replication study.[7] The following workflow provides a logical progression from initial sourcing of the compound to the final data analysis, ensuring that each step validates the next.
Caption: Verification & Replication Workflow for this compound.
Part 2: Sourcing and Chemical Authentication of the Test Article
The validity of any biological study hinges on the identity and purity of the test compound. Without this foundational step, all subsequent data is rendered meaningless.
Procurement
This compound is listed by several chemical suppliers under CAS Number 640289-58-3 .[4][5][6] When procuring the compound, it is imperative to request a Certificate of Analysis (CoA) from the vendor, which should provide initial data on purity (typically via HPLC or GC) and identity (via Mass Spectrometry and/or NMR).
Independent Authentication Protocol
Even with a vendor's CoA, independent authentication is a non-negotiable step of a rigorous replication study.
Objective: To confirm the molecular weight, structure, and purity of the supplied this compound.
Methodologies:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm molecular weight and assess purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the precise chemical structure.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh ~1 mg of the compound.
-
Dissolve in a suitable solvent (e.g., Methanol or Acetonitrile for LC-MS; Deuterated Chloroform (CDCl₃) or Deuterated Methanol (CD₃OD) for NMR) to a final concentration of 1 mg/mL.
-
-
LC-MS Analysis:
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system.
-
Column: A standard C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is appropriate for sesquiterpenoids.[8][9]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is a common starting point.
-
Analysis: Run the sample and acquire data in both positive and negative electrospray ionization (ESI) modes.
-
Expected Result: The molecular formula is C₁₅H₂₆O₂ with a molecular weight of 238.37 g/mol .[4][10] Look for the [M+H]⁺ ion at m/z 239.19 or [M+Na]⁺ at m/z 261.18 in positive mode. Purity should be assessed by the peak area of the primary compound relative to any impurities.
-
-
NMR Analysis:
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Experiments: Acquire ¹H NMR and ¹³C NMR spectra. For unambiguous structural confirmation, 2D NMR experiments like COSY and HSQC are recommended.
-
Data Comparison: Compare the acquired spectra against published data or spectra from a trusted database if available.[11] This step is crucial for confirming the exact stereochemistry and isomer of the compound.
-
Scientist's Note (Causality): Using orthogonal analytical techniques like LC-MS and NMR is critical. LC-MS confirms the mass and purity, while NMR provides the definitive structural fingerprint. One without the other is insufficient for complete authentication.
Part 3: Replication of a Primary Biological Finding - Anti-inflammatory Activity
While specific published bioactivity for this compound is not widely documented, many sesquiterpenoids exhibit anti-inflammatory properties.[9][12][13] A logical first step in evaluating this compound is to test its ability to inhibit inflammatory responses in a well-established in vitro model. The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages is a gold-standard primary assay.[14][15][16][17]
The NF-κB Signaling Pathway: A Key Inflammatory Hub
LPS, a component of gram-negative bacteria, activates the Toll-like receptor 4 (TLR4), triggering a signaling cascade that leads to the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[18] Activated NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces large amounts of NO.[17] Therefore, measuring NO production is an excellent proxy for the inflammatory response.
Caption: Hypothesized inhibition of the LPS-induced NF-κB signaling pathway.
Protocol: Nitric Oxide (NO) Production Assay
Objective: To quantify the effect of this compound on NO production in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium with 10% FBS
-
This compound (test article)
-
Dexamethasone or L-NMMA (positive control)[15]
-
Lipopolysaccharide (LPS) from E. coli
-
MTT or similar reagent for cytotoxicity assessment
Step-by-Step Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well. Allow them to adhere overnight.[17]
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the test article and the positive control (e.g., Dexamethasone) in culture medium.
-
Replace the old medium with medium containing the different concentrations of your compounds. Include a "vehicle control" well that contains only the highest concentration of DMSO used (typically <0.1%).
-
Rationale: The vehicle control is crucial to ensure that the solvent (DMSO) itself does not affect cell viability or NO production.
-
-
Stimulation: Incubate the cells with the compounds for 1-2 hours. Then, add LPS to all wells except the "negative control" wells to a final concentration of 1 µg/mL.[14]
-
Rationale: Pre-incubation allows the compound to enter the cells and potentially interact with its target before the inflammatory stimulus is applied.
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[17]
-
NO Measurement (Griess Assay):
-
After incubation, carefully collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent to each supernatant sample.[14][15]
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
-
Cytotoxicity Assessment (MTT Assay):
-
After collecting the supernatant, add MTT reagent to the remaining cells in the plate to assess cell viability.[14]
-
Rationale (Self-Validating System): This step is absolutely critical. A compound might appear to reduce NO simply by killing the cells. The MTT assay ensures that any observed reduction in NO is due to a specific anti-inflammatory effect and not general cytotoxicity.
-
Part 4: Data Presentation and Comparative Analysis
Hypothetical Results Table
Below is an example of how to structure the results for clear interpretation. The data shown is purely illustrative.
| Treatment Group | Concentration (µM) | Nitrite (µM) ± SD | % Inhibition of NO | Cell Viability (%) ± SD |
| Control (Untreated) | - | 2.1 ± 0.3 | - | 100 ± 4.5 |
| LPS (1 µg/mL) | - | 45.8 ± 2.5 | 0% | 98 ± 5.1 |
| Vehicle (LPS + 0.1% DMSO) | - | 44.9 ± 3.1 | 2% | 97 ± 3.8 |
| This compound | 1 | 38.2 ± 2.8 | 17% | 99 ± 4.2 |
| 5 | 29.5 ± 2.1 | 37% | 96 ± 5.5 | |
| 10 | 15.1 ± 1.9 | 68% | 95 ± 4.9 | |
| 25 | 8.3 ± 1.2 | 82% | 91 ± 6.0 | |
| 50 | 7.9 ± 1.5 | 83% | 65 ± 7.2 | |
| Dexamethasone (Positive Ctrl) | 10 | 9.2 ± 1.1 | 80% | 97 ± 3.9 |
Interpretation
-
Verification: In this hypothetical example, this compound shows a dose-dependent inhibition of nitric oxide production.
-
Comparison: Its potency (IC₅₀ value, which could be calculated from this data) can be directly compared to the positive control, Dexamethasone.
-
Validation: Crucially, at concentrations up to 25 µM, the compound does not exhibit significant cytotoxicity, indicating that the observed NO inhibition is a specific biological effect. The drop in viability at 50 µM suggests a cytotoxic threshold.
Conclusion
This guide outlines a robust, multi-step framework for the independent verification and replication of biological findings for this compound. By starting with rigorous chemical authentication, employing validated biological assays with appropriate controls, and interpreting data within the context of cytotoxicity, researchers can build a reliable and trustworthy body of evidence. This methodical approach is the cornerstone of good science, ensuring that promising initial findings can be confidently advanced in the long and complex journey of drug development.[1][2][19]
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Title: Replication Studies and Their Importance in Verifying Scientific Research Results Source: Longdom Publishing URL: [Link]
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Title: Why is Replication in Research Important? Source: AJE URL: [Link]
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Title: this compound Source: MySkinRecipes URL: [Link]
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Title: (7R*)-OPPOSIT-4(15)-ENE-1-BETA,7-DIOL Source: SpectraBase URL: [Link]
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Comparative metabolomics to understand the cellular response to 4(15)-Oppositene-1,7-diol versus similar compounds.
A Researcher's Guide to Comparative Metabolomics: Unraveling the Cellular Response to 4(15)-Oppositene-1,7-diol
Introduction: Beyond Single-Compound Screening
The quest for novel anticancer therapeutics has increasingly turned to the vast chemical diversity of natural products.[1][2] Among these, sesquiterpenoids—a class of 15-carbon terpenes—have demonstrated significant potential, exhibiting a range of bioactivities including cytotoxic and anticancer effects.[3][4][5][6] This guide focuses on This compound , a sesquiterpenoid of the oppositane subclass, to illustrate a powerful methodology for understanding its mechanism of action.
Traditional bioactivity screening often stops at phenotypic observations like cell death. However, to advance a compound from a "hit" to a "lead," a deeper mechanistic understanding is crucial. This is where metabolomics, the comprehensive analysis of all small-molecule metabolites in a biological system, offers a decisive advantage.[2] By capturing a global snapshot of cellular biochemistry, we can pinpoint the specific pathways perturbed by a compound, revealing its mode of action and potential off-target effects.[1]
This guide presents a framework for a comparative metabolomics study designed to elucidate the unique cellular response to this compound. We will compare its effects against a structurally similar but less functionalized analogue, 4(15),11-Oppositadien-1-ol , and a well-characterized metabolic inhibitor as a positive control. This multi-compound approach allows us to dissect which metabolic shifts are specific to the diol functionality of our lead compound versus those common to the broader oppositane scaffold.
Part 1: The Experimental Philosophy - Causality in Design
The design of this study is rooted in establishing clear causal links between compound treatment and metabolic phenotype. Our choices are guided by the need for robust, reproducible data that can confidently inform drug development decisions.
1.1. The Rationale for Compound Selection
-
Lead Compound: this compound. Our primary compound of interest. Its diol functionality is hypothesized to be key to its bioactivity.
-
Structural Analogue: 4(15),11-Oppositadien-1-ol. This compound shares the core oppositane carbon skeleton but differs in its functional groups.[7] Comparing its effects to the lead compound will help isolate the metabolic impact of the 1,7-diol moiety.
-
Vehicle Control (e.g., 0.1% DMSO): Essential for establishing a baseline metabolic profile and ensuring that observed changes are not artifacts of the solvent.
-
Positive Control (e.g., 2-Deoxy-D-glucose, 2-DG): A known inhibitor of glycolysis. Including 2-DG allows us to validate our experimental system's ability to detect expected metabolic shifts, thereby increasing confidence in novel findings.
1.2. Choice of Cellular Model: A549 Human Lung Carcinoma
We selected the A549 cell line, a well-characterized human lung adenocarcinoma model, for several reasons. Lung cancer remains a leading cause of cancer-related mortality, and novel therapeutic strategies are urgently needed. Furthermore, many sesquiterpenes have shown promising activity against A549 cells, making it a relevant model for this study.[3]
1.3. Why LC-MS-Based Metabolomics?
Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical platform of choice for untargeted metabolomics due to its high sensitivity, broad metabolite coverage, and ability to resolve complex biological mixtures.[2][8][9] By employing both Reverse Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC), we can maximize the capture of both nonpolar and polar metabolites, from lipids to amino acids and central carbon metabolism intermediates.[8]
Part 2: Validated Methodologies for Rigorous Discovery
The following protocols are designed as a self-validating system. Each stage, from cell culture to data analysis, incorporates quality control measures to ensure the integrity and reproducibility of the results.
2.1. Cell Culture and Treatment Protocol
-
Cell Seeding: Plate A549 cells in 6-well plates at a density of 2 x 10^5 cells/well. Allow cells to adhere and reach 70-80% confluency for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
Compound Preparation: Prepare stock solutions of this compound, 4(15),11-Oppositadien-1-ol, and 2-DG in DMSO. Create working solutions by diluting the stocks in complete culture medium to the final desired concentration (e.g., IC50 value, determined via a preliminary MTT assay). Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (≤0.1%).
-
Treatment: Aspirate the old medium and replace it with the medium containing the respective treatments (Vehicle, Lead Compound, Analogue, Positive Control). Include at least five biological replicates for each condition.
-
Incubation: Incubate the cells for a duration determined by initial time-course experiments (e.g., 24 hours), which should be sufficient to induce metabolic changes preceding apoptosis.
2.2. Metabolite Quenching and Extraction: The Critical Snapshot
The goal of this stage is to instantly halt all enzymatic activity, preserving the metabolic state of the cell at the precise moment of harvesting.[10] Rapid quenching is paramount for accuracy.[11]
Causality Insight: We chose a cold methanol-based quenching and extraction method. Cold methanol is highly effective at precipitating proteins and inactivating enzymes while simultaneously solubilizing a broad range of metabolites.[12][13] The addition of chloroform and water creates a biphasic system to efficiently separate polar and nonpolar metabolites.[14][15]
-
Quenching: Place the 6-well plates on ice. Aspirate the culture medium completely. Immediately wash the cells with 1 mL of ice-cold 0.9% saline solution to remove extracellular metabolites.
-
Metabolism Arrest: Immediately add 800 µL of ice-cold methanol (-80°C) to each well.
-
Cell Lysis & Harvesting: Place the plates on a rocker at 4°C for 5 minutes. Scrape the cells and transfer the methanol-cell lysate mixture to a pre-chilled microcentrifuge tube.
-
Phase Separation: Add 400 µL of ice-cold chloroform to each tube, vortex for 1 minute. Add 400 µL of ice-cold ultrapure water, and vortex again for 1 minute.
-
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C. This will result in three layers: an upper aqueous layer (polar metabolites), a lower organic layer (lipids), and a central protein pellet.
-
Fraction Collection: Carefully collect the upper aqueous layer and the lower organic layer into separate, new pre-chilled tubes.
-
Quality Control (QC) Sample: Create a pooled QC sample by combining a small aliquot (e.g., 20 µL) from every sample. This QC sample will be injected periodically throughout the LC-MS run to monitor system stability.
-
Drying: Evaporate the solvents to dryness using a vacuum concentrator. Store the dried metabolite pellets at -80°C until LC-MS analysis.
2.3. UPLC-QTOF-MS Metabolomic Analysis
This protocol outlines a general approach. Specific parameters should be optimized for the instrument in use.
-
Sample Reconstitution: Reconstitute the dried polar metabolite extracts in 100 µL of an appropriate solvent (e.g., 50:50 Acetonitrile:Water) and the lipid extracts in 100 µL of (e.g., 90:10 Isopropanol:Acetonitrile). Vortex and centrifuge to pellet any debris.
-
Chromatography (Polar Metabolites): Inject 5 µL of the sample onto a HILIC column (e.g., ACQUITY BEH Amide, 100 mm x 2.1 mm, 1.7 µm).[8] Use a gradient of mobile phase A (water with 0.1% formic acid and 10 mM ammonium formate) and mobile phase B (acetonitrile with 0.1% formic acid).[16]
-
Chromatography (Nonpolar Metabolites): Inject 5 µL of the sample onto a C18 column (e.g., Acquity C18, 50 mm x 2.1 mm, 1.7 µm).[14] Use a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).[14]
-
Mass Spectrometry: Operate a Quadrupole Time-of-Flight (QTOF) mass spectrometer in both positive and negative electrospray ionization (ESI) modes. Acquire data over a mass range of 50-1200 m/z. Use data-dependent acquisition (DDA) to acquire MS/MS fragmentation spectra for putative identification of features of interest.
2.4. Data Processing and Statistical Analysis Workflow
The large, complex datasets generated by LC-MS require specialized multivariate analysis (MVA) to extract meaningful biological information.[17][18]
-
Data Pre-processing: Use a software platform like XCMS or Progenesis QI to perform peak picking, retention time alignment, and integration, generating a feature matrix (m/z, retention time, intensity).
-
Initial Exploration (PCA): Perform Principal Component Analysis (PCA), an unsupervised method, on the log-transformed and Pareto-scaled data.[19] This will provide an initial overview of the data quality, showing clustering of the pooled QC samples and any inherent grouping within the dataset.[18]
-
Supervised Modeling (OPLS-DA): To maximize the separation between predefined groups (e.g., Vehicle vs. This compound), use Orthogonal Projections to Latent Structures Discriminant Analysis (OPLS-DA).[20] This supervised method is highly effective at identifying the variables (metabolites) most responsible for the differences between the experimental groups.[19][20]
-
Feature Identification: Select features with high variable importance in projection (VIP) scores (>1.0) and statistically significant changes (p-value < 0.05) from the OPLS-DA model. Putatively identify these metabolites by matching their accurate mass and MS/MS fragmentation patterns against databases like METLIN and HMDB.
-
Pathway Analysis: Input the list of significantly altered and identified metabolites into a pathway analysis tool (e.g., MetaboAnalyst) to identify the metabolic pathways most impacted by the compound treatment.
Part 3: Anticipated Results and Data Visualization
3.1. Quantitative Data Summary
A preliminary cytotoxicity assay (e.g., MTT) is essential to determine the appropriate concentrations for the metabolomics experiment. The results should be summarized in a clear table.
| Compound | Cell Line | IC50 (µM) after 24h |
| This compound | A549 | Hypothetical Value: 25.5 |
| 4(15),11-Oppositadien-1-ol | A549 | Hypothetical Value: 85.2 |
| 2-Deoxy-D-glucose (2-DG) | A549 | Hypothetical Value: 5,500 |
Table 1: Hypothetical IC50 values for the test compounds against the A549 cell line. These values guide the selection of a sub-lethal concentration for the metabolomics study to ensure observed changes are not simply a result of widespread cell death.
3.2. Visualizing Experimental and Analytical Workflows
Clear diagrams are essential for communicating complex workflows.
3.3. Interpreting Metabolic Perturbations
The primary output of the statistical analysis will be scores plots from PCA and OPLS-DA, which visualize the separation between your experimental groups. A successful experiment would show tight clustering of the QC samples, indicating analytical stability, and clear separation between the treatment groups, especially between the vehicle and the this compound group.
The subsequent pathway analysis may reveal that this compound significantly impacts central carbon metabolism. For instance, many anticancer agents disrupt the metabolic reprogramming that cancer cells rely on, such as the Warburg effect, which involves heightened glycolysis even in the presence of oxygen.[21] Sesquiterpenes, in particular, have been shown to induce apoptosis through the generation of reactive oxygen species (ROS), which is intrinsically linked to mitochondrial metabolism and the TCA cycle.[4][22]
If our lead compound were to disrupt glycolysis and the TCA cycle, we would expect to see significant changes in the levels of key intermediates.
This hypothetical diagram illustrates a scenario where this compound treatment leads to a decrease in glycolytic intermediates like pyruvate and lactate, while causing an accumulation of TCA cycle intermediates like citrate and α-ketoglutarate.[23] Such a profile could suggest inhibition of enzymes downstream of α-ketoglutarate or a disruption in the transport of metabolites into and out of the mitochondria, ultimately crippling the cell's ability to produce energy and biomass.[24] Comparing this detailed metabolic signature to that of the analogue, 4(15),11-Oppositadien-1-ol, would reveal whether this specific disruption is a unique feature of the diol-containing compound.
Conclusion
This guide outlines a robust, integrated strategy for moving beyond simple phenotypic screening to a deep mechanistic understanding of a novel natural product. By combining careful experimental design, validated protocols for sample preparation, high-resolution LC-MS analysis, and powerful multivariate statistics, researchers can generate a detailed map of a compound's impact on cellular metabolism. This comparative metabolomics approach not only illuminates the specific mode of action of a lead compound like this compound but also provides a wealth of data to guide its future development as a potential therapeutic agent.
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 4(15)-Oppositene-1,7-diol
As a Senior Application Scientist, it is understood that the integrity of our research extends beyond the bench; it encompasses the entire lifecycle of the materials we use, including their safe and responsible disposal. This guide provides a detailed protocol for the proper disposal of 4(15)-Oppositene-1,7-diol (CAS No: 640289-58-3), a sesquiterpenoid diol.[1][2][3] While comprehensive toxicological data for this specific compound is not widely available, its classification as a terpenoid diol necessitates a cautious approach, treating it as potentially hazardous chemical waste.[4] This protocol is designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
Hazard Assessment and Initial Precautions
Known Properties:
Given the lack of specific toxicity data, it is prudent to handle this compound with care, assuming it may cause skin, eye, and respiratory irritation, similar to other laboratory chemicals.
Personal Protective Equipment (PPE)
The use of appropriate PPE is the first line of defense against potential exposure to hazardous chemicals.[6] Before initiating any disposal procedures, ensure the following PPE is worn:
| Protective Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side-shields or a face shield. | Protects eyes from potential splashes of the oily substance.[5][7] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents direct skin contact with the chemical.[5][7] |
| Body Protection | A laboratory coat or chemical-resistant apron. | Protects against contamination of personal clothing.[5][7] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | Minimizes the potential for inhalation of any aerosols or vapors.[8][9] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste streams.[4][7]
Proper segregation of chemical waste is critical for safety and compliant disposal.[9]
-
Designate a Waste Container: Use a dedicated, leak-proof container for the collection of this compound waste. The container should be made of a compatible material, such as glass or high-density polyethylene.[4][7]
-
Waste Stream: This compound should be disposed of in a non-halogenated organic waste stream. Do not mix it with halogenated waste, as disposal methods and costs for these streams differ significantly.[9]
-
Collection: Collect all waste containing this compound, including residues, contaminated materials (e.g., pipette tips, weighing boats), and solutions, in the designated container.[9]
-
Keep Containers Closed: Ensure the waste container is securely sealed when not in use to prevent the release of potential vapors.[7][9]
Accurate and clear labeling of hazardous waste is a regulatory requirement and essential for the safety of all personnel handling the waste.[7]
-
Primary Label: Clearly label the container with the words "Hazardous Waste".[7]
-
Contents: List all chemical constituents in the container, including "this compound" and any solvents, with their approximate percentages.[7]
-
Hazard Identification: Indicate any known or suspected hazards. While specific hazards for this compound are not detailed, it is good practice to note that it is a chemical waste and its toxicological properties have not been fully investigated.
Waste must be stored safely in the laboratory pending collection by a certified hazardous waste disposal service.[10][11]
-
Accumulation Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[7] This area should be at or near the point of waste generation.
-
Secondary Containment: The container should be placed in a secondary containment bin to prevent the spread of material in case of a leak.
-
Segregation: Store the waste away from incompatible materials, such as strong oxidizing agents.[8][9]
The final disposal of this compound must be conducted through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7][10]
-
Contact EHS: Follow your institution's procedures for scheduling a hazardous waste pickup.[10]
-
Documentation: Complete all required waste disposal forms. This will typically include information on the chemical composition and quantity of the waste.[9]
-
Handover: Transfer the waste to authorized personnel for transport to a licensed treatment, storage, and disposal facility.[9]
Emergency Procedures for Spills and Exposure
In the event of a spill or accidental exposure, immediate and appropriate action is necessary.
-
Spill Cleanup:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material such as vermiculite or sand.
-
Collect the contaminated absorbent material into the designated hazardous waste container.
-
Clean the spill area thoroughly.
-
-
Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[8]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[8]
-
Visualizing the Disposal Workflow
To ensure clarity and adherence to the protocol, the following workflow diagram outlines the key steps and decision points in the disposal process for this compound.
Caption: Disposal workflow for this compound.
This comprehensive approach to the disposal of this compound is grounded in established safety principles for handling laboratory chemicals. By adhering to these procedures, researchers can ensure a safe working environment and responsible stewardship of chemical materials.
References
- SAFETY DATA SHEET for 2,4,7,9-Tetramethyl-5-decyne-4,7-diol ethoxyl
- This compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
